Phalloidin-f-HM-SiR
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C96H131F3N14O24SSi |
|---|---|
Molecular Weight |
1982.3 g/mol |
IUPAC Name |
[7-(dimethylamino)-10-[5-[(4S,5S,6R)-5-[2-[2-[2-[2-[2-[2-[2-[2-[3-[[(2S)-2-hydroxy-3-[(1R,14R,18S,20R,23R,28R,31R,34S)-18-hydroxy-34-[(1R)-1-hydroxyethyl]-23,31-dimethyl-15,21,24,26,29,32,35-heptaoxo-12-thia-10,16,22,25,27,30,33,36-octazapentacyclo[12.11.11.03,11.04,9.016,20]hexatriaconta-3(11),4,6,8-tetraen-28-yl]-2-methylpropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylcarbamoyloxymethyl]-13-methyl-11,12-diazatricyclo[7.4.0.04,6]trideca-1(13),9,11-trien-10-yl]-2-(hydroxymethyl)phenyl]-5,5-dimethylbenzo[b][1]benzosilin-3-ylidene]-dimethylazanium;2,2,2-trifluoroacetate |
InChI |
InChI=1S/C94H130N14O22SSi.C2HF3O2/c1-55-64-22-23-65-66(24-25-68(64)84(105-104-55)59-16-17-60(51-109)71(44-59)82-69-20-18-61(106(6)7)45-79(69)132(10,11)80-46-62(107(8)9)19-21-70(80)82)73(65)52-130-93(120)95-27-29-123-31-33-125-35-37-127-39-41-129-43-42-128-40-38-126-36-34-124-32-30-122-28-26-81(112)96-54-94(5,121)49-76-88(116)97-57(3)86(114)103-83(58(4)110)90(118)101-77-53-131-91-72(67-14-12-13-15-74(67)102-91)48-75(87(115)100-76)99-85(113)56(2)98-89(117)78-47-63(111)50-108(78)92(77)119;3-2(4,5)1(6)7/h12-21,44-46,56-58,63,65-66,73,75-78,83,102,109-111,121H,22-43,47-54H2,1-11H3,(H7-,95,96,97,98,99,100,101,103,112,113,114,115,116,117,118,120);(H,6,7)/t56-,57-,58-,63+,65+,66-,73+,75-,76-,77+,78-,83+,94+;/m1./s1 |
InChI Key |
HUNYPONRFHFXKV-ZDXSRWKGSA-N |
Isomeric SMILES |
C[C@@H]1C(=O)N[C@@H]2CC3=C(NC4=CC=CC=C34)SC[C@@H](C(=O)N5C[C@H](C[C@@H]5C(=O)N1)O)NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@H](NC2=O)C[C@@](C)(CNC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)OC[C@H]6[C@@H]7[C@H]6CCC8=C(N=NC(=C8CC7)C)C9=CC(=C(C=C9)CO)C1=C2C=CC(=[N+](C)C)C=C2[Si](C2=C1C=CC(=C2)N(C)C)(C)C)O)C)[C@@H](C)O.C(=O)(C(F)(F)F)[O-] |
Canonical SMILES |
CC1C(=O)NC2CC3=C(NC4=CC=CC=C34)SCC(C(=O)N5CC(CC5C(=O)N1)O)NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CC(C)(CNC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)OCC6C7C6CCC8=C(N=NC(=C8CC7)C)C9=CC(=C(C=C9)CO)C1=C2C=CC(=[N+](C)C)C=C2[Si](C2=C1C=CC(=C2)N(C)C)(C)C)O)C)C(C)O.C(=O)(C(F)(F)F)[O-] |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Phalloidin-f-HM-SiR for F-actin Staining
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the mechanism of action, technical specifications, and experimental protocols for Phalloidin-f-HM-SiR, a sophisticated fluorescent probe for the visualization of filamentous actin (F-actin).
Core Mechanism of Action
This compound is a conjugate molecule designed for high-fidelity F-actin staining. Its mechanism relies on the synergistic action of its two key components: phalloidin and the f-HM-SiR fluorophore.
Phalloidin: A bicyclic heptapeptide toxin extracted from the Amanita phalloides mushroom, phalloidin exhibits a high binding affinity and specificity for F-actin.[1] It binds at the interface of at least three actin protomers within the filament, effectively stabilizing the structure and preventing its depolymerization.[2][3] This robust and selective binding makes phalloidin an excellent vehicle for delivering a fluorescent reporter to the actin cytoskeleton.
f-HM-SiR Fluorophore: This is a state-of-the-art silicon-rhodamine (SiR) dye with two crucial modifications:
-
Hydroxymethyl (HM) Group: The inclusion of a hydroxymethyl group induces a pH-dependent, reversible intramolecular spirocyclization. This process allows the fluorophore to spontaneously "blink" between a fluorescent open state and a non-fluorescent closed state, a property that is highly advantageous for super-resolution microscopy techniques like Single-Molecule Localization Microscopy (SMLM).
-
Fluorogenic Tetrazine ("f"): The SiR core is functionalized with a tetrazine moiety. In its native state, the tetrazine quenches the fluorescence of the SiR dye. This quenching is relieved upon an inverse electron-demand Diels-Alder (IEDDA) reaction with a dienophile, leading to a significant increase in fluorescence.[4][5][6][7][8] This fluorogenic property can be utilized in bioorthogonal labeling strategies.
When conjugated, the this compound probe allows for the precise and stable labeling of F-actin. Due to the size and charge of the conjugate, cellular membranes are generally impermeable to it, necessitating fixation and permeabilization of cells for effective staining.
Quantitative Data
The following tables summarize the available quantitative data for this compound and its components. It is important to note that while some data is available for the f-HM-SiR fluorophore in isolation, the conjugation to the bulky phalloidin peptide may cause slight alterations in the spectral and binding properties.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₉₆H₁₃₁F₃N₁₄O₂₄S | [9] |
| Molecular Weight | 1982.29 g/mol | [9] |
Table 2: Spectroscopic Properties
| Property | Value | Notes | Reference |
| Excitation Maximum (λex) | ~654 nm | Data for f-HM-SiR derivative. | [10] |
| Emission Maximum (λem) | ~670 nm | Data for f-HM-SiR derivative. | [10] |
| Molar Extinction Coefficient (ε) | 45,000 M⁻¹cm⁻¹ | At pH 3.5 for f-HM-SiR. | |
| Quantum Yield (Φ) | 0.06 | At pH 3.5 for f-HM-SiR. |
Table 3: Binding Properties
| Property | Value | Notes | Reference |
| Binding Affinity (Kd) | 50 nM - 20 µM | General range for fluorescent phalloidin conjugates. | [11] |
| ~200 - 400 nM | Kd for TRITC-phalloidin. | [12] | |
| Stoichiometry | ~1:1 | One phalloidin molecule per actin subunit in F-actin. | [1] |
Signaling Pathways and Experimental Workflow
Fluorogenic Activation and Blinking Mechanism
The dual functionality of the f-HM-SiR fluorophore is rooted in two distinct chemical processes: the fluorogenic reaction and the spontaneous blinking. The diagram below illustrates the fluorogenic activation via an IEDDA reaction.
Caption: Fluorogenic activation of this compound via IEDDA reaction.
The spontaneous blinking of the HM-SiR component, crucial for super-resolution imaging, is an equilibrium between a non-fluorescent, closed spirocyclic form and a fluorescent, open quinoid form. This equilibrium is influenced by the local pH.
Experimental Workflow for F-actin Staining
The following diagram outlines a typical workflow for staining F-actin in cultured cells using this compound.
Caption: Experimental workflow for F-actin staining with this compound.
Experimental Protocols
The following protocols are generalized for staining F-actin in fixed, permeabilized cells. Optimization of incubation times and concentrations may be necessary depending on the cell type and experimental conditions.
Preparation of Reagents
-
This compound Stock Solution: Prepare a stock solution by dissolving the lyophilized powder in anhydrous DMSO. For example, a 6.6 µM stock solution can be prepared. Aliquot and store at -20°C to -80°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.
-
Fixation Solution (4% Paraformaldehyde in PBS): Dissolve 4 g of paraformaldehyde (PFA) in 100 mL of phosphate-buffered saline (PBS), pH 7.4. Heat gently (to ~60°C) and add a few drops of 1 M NaOH to dissolve the PFA. Cool to room temperature and filter. Use fresh or store at 4°C for a limited time. Caution: PFA is toxic and should be handled in a fume hood.
-
Permeabilization Buffer (0.1% Triton X-100 in PBS): Add 100 µL of Triton X-100 to 100 mL of PBS.
-
Blocking Buffer (1% BSA in PBS): Dissolve 1 g of bovine serum albumin (BSA) in 100 mL of PBS.
-
Staining Solution: Dilute the this compound stock solution in Blocking Buffer or PBS to the desired final concentration (typically in the range of 100-200 nM).
Staining Protocol for Adherent Cells
-
Cell Culture: Grow adherent cells on sterile glass coverslips in a petri dish or multi-well plate until the desired confluency is reached.
-
Washing: Gently wash the cells two to three times with pre-warmed PBS.
-
Fixation: Aspirate the PBS and add enough 4% PFA solution to cover the cells. Incubate for 10-15 minutes at room temperature.
-
Washing: Aspirate the fixation solution and wash the cells three times with PBS, 5 minutes for each wash.
-
Permeabilization: Aspirate the PBS and add the Permeabilization Buffer. Incubate for 10-15 minutes at room temperature.
-
Washing: Aspirate the permeabilization buffer and wash the cells three times with PBS.
-
Blocking (Optional but Recommended): To reduce non-specific background staining, add Blocking Buffer and incubate for 30 minutes at room temperature.
-
Staining: Aspirate the blocking buffer and add the this compound staining solution. Incubate for 20-90 minutes at room temperature, protected from light.
-
Washing: Aspirate the staining solution and wash the cells two to three times with PBS.
-
Mounting: Mount the coverslip onto a microscope slide using a mounting medium containing an antifade reagent.
-
Imaging: Visualize the stained F-actin using a fluorescence microscope with appropriate filters for the SiR dye (e.g., excitation around 650 nm and emission around 670 nm). For super-resolution imaging, specific acquisition parameters will be required to capture the blinking events.
Considerations for Super-Resolution Microscopy
The spontaneous blinking of the f-HM-SiR fluorophore makes this probe suitable for SMLM techniques. When planning super-resolution experiments:
-
Imaging Buffer: Standard PBS is often sufficient for imaging, as the blinking is an intrinsic property of the dye.
-
Laser Power: Use appropriate laser power to induce fluorescence without excessive photobleaching.
-
Acquisition: Acquire a large number of frames (thousands to tens of thousands) to capture a sufficient number of single-molecule localization events for image reconstruction.
-
Data Analysis: Use specialized software to analyze the localization data and reconstruct the super-resolved image of the F-actin structures.
This guide provides a foundational understanding of this compound for F-actin staining. For optimal results, it is recommended to consult the specific product datasheet and relevant literature for your particular application.
References
- 1. アクチン染色用ファイロジン | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. The phalloidin binding site of F-actin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The phalloidin binding site of F-actin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inverse electron demand Diels–Alder reactions in chemical biology - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C7CS00184C [pubs.rsc.org]
- 5. Inverse Electron Demand Diels-Alder Reaction - Creative Biolabs [creative-biolabs.com]
- 6. researchgate.net [researchgate.net]
- 7. Inverse Electron Demand Diels—Alder Reactions of Heterocyclic Azadienes, 1‑Aza-1,3-Butadienes, Cyclopropenone Ketals, and Related Systems. A Retrospective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Phalloidin-f-HM-SiR_TargetMol [targetmol.com]
- 10. researchgate.net [researchgate.net]
- 11. Comparing lifeact and phalloidin for super-resolution imaging of actin in fixed cells | PLOS One [journals.plos.org]
- 12. Characterization of tetramethylrhodaminyl-phalloidin binding to cellular F-actin [pubmed.ncbi.nlm.nih.gov]
Unveiling the Spectral Nuances of f-HM-SiR: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The fluorogenic and spontaneously blinking dye, f-HM-SiR, represents a significant advancement in live-cell super-resolution imaging. Its unique spectral properties, governed by a pH-dependent equilibrium and compatibility with bioorthogonal labeling techniques, make it a powerful tool for visualizing subcellular structures with high precision. This technical guide provides an in-depth analysis of the spectral characteristics of f-HM-SiR, detailed experimental protocols for its application, and a visual representation of its operational principle.
Core Spectral and Photophysical Properties
The key spectral and photophysical characteristics of f-HM-SiR are summarized in the table below. These properties are crucial for designing and executing advanced fluorescence microscopy experiments.
| Property | Value | Conditions |
| Molar Extinction Coefficient (ε) | 45,000 M⁻¹ cm⁻¹ | at pH 3.5[1] |
| Fluorescence Quantum Yield (Φ) | 0.06 | at pH 3.5[1] |
| Absorption Maximum (λ_abs) | 654 nm | |
| Emission Maximum (λ_em) | 670 nm | |
| Spirocyclization Equilibrium (pK_cycl) | 4.0 | [1][2] |
| Brightness (ε x Φ) | 2700 M⁻¹ cm⁻¹ | at pH 3.5[1] |
The Mechanism of Fluorogenicity and Blinking
The functionality of f-HM-SiR is rooted in a pH-dependent equilibrium between a non-fluorescent, colorless spiroether form and a fluorescent, open quinoid form. At physiological pH, the equilibrium strongly favors the spiroether form (99.9%), rendering the dye essentially non-fluorescent in the cellular environment.[1][2] This fluorogenic nature minimizes background fluorescence from unbound dye molecules. The spontaneous blinking required for single-molecule localization microscopy (SMLM) arises from the stochastic switching between these two states.[2]
The attachment of a tetrazine moiety to the hydroxymethyl-silicon-rhodamine (HM-SiR) core is responsible for the low fluorescence quantum yield in its unreacted state.[1] However, upon reaction with a dienophile, such as bicyclo[6.1.0]nonyne (BCN), through an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition, the pK_cycl shifts to 5.2. This shift increases the proportion of the fluorescent form, albeit still maintaining a low enough level for stochastic blinking.[1]
Mechanism of f-HM-SiR fluorogenicity and bioorthogonal ligation.
Experimental Protocols
Spectroscopic Characterization of f-HM-SiR
Objective: To determine the absorption and emission spectra, molar extinction coefficient, and fluorescence quantum yield of f-HM-SiR.
Methodology:
-
Sample Preparation: Prepare a stock solution of f-HM-SiR in a suitable organic solvent (e.g., DMSO). For spectroscopic measurements, dilute the stock solution in an aqueous buffer at the desired pH (e.g., pH 3.5 for the fluorescent form).
-
Absorption Spectroscopy:
-
Use a UV-Vis spectrophotometer to record the absorption spectrum of the diluted f-HM-SiR solution from approximately 400 nm to 800 nm.
-
Identify the wavelength of maximum absorption (λ_abs).
-
To determine the molar extinction coefficient (ε), prepare a series of dilutions of known concentrations and measure their absorbance at λ_abs. Plot absorbance versus concentration and calculate ε from the slope of the resulting line according to the Beer-Lambert law.
-
-
Fluorescence Spectroscopy:
-
Use a spectrofluorometer to measure the fluorescence emission spectrum. Excite the sample at its λ_abs.
-
Record the emission spectrum over a wavelength range that captures the entire emission profile (e.g., 600 nm to 800 nm) to determine the emission maximum (λ_em).
-
To determine the fluorescence quantum yield (Φ), use a well-characterized fluorescent standard with a known quantum yield and similar spectral properties (e.g., Rhodamine 101). Measure the integrated fluorescence intensity and absorbance of both the f-HM-SiR sample and the standard at the same excitation wavelength. The quantum yield can then be calculated using the comparative method.
-
Live-Cell Imaging with f-HM-SiR
Objective: To label and visualize specific intracellular targets in living cells using f-HM-SiR in conjunction with bioorthogonal chemistry.
Methodology:
-
Cell Culture and Transfection: Culture HeLa cells in appropriate growth medium. For targeted labeling, transiently transfect the cells with a plasmid encoding the protein of interest fused to a self-labeling tag, such as HaloTag (e.g., H2A-HaloTag or TOM20-HaloTag).
-
Labeling with the Dienophile:
-
Incubate the transfected cells with a cell-permeable dienophile, such as HaloTag-BCN (HTL-BCN), at a concentration of 10 µM for 30 minutes. This allows the dienophile to covalently attach to the HaloTag-fused protein.
-
Wash the cells to remove any unbound dienophile.
-
-
Labeling with f-HM-SiR:
-
Incubate the cells with f-HM-SiR at a concentration of 2 µM. The f-HM-SiR will react with the BCN-labeled proteins via an iEDDA click reaction.
-
-
Fluorescence Microscopy:
-
Image the cells using a wide-field or confocal fluorescence microscope equipped with appropriate laser lines and emission filters for far-red fluorophores.
-
For super-resolution imaging (SMLM), acquire a time-series of images to capture the stochastic blinking of individual f-HM-SiR molecules.
-
Workflow for live-cell imaging using f-HM-SiR.
References
The Silicon Edge: A Technical Guide to Silicon-Rhodamine Fluorescent Probes
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Silicon-rhodamine (SiR) fluorescent probes have emerged as a superior class of fluorophores for advanced biological imaging. Their unique photophysical properties, including far-red to near-infrared (NIR) emission, high brightness, and exceptional photostability, offer significant advantages over traditional fluorescent dyes. This technical guide provides an in-depth exploration of the core advantages of SiR probes, presents comparative quantitative data, details key experimental protocols, and visualizes the underlying mechanisms and workflows. The cell permeability and fluorogenic nature of SiR probes make them particularly well-suited for live-cell imaging, super-resolution microscopy, and in vivo studies, minimizing phototoxicity and background fluorescence while enabling prolonged and detailed observation of dynamic cellular processes.
Core Advantages of Silicon-Rhodamine (SiR) Probes
The ascendancy of SiR probes in fluorescence imaging stems from a confluence of advantageous chemical and photophysical characteristics that address the limitations of conventional fluorophores.
-
Far-Red to Near-Infrared (NIR) Emission: SiR dyes exhibit excitation and emission spectra in the far-red and NIR regions (typically 650-750 nm).[1][2] This spectral window is often referred to as the "optical window" for biological imaging because it minimizes cellular autofluorescence, reduces light scattering, and allows for deeper tissue penetration, making SiR probes ideal for in vivo imaging.[1][2]
-
High Brightness and Photostability: The brightness of a fluorophore is a product of its molar extinction coefficient and quantum yield.[3][4] SiR probes are known for their exceptional brightness and high photostability compared to traditional dyes like cyanines.[2] This allows for lower probe concentrations and reduced laser power during imaging, which in turn minimizes phototoxicity and enables long-term time-lapse experiments.[2]
-
Cell Permeability and Live-Cell Compatibility: A key feature of SiR probes is their high cell-membrane permeability, which allows for the straightforward staining of live cells without the need for harsh permeabilization techniques or genetic manipulation.[2] This, combined with their low cytotoxicity at working concentrations, makes them exceptionally well-suited for dynamic studies in living systems.[5]
-
Fluorogenicity: Many SiR probes are fluorogenic, meaning they exhibit a significant increase in fluorescence intensity upon binding to their target.[5] This property is attributed to an equilibrium between a non-fluorescent, closed spirolactone form and a highly fluorescent, open zwitterionic form. Target binding shifts this equilibrium towards the "on" state, resulting in a high signal-to-noise ratio and often eliminating the need for wash steps.[5][6]
-
Versatility in Probe Design: The SiR scaffold is synthetically tractable, allowing for the attachment of a wide variety of targeting ligands.[1] This has led to the development of a broad portfolio of SiR-based probes for specific cellular components, including the cytoskeleton (SiR-actin, SiR-tubulin), DNA (SiR-DNA/SiR-Hoechst), and fusion proteins via self-labeling tags like SNAP-tag and HaloTag.[7][8][9]
-
Super-Resolution Microscopy Compatibility: The high photon output and photostability of SiR dyes make them excellent labels for super-resolution microscopy techniques such as Stimulated Emission Depletion (STED) and Structured Illumination Microscopy (SIM).[5] This enables the visualization of subcellular structures with unprecedented detail in living cells.[5]
Quantitative Data Presentation
To facilitate the selection of appropriate fluorescent probes, the following tables summarize the key photophysical properties of representative SiR dyes in comparison to commonly used fluorophores.
Table 1: Photophysical Properties of Selected Silicon-Rhodamine (SiR) Dyes
| SiR Derivative | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Brightness (ε × Φ) |
| SiR | 652 | 674 | 100,000 | 0.34 | 34,000 |
| SiR700 | 690 | 715 | 100,000 | 0.25 | 25,000 |
| JF646 (SiR-based) | 646 | 664 | 150,000 | 0.54 | 81,000 |
| SiR-DNA | 652 | 674 | 100,000 | - | - |
| SiR-tubulin | 652 | 674 | 100,000 | - | - |
Data compiled from multiple sources, and values can vary depending on the solvent and measurement conditions.[10][11][12]
Table 2: Comparison of SiR Dyes with Other Common Fluorophores
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Brightness (ε × Φ) |
| SiR (representative) | 652 | 674 | 100,000 | 0.34 | 34,000 |
| Fluorescein (FITC) | 495 | 519 | 75,000 | 0.92 | 69,000 |
| Rhodamine B | 554 | 578 | 106,000 | 0.49 | 51,940 |
| Cyanine 5 (Cy5) | 649 | 666 | 250,000 | 0.20 | 50,000 |
Data compiled from multiple sources, and values can vary depending on the solvent and measurement conditions.[1][6][13][14]
Experimental Protocols
The following are detailed methodologies for common applications of SiR probes.
Live-Cell Staining of the Actin Cytoskeleton with SiR-Actin
Objective: To visualize F-actin dynamics in living cells.
Materials:
-
SiR-actin probe (e.g., from Spirochrome)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Cells cultured on glass-bottom dishes or coverslips
-
Verapamil (optional, efflux pump inhibitor)
-
Live-cell imaging microscope with appropriate filter sets (e.g., Cy5)
Procedure:
-
Stock Solution Preparation: Prepare a 1 mM stock solution of SiR-actin in anhydrous DMSO. Store at -20°C.
-
Staining Solution Preparation: Dilute the SiR-actin stock solution in pre-warmed cell culture medium to a final concentration of 0.1-1 µM. For initial experiments, 1 µM is recommended.[15] For cell lines with high efflux pump activity, verapamil can be added to the staining solution at a final concentration of 1-10 µM.[15]
-
Cell Staining: Remove the existing culture medium from the cells and replace it with the SiR-actin staining solution.
-
Incubation: Incubate the cells for 30-60 minutes at 37°C in a humidified incubator with 5% CO₂.[7]
-
Imaging: The cells can be imaged directly without washing.[15] For improved signal-to-noise, a single wash step with fresh, pre-warmed culture medium can be performed.[15]
-
Microscopy: Image the stained cells using a fluorescence microscope equipped with a Cy5 filter set (Excitation: ~640 nm, Emission: ~670 nm). For long-term imaging, maintain the cells in a stage-top incubator and use the lowest possible probe concentration (e.g., 100 nM) to minimize any potential effects on actin dynamics.[15]
Super-Resolution (STED) Microscopy of Microtubules with SiR-Tubulin
Objective: To visualize microtubule structures in living cells with sub-diffraction resolution.
Materials:
-
SiR-tubulin probe (e.g., from Spirochrome)
-
Anhydrous DMSO
-
Cell culture medium
-
Cells cultured on #1.5 coverslips
-
STED microscope with a depletion laser at ~775 nm
Procedure:
-
Stock Solution Preparation: Prepare a 1 mM stock solution of SiR-tubulin in anhydrous DMSO. Store at -20°C.
-
Staining Solution Preparation: Dilute the SiR-tubulin stock solution in pre-warmed cell culture medium to a final concentration of 0.1-1 µM. For STED imaging, a concentration of 1 µM is often a good starting point.[16]
-
Cell Staining: Replace the culture medium with the SiR-tubulin staining solution.
-
Incubation: Incubate the cells for 1 hour at 37°C.[16]
-
Washing: Wash the cells once with fresh, pre-warmed culture medium.
-
Mounting: Mount the coverslip for imaging in an appropriate live-cell imaging chamber.
-
STED Imaging: Acquire images using a STED microscope. Use an excitation laser around 640-650 nm and a depletion laser around 775 nm. Optimize laser powers to achieve the desired resolution while minimizing phototoxicity.
SNAP-Tag Labeling of Fusion Proteins with SiR-BG
Objective: To specifically label a SNAP-tag fusion protein with a SiR fluorophore in living cells.
Materials:
-
SiR-benzylguanine (SiR-BG) substrate (e.g., from New England Biolabs)
-
Anhydrous DMSO
-
Cells expressing a SNAP-tag fusion protein of interest, cultured on glass-bottom dishes
-
Cell culture medium (with serum)
-
Hanks' Balanced Salt Solution (HBSS) or similar imaging buffer
Procedure:
-
Stock Solution Preparation: Dissolve the SiR-BG substrate in DMSO to create a stock solution (e.g., 1 mM).
-
Labeling Solution Preparation: Dilute the SiR-BG stock solution 1:200 in pre-warmed, serum-containing cell culture medium to a final concentration of 1-5 µM.
-
Cell Labeling: Aspirate the existing medium from the cells and add the labeling solution.
-
Incubation: Incubate the cells for 30 minutes at 37°C.
-
Washing: Remove the labeling solution and wash the cells three times with fresh, pre-warmed culture medium.
-
Destaining: After the final wash, add fresh medium and incubate for an additional 30 minutes at 37°C to allow any unbound probe to diffuse out of the cells.
-
Imaging: Replace the medium with an appropriate imaging buffer (e.g., HBSS) and image the cells using a Cy5 filter set.
In Vivo Tumor Imaging with a SiR-Conjugated Probe (Generalized Protocol)
Objective: To visualize a tumor in a mouse model using a systemically delivered SiR probe.
Materials:
-
SiR-conjugated targeting agent (e.g., antibody or small molecule)
-
Tumor-bearing mouse model (e.g., subcutaneous xenograft)
-
Anesthesia (e.g., isoflurane)
-
In vivo imaging system (IVIS) or similar fluorescence imaging system
-
Sterile saline or PBS
Procedure:
-
Probe Preparation: Reconstitute the SiR-conjugated probe in sterile saline or PBS to the desired concentration. The optimal dose will depend on the specific probe and should be determined empirically.
-
Animal Preparation: Anesthetize the mouse using isoflurane (2-3% for induction, 1.5-2% for maintenance).[10]
-
Probe Administration: Inject the SiR probe solution intravenously (e.g., via the tail vein) or intraperitoneally. A typical injection volume for a mouse is 100-200 µL.
-
Incubation/Circulation: Allow the probe to circulate and accumulate at the tumor site. The optimal imaging time point post-injection will vary depending on the probe's pharmacokinetics and can range from a few hours to 24-48 hours.[10]
-
In Vivo Imaging: Place the anesthetized mouse in the imaging chamber of the in vivo imaging system. Acquire fluorescence images using the appropriate excitation and emission filters for the SiR dye (e.g., Ex: 640 nm, Em: 680 nm).
-
Data Analysis: Quantify the fluorescence signal intensity in the tumor region of interest and compare it to background regions.
Mandatory Visualizations
Signaling Pathways and Molecular Mechanisms
The following diagrams illustrate the mechanisms of action for the targeting moieties of SiR-actin and SiR-tubulin.
Caption: Mechanism of SiR-Actin action.
Caption: Mechanism of SiR-Tubulin action.
Experimental Workflows
The following diagrams illustrate typical experimental workflows using SiR probes.
Caption: Fluorogenic probe activation workflow.
Caption: SNAP-tag live-cell labeling workflow.
Conclusion
Silicon-rhodamine based fluorescent probes represent a significant advancement in the field of bioimaging. Their superior photophysical properties, particularly their far-red emission, brightness, photostability, and fluorogenic nature, overcome many of the limitations of traditional dyes. This makes them invaluable tools for researchers and drug development professionals, enabling more detailed and prolonged studies of cellular dynamics in living systems with minimal perturbation. The continued development of novel SiR-based probes targeting a wider array of biomolecules promises to further expand the frontiers of our understanding of complex biological processes.
References
- 1. Photophysical properties of laser dyes: picosecond laser flash photolysis studies of Rhodamine 6G, Rhodamine B and Rhodamine 101 - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 2. spirochrome.com [spirochrome.com]
- 3. Hoechst 33342 Protocol for Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 4. In Vivo Imaging Core Facility Methods and Protocols | Chobanian & Avedisian School of Medicine [bumc.bu.edu]
- 5. Rhodamine B - Wikipedia [en.wikipedia.org]
- 6. Fluorescein isothiocyanate - Wikipedia [en.wikipedia.org]
- 7. SiR-DNA kit - Live cell DNA stain - spirochrome [spirochrome.com]
- 8. synentec.com [synentec.com]
- 9. Fluorescent probe imaging [bio-protocol.org]
- 10. Protocol for in vivo imaging and analysis of brainstem neuronal activity in the dorsal raphe nucleus of freely behaving mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. FITC (Fluorescein isothiocyanate) | TdB Labs [tdblabs.se]
- 12. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 13. In vivo subcellular imaging of tumors in mouse models using a fluorophore-conjugated anti-carcinoembryonic antigen antibody in two-photon excitation microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biotium.com [biotium.com]
- 15. spectralinvivo.com [spectralinvivo.com]
- 16. Protocol for in Vivo Imaging in Mice - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Phalloidin-f-HM-SiR for Advanced Cellular Imaging: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of Phalloidin-f-HM-SiR, a powerful fluorescent probe for visualizing the actin cytoskeleton. We will delve into its core features, mechanism of action, and provide detailed protocols for its application in high-resolution cell imaging, particularly in the realm of super-resolution microscopy.
Introduction: Unveiling the Actin Cytoskeleton with Precision
The actin cytoskeleton is a dynamic and intricate network of filaments that plays a pivotal role in a multitude of cellular processes, including cell motility, shape determination, and intracellular transport.[1][2][3] Visualizing the fine structures of filamentous actin (F-actin) is crucial for understanding these fundamental biological functions. Phalloidin, a bicyclic peptide isolated from the Amanita phalloides mushroom, is a highly specific and stable probe for F-actin.[4][5] When conjugated to a fluorescent dye, phalloidin becomes an invaluable tool for fluorescence microscopy.
This compound is a state-of-the-art probe that combines the F-actin specificity of phalloidin with the advanced photophysical properties of the hydroxymethyl silicon-rhodamine (HM-SiR) dye. This far-red, spontaneously blinking fluorophore is particularly well-suited for super-resolution imaging techniques like Single-Molecule Localization Microscopy (SMLM), enabling researchers to visualize the actin cytoskeleton with unprecedented detail.[3]
Core Features and Mechanism of Action
The exceptional performance of this compound in cellular imaging stems from the unique characteristics of the HM-SiR dye.
Spontaneous Blinking for Super-Resolution Microscopy
A key feature of the HM-SiR dye is its ability to spontaneously "blink" between a fluorescent "on" state and a non-fluorescent "off" state. This phenomenon is driven by an intramolecular spirocyclization reaction that is sensitive to the local environment. In aqueous solution at physiological pH, the dye predominantly exists in the closed, non-fluorescent spirocyclic form. Stochastically, individual molecules can transition to the open, fluorescent form, emitting a burst of photons before returning to the dark state. This transient emission allows for the precise localization of individual fluorophores, which is the fundamental principle behind SMLM techniques. This intrinsic blinking mechanism obviates the need for complex imaging buffers or specific photoactivation lasers often required for other super-resolution methods.
Mechanism of HM-SiR Spontaneous Blinking
Caption: The equilibrium between the closed (non-fluorescent) and open (fluorescent) forms of the HM-SiR dye enables its spontaneous blinking, a key feature for SMLM.
Far-Red Excitation and Emission
This compound is excited by far-red light and emits in the near-infrared spectrum. This is advantageous for live-cell imaging as longer wavelength light is less phototoxic and penetrates deeper into biological samples. Furthermore, it minimizes autofluorescence from endogenous cellular components, leading to a higher signal-to-noise ratio.
Quantitative Data
| Property | Estimated Value | Notes |
| Excitation Maximum (λex) | ~650 - 660 nm | Based on similar SiR derivatives. |
| Emission Maximum (λem) | ~670 - 680 nm | Based on similar SiR derivatives. |
| Quantum Yield (Φ) | > 0.3 | Estimated based on related HM-SiR dyes. The quantum yield of fluorescent phalloidins can be influenced by the conjugation process. |
| Photostability | High | SiR dyes are known for their excellent photostability, which is crucial for super-resolution imaging.[6] |
| Binding Target | Filamentous Actin (F-actin) | Phalloidin binds specifically to the grooves of F-actin.[4][5] |
| Cell Permeability | No | Phalloidin conjugates are generally not cell-permeable and require cell fixation and permeabilization for intracellular staining.[5] |
Experimental Protocols
The following is a detailed protocol for staining F-actin in fixed cells using this compound for super-resolution microscopy.
Reagent Preparation
-
This compound Stock Solution: Dissolve the lyophilized powder in dimethyl sulfoxide (DMSO) or methanol to a final concentration of approximately 6.6 µM.[7] Aliquot and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.
-
Fixation Solution: Prepare a fresh solution of 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS), pH 7.4. Methanol-free formaldehyde is recommended for optimal preservation of actin filaments.[4]
-
Permeabilization Solution: 0.1% Triton X-100 in PBS.
-
Washing Buffer: Phosphate-buffered saline (PBS).
-
Blocking Solution (Optional): 1% Bovine Serum Albumin (BSA) in PBS.
Staining Protocol for Adherent Cells
Experimental Workflow for F-Actin Staining
Caption: A general workflow for staining filamentous actin in fixed cells using this compound.
-
Cell Culture: Grow cells on glass coverslips to the desired confluency.
-
Fixation: Gently wash the cells with pre-warmed PBS. Fix the cells with 4% PFA in PBS for 10-15 minutes at room temperature.[7]
-
Washing: Aspirate the fixation solution and wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Incubate the cells with 0.1% Triton X-100 in PBS for 5-10 minutes at room temperature to permeabilize the cell membranes.[7]
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Blocking (Optional): To reduce non-specific background staining, you can incubate the cells with 1% BSA in PBS for 30 minutes at room temperature.
-
Staining: Dilute the this compound stock solution to a working concentration of approximately 1 unit/mL (typically a 1:200 to 1:1000 dilution) in PBS or a buffer of your choice.[4][7] Incubate the cells with the staining solution for 60 minutes at room temperature in the dark.
-
Washing: Wash the cells three times with PBS for 5 minutes each to remove unbound probe.
-
Mounting: Mount the coverslips onto microscope slides using a suitable mounting medium. For SMLM, it is often preferable to image in PBS to facilitate the blinking of the dye.
-
Imaging: Proceed with imaging on a microscope equipped for super-resolution microscopy.
Applications in Cell Biology
This compound is a versatile tool for studying the intricate organization and dynamics of the actin cytoskeleton in a wide range of biological contexts.
Visualizing Actin Dynamics in Cell Migration
Cell migration is a fundamental process that relies on the dynamic remodeling of the actin cytoskeleton to form protrusive structures like lamellipodia and filopodia.[2] this compound can be used to visualize the detailed architecture of F-actin within these structures, providing insights into the mechanisms of cell movement.
Role of Actin in Cell Protrusions
Caption: A simplified diagram illustrating the role of the actin cytoskeleton in forming lamellipodia and filopodia, key structures in cell migration.
Investigating Cytoskeletal Rearrangements
The actin cytoskeleton undergoes rapid reorganization in response to various extracellular and intracellular signals. This compound can be employed to study these rearrangements in detail, for example, during cell division, differentiation, or in response to drug treatment.
High-Resolution Imaging of Cellular Structures
The superior resolution offered by SMLM with this compound allows for the detailed visualization of F-actin in various subcellular structures, including stress fibers, cortical actin networks, and the actin component of cell-cell and cell-matrix adhesions.
Conclusion
This compound is a powerful and versatile probe for high-resolution imaging of the actin cytoskeleton. Its combination of F-actin specificity and the unique photophysical properties of the HM-SiR dye makes it an ideal tool for researchers in cell biology, neuroscience, and drug discovery who seek to unravel the intricate details of actin organization and dynamics. By enabling super-resolution imaging with relative ease, this probe opens up new avenues for investigating the fundamental roles of the cytoskeleton in health and disease.
References
- 1. Phalloidin-PAINT: Enhanced quantitative nanoscale imaging of F-actin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimized fixation and phalloidin staining of basally localized F-actin networks in collectively migrating follicle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative Superresolution Imaging of F-Actin in the Cell Body and Cytoskeletal Protrusions Using Phalloidin-Based Single-Molecule Labeling and Localization Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phalloidin staining protocol | Abcam [abcam.com]
- 5. biotium.com [biotium.com]
- 6. アクチン染色用ファイロジン | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. Phalloidin labeling protocol for optimal F-actin staining [abberior.rocks]
Visualizing the Actin Cytoskeleton in Real-Time: A Technical Guide to Phalloidin-f-HM-SiR
For Researchers, Scientists, and Drug Development Professionals
Introduction
The actin cytoskeleton is a dynamic and fundamental component of eukaryotic cells, playing a pivotal role in a myriad of cellular processes including cell motility, division, and intracellular transport.[1] The ability to visualize and quantify the dynamics of filamentous actin (F-actin) is crucial for understanding cellular function in both normal and pathological states. Phalloidin, a bicyclic peptide isolated from the Amanita phalloides mushroom, is a highly selective probe that binds to F-actin with high affinity, preventing its depolymerization.[2][3] When conjugated to a fluorophore, phalloidin becomes a powerful tool for fluorescently labeling actin filaments. This technical guide focuses on Phalloidin-f-HM-SiR, a fluorescent phalloidin conjugate, for visualizing actin cytoskeleton dynamics. This guide will provide an in-depth overview of its properties, experimental protocols, and data presentation for researchers and professionals in drug development.
This compound: A Profile
Quantitative Data Summary
The following tables summarize key quantitative parameters for fluorescent phalloidin conjugates and related actin probes. This data provides a comparative framework for understanding the expected performance of this compound.
| Parameter | Phalloidin-AlexaFluor 647 | SiR-actin | Lifeact-Atto 655 | Reference |
| Binding Affinity (to F-actin) | High (nanomolar range) | High (nanomolar range) | Lower (micromolar range) | [6][7] |
| Photostability | Moderate | High | High | [6][7] |
| Signal-to-Noise Ratio | High | High | Moderate | [8] |
| Cell Permeability | No (requires permeabilization) | Yes | Yes (as a fusion protein) | [3] |
| Effect on Actin Dynamics | Stabilizes F-actin | Minimal perturbation | Minimal perturbation | [3] |
| Resolution in Super-Resolution Microscopy | 36.3 - 58.7 nm | Not specified | 49.5 - 60.5 nm | [2][7] |
Note: The values for Phalloidin-AlexaFluor 647 are used as a proxy for a far-red phalloidin conjugate. The actual performance of this compound may vary.
Experimental Protocols
General Staining Protocol for Fixed Cells with Fluorescent Phalloidin
This protocol is a general guideline for staining F-actin in fixed cells using fluorescent phalloidin conjugates like this compound. Optimization may be required for specific cell types and experimental conditions.[6][9][10]
Materials:
-
Cells grown on coverslips
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution (e.g., 4% paraformaldehyde in PBS, methanol-free)[6]
-
Permeabilization Buffer (e.g., 0.1-0.5% Triton X-100 in PBS)[9]
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
This compound working solution (concentration to be optimized, typically in the nanomolar range)
-
Mounting Medium
Procedure:
-
Cell Culture: Grow cells to the desired confluency on sterile glass coverslips in a petri dish.
-
Washing: Gently wash the cells twice with PBS.
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 10-20 minutes at room temperature.[6]
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 5-10 minutes at room temperature.[9]
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Blocking (Optional): To reduce non-specific background staining, incubate the cells with 1% BSA in PBS for 30 minutes at room temperature.
-
Staining: Incubate the cells with the this compound working solution for 20-60 minutes at room temperature, protected from light.[6]
-
Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Mounting: Mount the coverslips onto microscope slides using a suitable mounting medium.
-
Imaging: Visualize the stained F-actin using a fluorescence microscope with appropriate filter sets for the SiR fluorophore (excitation/emission maxima typically in the far-red/near-infrared range).
Live-Cell Imaging Considerations
While traditional phalloidin conjugates are not cell-permeable and are toxic to live cells due to their actin-stabilizing effect, some SiR-based actin probes are designed for live-cell imaging.[3] If this compound is intended for live-cell applications, its cell permeability and cytotoxicity must be experimentally determined. For live-cell imaging of actin dynamics, probes like SiR-actin or genetically encoded markers such as Lifeact are generally preferred as they minimally interfere with actin polymerization and depolymerization.[3]
Visualizing Actin Dynamics in Signaling Pathways and Experimental Workflows
The visualization of F-actin is critical in studying various signaling pathways that regulate cell morphology, migration, and invasion. For instance, growth factor signaling can induce rapid changes in the actin cytoskeleton.[11] High-content screening platforms can utilize fluorescent actin probes to assess the effects of chemical compounds on cytoskeletal organization.[12]
Signaling Pathway Diagram
Caption: Growth factor signaling cascade leading to actin polymerization.
Experimental Workflow for High-Content Screening
Caption: High-content screening workflow for analyzing actin cytoskeleton changes.
Conclusion
This compound, as a far-red fluorescent phalloidin conjugate, holds significant promise for detailed and high-contrast visualization of the F-actin cytoskeleton. While specific performance metrics for this particular probe require direct experimental validation, the established utility of fluorescent phalloidins in conjunction with the favorable spectral properties of SiR dyes suggests its potential for advancing research in cell biology and drug discovery. The provided protocols and workflows offer a starting point for researchers to integrate this tool into their studies of actin dynamics and its role in various cellular processes. As with any fluorescent probe, careful optimization and validation are essential to ensure accurate and reproducible results.
References
- 1. Phalloidin-induced actin polymerization in the cytoplasm of cultured cells interferes with cell locomotion and growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparing lifeact and phalloidin for super-resolution imaging of actin in fixed cells | PLOS One [journals.plos.org]
- 3. How does phalloidin affect actin assembly? | AAT Bioquest [aatbio.com]
- 4. Phalloidin-f-HM-SiR_TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Phalloidin staining protocol | Abcam [abcam.com]
- 7. Comparing lifeact and phalloidin for super-resolution imaging of actin in fixed cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative Superresolution Imaging of F-Actin in the Cell Body and Cytoskeletal Protrusions Using Phalloidin-Based Single-Molecule Labeling and Localization Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. genecopoeia.com [genecopoeia.com]
- 11. researchgate.net [researchgate.net]
- 12. High-Content Imaging of Unbiased Chemical Perturbations Reveals that the Phenotypic Plasticity of the Actin Cytoskeleton Is Constrained - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Phalloidin-f-HM-SiR for Advanced F-Actin Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phalloidin-f-HM-SiR is a specialized fluorescent probe designed for the high-fidelity visualization of filamentous actin (F-actin) within fixed cells. This conjugate leverages the remarkable specificity of phalloidin for F-actin and the advanced photophysical properties of the f-HM-SiR fluorophore. Phalloidin, a bicyclic peptide isolated from the Amanita phalloides mushroom, binds with high affinity to the grooves between actin subunits, effectively stabilizing the filaments and preventing their depolymerization.[1] The f-HM-SiR (fluorogenic hydroxymethyl silicon-rhodamine) dye is a far-red, cell-permeable, and fluorogenic probe, making it particularly well-suited for advanced imaging applications with reduced phototoxicity and background fluorescence. This guide provides an in-depth overview of the properties and applications of this compound, including its spectral characteristics, a detailed experimental protocol, and diagrams illustrating its mechanism of action and experimental workflow.
Core Principles
Phalloidin-based staining is a cornerstone technique for investigating the architecture and dynamics of the actin cytoskeleton. Unlike antibody-based methods, phalloidin binding is not species-dependent and offers a high degree of specificity for F-actin over monomeric G-actin.[2] The conjugation of phalloidin to a fluorescent dye allows for the direct visualization of actin filaments in a variety of cell and tissue preparations.
The "f-HM-SiR" fluorophore is a state-of-the-art dye with several advantageous features:
-
Far-Red Emission: Minimizes phototoxicity and cellular autofluorescence, leading to a higher signal-to-noise ratio.
-
Fluorogenicity: The fluorescence of the dye is significantly enhanced upon binding to its target, which in this context is facilitated by its conjugation to phalloidin and subsequent binding to F-actin. This property helps to reduce background from unbound probe.
-
Spontaneous Blinking: A characteristic of HM-SiR dyes that makes them suitable for super-resolution microscopy techniques like dSTORM.
Data Presentation
Due to the limited availability of a specific datasheet for this compound, the following table presents estimated photophysical properties based on known characteristics of SiR dyes. Researchers should verify the optimal excitation and emission settings for their specific imaging system.
| Property | Estimated Value | Notes |
| Excitation Maximum (λex) | ~650 nm | Based on typical SiR dye properties. |
| Emission Maximum (λem) | ~670 nm | Based on typical SiR dye properties. |
| Recommended Laser Line | 633 nm, 640 nm, or 647 nm | Common laser lines for exciting far-red fluorophores. |
| Recommended Filter Set | Cy5 or equivalent | Standard filter set for far-red fluorescence detection. |
| Molar Extinction Coefficient | Data not available | A measure of how strongly the molecule absorbs light at a given wavelength. |
| Fluorescence Quantum Yield | Data not available | The efficiency of converting absorbed light into emitted fluorescence. |
Experimental Protocols
This section provides a detailed methodology for staining F-actin in cultured cells using this compound. This protocol can be adapted for various cell types and experimental setups.
Materials
-
This compound
-
Methanol-free formaldehyde (e.g., 4% in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Phosphate-buffered saline (PBS)
-
Bovine serum albumin (BSA)
-
Mounting medium
-
Coverslips
-
Cultured cells on coverslips
Staining Procedure for Adherent Cells
-
Cell Preparation:
-
Culture cells on sterile glass coverslips to the desired confluency.
-
Gently wash the cells twice with pre-warmed PBS.
-
-
Fixation:
-
Permeabilization:
-
Permeabilize the cells by incubating with 0.1% Triton X-100 in PBS for 5-10 minutes at room temperature.[4] This step is crucial for allowing the phalloidin conjugate to enter the cell and access the actin filaments.
-
Aspirate the permeabilization buffer and wash the cells three times with PBS for 5 minutes each.
-
-
Blocking (Optional but Recommended):
-
To reduce non-specific background staining, incubate the cells with 1% BSA in PBS for 30 minutes at room temperature.
-
-
Phalloidin Staining:
-
Prepare the this compound staining solution. The optimal concentration should be determined empirically, but a starting concentration of 10-200 nM in PBS with 1% BSA is recommended.[5]
-
Incubate the cells with the staining solution for 30-60 minutes at room temperature, protected from light.[4]
-
Note: To minimize evaporation, perform this incubation in a humidified chamber.
-
-
Washing:
-
Aspirate the staining solution and wash the cells three times with PBS for 5 minutes each to remove unbound phalloidin conjugate.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using a suitable mounting medium.
-
Image the stained cells using a fluorescence microscope equipped with appropriate filters for far-red fluorescence (e.g., a Cy5 filter set).
-
Mandatory Visualization
Caption: Mechanism of this compound binding to and stabilizing F-actin filaments.
Caption: Experimental workflow for staining F-actin with this compound.
References
- 1. Phalloidin [maciverlab.bms.ed.ac.uk]
- 2. yeasenbio.com [yeasenbio.com]
- 3. cohesionbio.com [cohesionbio.com]
- 4. Actin Staining Techniques - Actin staining protocols, Actin stain, Actin probe, Acti-stain 488 phalloidin, Acti-stain 555 phalloidin, Acti-stain 535 phalloidin, Acti-stain 670 phalloidin, Actin stain, Actin -stain488. [cytoskeleton.com]
- 5. F-Actin Staining | Thermo Fisher Scientific - US [thermofisher.com]
Navigating the Cellular Labyrinth: A Technical Guide to the Cell Permeability of Phalloidin-f-HM-SiR for Live-Cell Staining
Disclaimer: The specific fluorescent probe "Phalloidin-f-HM-SiR" is not extensively documented in currently available scientific literature. This guide is constructed based on the well-established principles of silicon-rhodamine (SiR) conjugated probes, such as SiR-actin, which are designed for live-cell imaging of the actin cytoskeleton. The "f-HM" designation may refer to specific functional modifications or a particular variant of the SiR fluorophore; however, the core principles of cell permeability and staining are expected to be highly analogous to other SiR-based actin probes.
Introduction: The Challenge of Visualizing F-Actin in Living Cells
Visualizing the dynamic architecture of the filamentous actin (F-actin) cytoskeleton in living cells is crucial for understanding a myriad of cellular processes, including motility, division, and intracellular transport.[1] Traditionally, fluorescently labeled phalloidin has been the gold standard for F-actin staining due to its high affinity and specificity.[2] However, a significant limitation of phalloidin conjugates is their inability to cross the plasma membrane of living cells, necessitating cell fixation and permeabilization, which precludes the study of dynamic processes.[2][3][4][5]
The advent of cell-permeable, far-red fluorescent probes based on silicon-rhodamine (SiR) has revolutionized live-cell imaging of the cytoskeleton.[6][7] These probes, exemplified by SiR-actin, are typically composed of a SiR fluorophore conjugated to a small molecule with high affinity for F-actin, such as a derivative of jasplakinolide.[7][8][9] SiR-based probes are fluorogenic, meaning their fluorescence intensity dramatically increases upon binding to their target, leading to a high signal-to-noise ratio with minimal background from unbound probe.[6][7] This guide provides an in-depth technical overview of the principles and protocols governing the use of SiR-based phalloidin analogues for live-cell F-actin staining.
Mechanism of Cell Permeability and Staining
The cell permeability of SiR-based probes is a key feature that distinguishes them from traditional phalloidin conjugates. This is achieved through the chemical properties of the SiR fluorophore, which exists in equilibrium between a non-fluorescent, cell-permeable spirolactone form and a fluorescent, zwitterionic form.[7] The hydrophobic nature of the spirolactone state facilitates passive diffusion across the plasma membrane.
Once inside the cell, the probe binds to F-actin. This binding event stabilizes the fluorescent zwitterionic state, leading to a significant increase in fluorescence quantum yield (up to 100-fold).[6][7] This mechanism ensures that fluorescence is primarily emitted from the target structures, minimizing background noise and eliminating the need for wash steps.[7]
Quantitative Data for Live-Cell Actin Staining
The following tables summarize key quantitative parameters for live-cell actin staining using SiR-based probes, with comparative data for traditional phalloidin staining in fixed cells.
| Parameter | SiR-Actin (Live Cells) | Traditional Phalloidin (Fixed Cells) | Reference(s) |
| Cell Permeability | Yes | No (requires permeabilization) | [2][3][6][7] |
| Typical Concentration | 100 nM - 1 µM | 80 nM - 200 nM | [2] |
| Incubation Time | 1 - 4 hours | 15 - 90 minutes | [6] |
| Wash Steps Required | No | Yes | [7] |
| Toxicity | Minimal at working concentrations | Toxic, used on fixed cells | [7][9] |
| Fluorescence Increase | >100-fold upon binding | N/A | [6][7] |
Table 1: Comparison of key parameters for live-cell SiR-actin and fixed-cell phalloidin staining.
| Cell Type | SiR-Actin Concentration | Incubation Time | Notes | Reference(s) |
| MCF10A | Not specified | Not specified | Used for 3D matrix imaging. | [6] |
| CHO-K1 | Not specified | Not specified | Amenable to high-content screening. | [8] |
| Various | 100 nM - 1 µM | 1 - 4 hours | General starting point. | [6] |
| Challenging Cell Lines | 100 nM - 1 µM | 1 - 4 hours | May require efflux pump inhibitors (e.g., verapamil). | [6] |
Table 2: Exemplary cell types and general conditions for SiR-actin staining.
Experimental Protocols
Live-Cell Staining with SiR-Based Probes
This protocol is a general guideline for staining F-actin in living cells with a SiR-based probe. Optimization may be required for specific cell types and experimental conditions.
Materials:
-
Live cells cultured in appropriate imaging dishes (e.g., glass-bottom dishes).
-
Complete cell culture medium.
-
SiR-based actin probe (e.g., SiR-actin) stock solution (typically 1 mM in DMSO).
-
Efflux pump inhibitor (e.g., verapamil) stock solution (optional).
Procedure:
-
Preparation of Staining Solution: Prepare a 1000X stock of the SiR-probe in DMSO. Dilute the stock solution in complete cell culture medium to the desired final concentration (e.g., 100 nM to 1 µM). For cells with high efflux pump activity, verapamil can be added to the staining solution at a final concentration of 1-10 µM.[6]
-
Cell Staining: Remove the existing medium from the cultured cells and replace it with the staining solution.
-
Incubation: Incubate the cells for 1-4 hours at 37°C in a CO2 incubator.[6] The optimal incubation time may vary depending on the cell type.
-
Imaging: The cells can be imaged directly in the staining solution without any wash steps. Imaging is best performed using a fluorescence microscope with appropriate filter sets for far-red fluorescence (e.g., Cy5 settings).
Comparative Protocol: Fixed-Cell Staining with Traditional Phalloidin
For comparison, this is a standard protocol for staining F-actin in fixed cells.
Materials:
-
Cells cultured on coverslips.
-
Phosphate-Buffered Saline (PBS).
-
Fixation solution (e.g., 4% paraformaldehyde in PBS).
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS).
-
Fluorescent phalloidin conjugate solution (e.g., 100 nM in PBS with 1% BSA).
-
Mounting medium.
Procedure:
-
Fixation: Wash cells with PBS, then fix with 4% paraformaldehyde for 10-15 minutes at room temperature.[2][10]
-
Washing: Wash the fixed cells three times with PBS.[10]
-
Permeabilization: Incubate cells with 0.1% Triton X-100 in PBS for 5-15 minutes to permeabilize the cell membranes.[2][10]
-
Washing: Wash the permeabilized cells three times with PBS.
-
Staining: Incubate the cells with the fluorescent phalloidin solution for 20-90 minutes at room temperature, protected from light.
-
Washing: Wash the stained cells three times with PBS to remove unbound probe.
-
Mounting: Mount the coverslip onto a microscope slide using an appropriate mounting medium.
Signaling Pathways and Cellular Processes
The primary role of phalloidin and its analogues is to bind to and stabilize F-actin, thereby preventing its depolymerization. While this property is exploited for staining, it is important to consider that high concentrations or prolonged exposure to these agents can interfere with the natural dynamics of the actin cytoskeleton. SiR-probes are designed to have a lower affinity for F-actin compared to unlabeled parent molecules like phalloidin or jasplakinolide, which allows them to bind without severely impeding actin dynamics.[6]
The actin cytoskeleton is central to numerous signaling pathways and cellular processes, including:
-
Cell Migration: Formation of lamellipodia and filopodia.
-
Cytokinesis: Formation of the contractile ring during cell division.[8]
-
Cell Adhesion: Connection to focal adhesions and adherens junctions.
-
Endocytosis and Exocytosis: Vesicle trafficking and membrane remodeling.
By enabling the visualization of F-actin dynamics in real-time, SiR-based probes are invaluable tools for studying how these processes are regulated and dysregulated in health and disease.
References
- 1. Visualization and Quantitative Analysis of the Actin Cytoskeleton Upon B Cell Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. yeasenbio.com [yeasenbio.com]
- 3. Is phalloidin cell permeable? | AAT Bioquest [aatbio.com]
- 4. biotium.com [biotium.com]
- 5. What does rhodamine phalloidin do? | AAT Bioquest [aatbio.com]
- 6. Live Cell Imaging Of The Actin Cytoskeleton [cytoskeleton.com]
- 7. tebubio.com [tebubio.com]
- 8. synentec.com [synentec.com]
- 9. researchgate.net [researchgate.net]
- 10. Phalloidin labeling protocol for optimal F-actin staining [abberior.rocks]
Methodological & Application
Application Notes and Protocols for Phallalloidin-f-HM-SiR in Super-Resolution Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phalloidin-f-HM-SiR is a high-performance fluorescent probe designed for the visualization of filamentous actin (F-actin) in super-resolution microscopy. This molecule consists of phalloidin, a bicyclic peptide from the Amanita phalloides mushroom that exhibits high affinity and specificity for F-actin, conjugated to a silicon-rhodamine (SiR) fluorophore. The unique photophysical properties of the SiR dye, including its far-red excitation and emission, high photostability, and brightness, make this compound an exceptional tool for advanced imaging techniques such as Stimulated Emission Depletion (STED) and Stochastic Optical Reconstruction Microscopy (STORM). These application notes provide detailed protocols and performance data to enable researchers to effectively utilize this probe for high-resolution imaging of the actin cytoskeleton.
Product Information
This compound is a versatile dye that serves as an essential tool in a variety of biological experiments. It aids researchers in observing and analyzing cellular structures, tracking biomolecules, and assessing cellular functions.[1][2] Its applications are extensive, ranging from basic scientific research to potential applications in clinical diagnostics.[1][2]
Physicochemical Properties
| Property | Typical Value/Range | Notes |
| Excitation Maximum (λex) | ~650 nm | Typical for SiR dyes, allowing for efficient excitation with common red lasers. |
| Emission Maximum (λem) | ~670 nm | Far-red emission minimizes autofluorescence from cellular components. |
| Molar Extinction Coefficient | > 70,000 cm⁻¹M⁻¹ | High extinction coefficient contributes to the brightness of the probe.[3] |
| Quantum Yield | 0.2 - 0.4 | Representative of SiR dyes, indicating good fluorescence efficiency. |
| Binding Target | Filamentous Actin (F-actin) | Phalloidin binds with high specificity to the grooves of F-actin. |
| Dissociation Constant (Kd) | 1-4 x 10⁻⁷ M | Phalloidin conjugates exhibit nanomolar affinity for F-actin.[4][5] |
| Molecular Weight | ~1982.29 g/mol | [6] |
| Solubility | DMSO, DMF, Methanol | Stock solutions are typically prepared in these organic solvents. |
Applications in Super-Resolution Microscopy
The actin cytoskeleton is a dynamic network of filaments that plays a crucial role in numerous cellular processes, including cell motility, division, and intracellular transport.[7] Super-resolution microscopy techniques are essential for visualizing the intricate organization and dynamics of actin filaments, which are typically below the diffraction limit of conventional light microscopy.[8][9]
This compound is particularly well-suited for:
-
STED Microscopy: The photostability and far-red emission of the SiR dye are advantageous for STED imaging, allowing for the use of high-intensity depletion lasers with reduced phototoxicity and photobleaching.
-
STORM/PALM: The SiR fluorophore can be effectively photoswitched between a fluorescent "on" and a dark "off" state, a prerequisite for single-molecule localization microscopy techniques like STORM and PALM.
-
Structured Illumination Microscopy (SIM): The brightness and photostability of this compound also make it a suitable probe for SIM, which requires the acquisition of multiple raw images.
Experimental Protocols
The following are detailed protocols for staining fixed cells with this compound for super-resolution microscopy.
General Workflow for Cell Staining
Caption: General experimental workflow for staining cells with this compound.
Protocol 1: Staining Protocol for STED Microscopy
Materials:
-
Cells cultured on high-precision glass coverslips (No. 1.5H)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Paraformaldehyde (PFA), 4% in PBS (methanol-free)
-
Triton X-100, 0.1% in PBS
-
Bovine Serum Albumin (BSA), 1% in PBS (Blocking Buffer)
-
This compound stock solution (e.g., 10 µM in DMSO)
-
Mounting medium suitable for super-resolution microscopy
Procedure:
-
Cell Culture: Seed and culture cells of interest on high-precision glass coverslips to an appropriate confluency (typically 50-70%).
-
Fixation:
-
Gently wash the cells twice with pre-warmed PBS.
-
Fix the cells by incubating with 4% PFA in PBS for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Permeabilize the cells by incubating with 0.1% Triton X-100 in PBS for 5-10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Block non-specific binding by incubating the cells with 1% BSA in PBS for 30 minutes at room temperature.
-
-
Staining:
-
Prepare the staining solution by diluting the this compound stock solution in Blocking Buffer to a final concentration of 100-500 nM.
-
Incubate the cells with the staining solution for 30-60 minutes at room temperature, protected from light.
-
-
Washing:
-
Wash the cells three times with PBS for 5 minutes each to remove unbound probe.
-
-
Mounting:
-
Mount the coverslip onto a microscope slide using a mounting medium optimized for super-resolution microscopy (e.g., with a specific refractive index and antifade components).
-
Seal the coverslip with nail polish and allow it to cure if necessary.
-
-
Imaging:
-
Image the sample using a STED microscope equipped with an appropriate excitation laser (e.g., 640 nm) and a STED depletion laser (e.g., 775 nm).
-
Protocol 2: Staining Protocol for STORM/PALM
Materials:
-
Same as for STED microscopy protocol.
-
STORM imaging buffer (e.g., containing an oxygen scavenging system like glucose oxidase and catalase, and a primary thiol like mercaptoethylamine (MEA)).
Procedure:
-
Cell Culture, Fixation, Permeabilization, Blocking, and Staining: Follow steps 1-6 of the STED microscopy protocol. A lower concentration of this compound (e.g., 50-200 nM) may be optimal for achieving single-molecule blinking.
-
Mounting for STORM:
-
After the final wash, mount the coverslip in a chamber suitable for fluid exchange or directly in STORM imaging buffer.
-
-
Imaging:
-
Image the sample on a STORM or PALM microscope.
-
Use a high-power laser to induce photoswitching of the SiR fluorophore and acquire a long series of images (typically 10,000-50,000 frames).
-
Reconstruct the super-resolved image from the localized single-molecule events.
-
Signaling Pathways Amenable to Visualization
This compound is an excellent tool for investigating signaling pathways that regulate actin dynamics. Super-resolution microscopy can reveal the nanoscale organization of actin filaments in response to various stimuli.
Formin-Mediated Actin Nucleation
Formins are a group of proteins that nucleate and promote the elongation of unbranched actin filaments.[10][11] They are regulated by Rho GTPases and play a critical role in the formation of stress fibers and filopodia.
Caption: Simplified pathway of formin-mediated actin nucleation by Rho GTPases.
Arp2/3 Complex-Mediated Actin Branching
The Arp2/3 complex is a seven-subunit protein complex that nucleates the formation of branched actin networks, which are essential for lamellipodia formation and cell migration.[12][13] Its activity is regulated by nucleation-promoting factors (NPFs) like WASp/WAVE.
Caption: Pathway of Arp2/3 complex-mediated branched actin nucleation.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| No or weak signal | - Inefficient permeabilization- Low probe concentration- Photobleaching | - Increase Triton X-100 concentration or incubation time.- Increase this compound concentration.- Use an antifade mounting medium and minimize light exposure. |
| High background | - Incomplete washing- Non-specific binding | - Increase the number and duration of washing steps.- Increase the concentration of BSA in the blocking buffer. |
| Poor resolution in super-resolution | - Suboptimal imaging buffer (STORM)- High labeling density (STORM)- Incorrect laser powers (STED) | - Prepare fresh imaging buffer with active oxygen scavengers.- Reduce the concentration of this compound.- Optimize excitation and depletion laser powers. |
Conclusion
This compound is a powerful tool for visualizing the intricate architecture of the actin cytoskeleton with nanoscale resolution. Its superior photophysical properties make it an ideal probe for demanding super-resolution techniques. By following the detailed protocols and considering the troubleshooting guidelines provided in these application notes, researchers can achieve high-quality, super-resolved images of F-actin, enabling deeper insights into the fundamental cellular processes governed by the actin cytoskeleton.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Phalloidin-f-HM-SiR_TargetMol [targetmol.com]
- 3. Phalloidin Conjugates | AAT Bioquest [aatbio.com]
- 4. pdf.dutscher.com [pdf.dutscher.com]
- 5. Characterization of tetramethylrhodaminyl-phalloidin binding to cellular F-actin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | Fluorescent Dye | | Invivochem [invivochem.com]
- 7. Superresolution Imaging - Krapf Lab [engr.colostate.edu]
- 8. Super-Resolution Imaging of the Actin Cytoskeleton in Living Cells Using TIRF-SIM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Super-Resolution Imaging Approaches for Quantifying F-Actin in Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What is the role of formin in actin polymerization? - Mechanobiology Institute, National University of Singapore [mbi.nus.edu.sg]
- 11. Mechanisms of formin-mediated actin assembly and dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Arp2/3 complex - Wikipedia [en.wikipedia.org]
- 13. m.youtube.com [m.youtube.com]
Application Notes and Protocols for Optimal F-Actin Staining with Phalloidin-f-HM-SiR in STORM Imaging
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for utilizing Phalloidin-f-HM-SiR for super-resolution Stochastic Optical Reconstruction Microscopy (STORM) imaging of filamentous actin (F-actin). The protocols and data presented are designed to serve as a comprehensive guide to achieving high-quality, high-resolution images of the actin cytoskeleton.
Introduction
Phalloidin is a bicyclic peptide isolated from the Amanita phalloides mushroom that binds with high affinity and specificity to F-actin, preventing its depolymerization.[1][2] When conjugated to a fluorescent dye, phalloidin becomes a powerful tool for visualizing the intricate network of actin filaments within cells. This compound is a phalloidin conjugate featuring a silicon-rhodamine (SiR) based fluorophore with a furan-modified hydroxymethyl group. This dye is particularly well-suited for STORM imaging due to its favorable photoswitching characteristics, including improved photon output and switching properties compared to earlier SiR derivatives.[3] Visualizing the actin cytoskeleton at the nanoscale is crucial for understanding a wide range of cellular processes, including cell motility, division, and intracellular transport.[1][2]
Quantitative Data Summary
The optimal concentration of this compound for STORM imaging requires empirical determination and is dependent on the cell type, fixation method, and imaging setup. Based on available literature for SiR-based probes and other phalloidin conjugates in super-resolution microscopy, the following table provides recommended starting concentrations for optimization.
| Probe | Application | Recommended Starting Concentration | Incubation Time | Notes |
| This compound (inferred) | STORM of fixed cells | 100 - 500 nM | 30 - 60 minutes | The optimal concentration should be determined by testing a range of concentrations. Higher concentrations may lead to increased background, while lower concentrations may result in sparse labeling. |
| SiR-actin | Live-cell imaging | 1 µM | 12 hours (overnight) | This concentration is for live-cell labeling and serves as an upper-end reference for fixed-cell staining, which typically requires lower concentrations.[4][5] |
| Phalloidin-Alexa Fluor 647 | dSTORM of fixed cells | 165 - 330 nM | 2 hours - overnight | A commonly used dye for dSTORM of F-actin, providing a good starting point for optimizing this compound concentrations.[4][5] |
| Phalloidin-Alexa Fluor 647 | Phalloidin-PAINT | 1 - 3 nM (in imaging buffer) | During imaging | This technique relies on the transient binding of the probe during imaging and thus uses significantly lower concentrations in the imaging buffer rather than a pre-incubation staining step.[5] |
Experimental Protocols
Preparation of this compound Stock Solution
It is recommended to prepare a stock solution of this compound in anhydrous dimethyl sulfoxide (DMSO).
-
Centrifuge the vial of lyophilized this compound briefly to collect the powder at the bottom.
-
Add the appropriate volume of high-quality, anhydrous DMSO to create a stock solution of 100-200 µM.
-
Vortex briefly to dissolve the powder completely.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light and moisture.
Cell Culture and Fixation
This protocol is suitable for adherent cells grown on glass coverslips.
Materials:
-
Glass coverslips (No. 1.5 thickness, ~170 µm)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Methanol-free formaldehyde (e.g., 4% in PBS)
-
Permeabilization buffer: 0.1% Triton X-100 in PBS
-
Blocking buffer: 1% Bovine Serum Albumin (BSA) in PBS
Procedure:
-
Seed cells on clean glass coverslips in a petri dish and culture overnight to allow for adherence and spreading.
-
Wash the cells gently with pre-warmed PBS.
-
Fix the cells by incubating with 4% methanol-free formaldehyde in PBS for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
Permeabilize the cells by incubating with 0.1% Triton X-100 in PBS for 5-10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
(Optional but recommended) Block non-specific binding by incubating with 1% BSA in PBS for 30 minutes at room temperature.
Staining with this compound
Procedure:
-
Prepare the this compound staining solution by diluting the stock solution in blocking buffer (1% BSA in PBS) to the desired final concentration (start with a range of 100-500 nM).
-
Remove the blocking buffer from the cells and add the this compound staining solution.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
Wash the cells three times with PBS for 5 minutes each to remove unbound phalloidin.
-
The sample is now ready for STORM imaging.
STORM Imaging
STORM Buffer: While SiR dyes can sometimes be imaged in standard buffer without the need for a specific STORM buffer, their performance, particularly the blinking characteristics required for STORM, is often enhanced in a specialized imaging buffer.[3] A standard dSTORM buffer for far-red dyes typically includes a reducing agent and an oxygen scavenging system.
Standard dSTORM Buffer Recipe:
-
Buffer A: 50 mM Tris-HCl (pH 8.0), 10 mM NaCl
-
Buffer B: Buffer A with 10% (w/v) glucose
-
Imaging Buffer: To Buffer B, add:
-
Glucose oxidase to a final concentration of 0.5 mg/mL
-
Catalase to a final concentration of 40 µg/mL
-
β-mercaptoethanol (BME) to a final concentration of 143 mM or mercaptoethylamine (MEA) to a final concentration of 10-100 mM.
-
Note: The components of the imaging buffer, especially the oxygen scavenging system and reducing agents, should be added immediately before imaging for optimal performance.
Imaging Procedure:
-
Mount the coverslip with the stained cells onto a microscope slide with a suitable imaging chamber.
-
Add the freshly prepared STORM imaging buffer.
-
Seal the chamber to minimize oxygen re-entry.
-
Place the slide on the STORM microscope.
-
Use a low laser power to locate the cells of interest.
-
Increase the 647 nm laser power to induce photoswitching of the this compound molecules into a dark state.
-
Use a 405 nm laser at a low power to photo-activate a sparse subset of fluorophores back to a fluorescent state.
-
Acquire a series of images (typically 10,000 - 40,000 frames) with a high-sensitivity camera.
-
Process the acquired image series with appropriate STORM analysis software to reconstruct the super-resolution image.
Visualizations
Experimental Workflow
Caption: Experimental workflow for STORM imaging of F-actin.
Phalloidin-Actin Interaction
Caption: Phalloidin binds to and stabilizes actin filaments.
Concluding Remarks
The use of this compound in conjunction with STORM microscopy offers a powerful approach for elucidating the nanoscale organization of the actin cytoskeleton. The protocols provided herein serve as a starting point for researchers. It is crucial to empirically optimize parameters such as the phalloidin conjugate concentration and imaging buffer composition to achieve the best results for your specific experimental system. Careful sample preparation and handling are paramount for obtaining high-quality super-resolution data.
References
- 1. Phalloidin staining protocol | Abcam [abcam.com]
- 2. Comparing lifeact and phalloidin for super-resolution imaging of actin in fixed cells | PLOS One [journals.plos.org]
- 3. Single-Molecule Super-Resolution Imaging | Nikon’s MicroscopyU [microscopyu.com]
- 4. Quantitative Superresolution Imaging of F-Actin in the Cell Body and Cytoskeletal Protrusions Using Phalloidin-Based Single-Molecule Labeling and Localization Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phalloidin-PAINT: Enhanced quantitative nanoscale imaging of F-actin - PMC [pmc.ncbi.nlm.nih.gov]
Illuminating the Cellular Architecture: Phalloidin-f-HM-SiR for Advanced 3D Cell Culture Imaging
Application Note & Protocol
For researchers, scientists, and professionals in drug development, the visualization of cellular structures in three-dimensional (3D) cell cultures is paramount to understanding complex biological processes. Phalloidin-f-HM-SiR, a far-red fluorescent phalloidin conjugate, offers a powerful tool for staining filamentous actin (F-actin) with high specificity and photostability, making it particularly well-suited for advanced imaging techniques, including super-resolution microscopy, in spheroids, organoids, and other 3D models. This document provides detailed application notes and protocols for the use of this compound in 3D cell culture imaging.
Introduction
The actin cytoskeleton, composed of dynamic F-actin filaments, is fundamental to maintaining cell shape, motility, and intracellular organization.[1] In 3D cell culture models, which more accurately recapitulate the in vivo microenvironment, the spatial organization of the actin cytoskeleton plays a critical role in processes such as cell migration, invasion, and tissue morphogenesis. This compound is a high-affinity probe for F-actin, exhibiting bright and stable fluorescence in the far-red spectrum.[2] Its properties make it an ideal candidate for deep-tissue imaging and for use in combination with other fluorescent markers with minimal spectral overlap. Furthermore, its utility as a "self-blinking" dye makes it suitable for super-resolution techniques like Super-resolution Optical Fluctuation Imaging (SOFI).
Key Applications in 3D Cell Culture
-
Visualization of Cytoskeletal Architecture: Detailed imaging of the F-actin network in spheroids and organoids to assess cellular morphology and organization.
-
Analysis of Cell Motility and Invasion: Tracking changes in the actin cytoskeleton during key cellular processes in cancer biology and developmental studies.
-
High-Content Screening: Quantifying the effects of therapeutic compounds on cytoskeletal integrity in 3D drug screening assays.
-
Super-Resolution Microscopy: Enabling nanoscale imaging of F-actin dynamics and structures within complex 3D cellular environments.
Quantitative Data Summary
The following table summarizes key quantitative parameters for this compound and a comparable far-red dye, Alexa Fluor 647 Phalloidin. The data for 3D applications are largely extrapolated from 2D studies and general principles of 3D imaging; therefore, optimization for specific 3D models is highly recommended.
| Parameter | This compound | Alexa Fluor 647 Phalloidin | Reference |
| Excitation Wavelength (nm) | ~635 | ~650 | [3][4] |
| Emission Wavelength (nm) | Not explicitly found, typical for SiR dyes is ~670 | ~668 | [4] |
| Recommended Concentration (2D) | 500 nM | 1:100 dilution of stock | [3][4] |
| Estimated Concentration (3D) | 500 nM - 1 µM (optimization required) | 1:50 - 1:100 dilution (optimization required) | General 3D staining protocols |
| Incubation Time (2D) | 60 minutes | 15 - 60 minutes | [3][5] |
| Estimated Incubation Time (3D) | 2 - 24 hours (model dependent) | 2 - 24 hours (model dependent) | General 3D staining protocols |
| Photostability | High (long bleaching lifetime) | High | [3][6] |
| Signal-to-Noise Ratio | High | High | [7] |
| Super-Resolution Compatibility | Yes (SOFI) | Yes (dSTORM) | [3][8] |
Experimental Protocols
Protocol 1: Staining of Spheroids with this compound
This protocol is a general guideline for staining F-actin in spheroids up to 500 µm in diameter. Optimization of incubation times and concentrations is recommended for different spheroid sizes and cell types.
Materials:
-
This compound
-
Anhydrous DMSO
-
Paraformaldehyde (PFA), 4% in PBS (methanol-free)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Triton X-100, 0.5% in PBS
-
Bovine Serum Albumin (BSA), 1% in PBS
-
Mounting medium with antifade reagent
-
Microcentrifuge tubes
-
Wide-bore pipette tips
Procedure:
-
Spheroid Fixation:
-
Gently collect spheroids using a wide-bore pipette tip and transfer them to a microcentrifuge tube.
-
Carefully remove the culture medium.
-
Wash spheroids twice with PBS.
-
Fix the spheroids with 4% PFA for 30-60 minutes at room temperature with gentle agitation.
-
Wash the fixed spheroids three times with PBS for 10 minutes each.
-
-
Permeabilization:
-
Permeabilize the spheroids by incubating them in 0.5% Triton X-100 in PBS for 20-30 minutes at room temperature with gentle agitation.
-
Wash the spheroids three times with PBS for 10 minutes each.
-
-
Blocking:
-
Block non-specific binding by incubating the spheroids in 1% BSA in PBS for 1-2 hours at room temperature with gentle agitation.
-
-
This compound Staining:
-
Prepare a 500 nM to 1 µM working solution of this compound in 1% BSA in PBS.
-
Remove the blocking solution and add the this compound staining solution.
-
Incubate for 2 to 24 hours at 4°C with gentle agitation, protected from light. The optimal incubation time will depend on the size and density of the spheroids.
-
-
Washing:
-
Wash the stained spheroids three times with PBS for 15-20 minutes each, protected from light.
-
-
Mounting:
-
Carefully transfer the spheroids to a glass-bottom dish or slide.
-
Remove excess PBS and add a drop of antifade mounting medium.
-
Gently place a coverslip over the spheroids, avoiding air bubbles.
-
Seal the coverslip with nail polish for long-term storage.
-
-
Imaging:
-
Image the spheroids using a confocal or super-resolution microscope with appropriate laser lines and filters for the far-red spectrum.
-
Protocol 2: Tissue Clearing for Deep Imaging of Stained Organoids
For larger or denser 3D cultures, such as organoids, a tissue clearing step can significantly improve imaging depth and quality. This protocol describes a simple glycerol-based clearing method compatible with this compound staining.
Materials:
-
Stained organoids (from Protocol 1)
-
Glycerol solutions (20%, 40%, 60%, 80% in PBS)
-
Mounting medium (e.g., 88% glycerol in PBS)
Procedure:
-
Dehydration (Optional but Recommended for Dense Samples):
-
After the final wash step in the staining protocol, incubate the organoids in a graded series of ethanol (30%, 50%, 70%, 100%) for 1 hour each at 4°C.
-
-
Rehydration (if dehydrated):
-
If dehydrated, rehydrate the organoids by incubating in a reverse graded series of ethanol (70%, 50%, 30%) and finally in PBS.
-
-
Glycerol Infiltration:
-
Incubate the stained organoids in a graded series of glycerol solutions (20%, 40%, 60% in PBS) for at least 1-2 hours each at room temperature. For larger organoids, overnight incubation may be necessary.
-
-
Mounting and Clearing:
-
Incubate the organoids in the final mounting solution (e.g., 88% glycerol in PBS) overnight at room temperature with gentle agitation.
-
Mount the cleared organoids on a slide as described in Protocol 1.
-
-
Imaging:
-
Image using a confocal or light-sheet microscope. The refractive index of the mounting medium should be matched with the objective immersion liquid for optimal results.
-
Visualizations
Caption: Workflow for staining 3D spheroids with this compound.
Caption: F-actin's role in cancer cell invasion.
References
- 1. researchgate.net [researchgate.net]
- 2. ibidi.com [ibidi.com]
- 3. biotium.com [biotium.com]
- 4. Alexa Fluor® 647 Phalloidin | Cell Signaling Technology [cellsignal.com]
- 5. Quantitative Superresolution Imaging of F-Actin in the Cell Body and Cytoskeletal Protrusions Using Phalloidin-Based Single-Molecule Labeling and Localization Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In situ super-resolution imaging of organoids and extracellular matrix interactions via photo-transfer by allyl sulfide exchange expansion microscopy (PhASE-ExM) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Comparing lifeact and phalloidin for super-resolution imaging of actin in fixed cells | PLOS One [journals.plos.org]
Application Notes: Co-staining of F-actin and Intracellular Proteins using Phalloidin-f-HM-SiR and Immunofluorescence
Audience: Researchers, scientists, and drug development professionals.
Introduction
Visualizing the intricate network of filamentous actin (F-actin) in conjunction with specific proteins of interest is fundamental to understanding a vast array of cellular processes, including cell motility, morphogenesis, and signal transduction. This application note provides a detailed protocol for the simultaneous labeling of F-actin using Phalloidin-f-HM-SiR and a target protein via immunofluorescence. This compound is a fluorogenic and spontaneously blinking dye that offers high specificity for F-actin, making it an excellent tool for fluorescence microscopy. This protocol is designed to be a comprehensive guide, ensuring robust and reproducible results for researchers investigating the interplay between the actin cytoskeleton and their protein of interest.
Data Presentation
Table 1: Spectral Properties of Common Phalloidin Conjugates
| Fluorophore Conjugate | Excitation Max (nm) | Emission Max (nm) | Notes |
| This compound (activated) | 653 | 669 | Fluorogenic and spontaneously blinking. Ideal for advanced imaging techniques.[1] |
| Alexa Fluor 350 Phalloidin | 346 | 442 | UV-excitable blue fluorescence.[2] |
| Alexa Fluor 488 Phalloidin | 496 | 518 | Bright and photostable green fluorescence. |
| FITC Phalloidin | 496 | 516 | Traditional green fluorophore. |
| TRITC Phalloidin | 540 | 565 | Traditional red-orange fluorophore. |
| Alexa Fluor 568 Phalloidin | 578 | 603 | Bright red-orange fluorescence. |
| Alexa Fluor 647 Phalloidin | 650 | 668 | Far-red fluorescence, useful for minimizing autofluorescence.[2] |
Table 2: Recommended Reagent Concentrations and Incubation Times
| Reagent | Working Concentration | Incubation Time | Temperature |
| 4% Paraformaldehyde (PFA) | 4% (w/v) in PBS | 10-20 minutes | Room Temperature |
| 0.1% Triton X-100 | 0.1% (v/v) in PBS | 5-10 minutes | Room Temperature |
| Blocking Buffer (e.g., 1% BSA in PBS) | 1% (w/v) | 30-60 minutes | Room Temperature |
| Primary Antibody | Varies (refer to manufacturer's data sheet) | 1-2 hours or overnight | Room Temp or 4°C |
| Secondary Antibody | Varies (refer to manufacturer's data sheet) | 1 hour | Room Temperature |
| This compound | 100-500 nM | 30-60 minutes | Room Temperature |
| DAPI | 1-5 µg/mL | 5-10 minutes | Room Temperature |
Experimental Protocols
This protocol is optimized for adherent cells grown on coverslips. Modifications may be required for suspension cells or tissue sections.
Reagents and Materials
-
This compound
-
Primary antibody specific to the target protein
-
Fluorophore-conjugated secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole)
-
Paraformaldehyde (PFA), methanol-free
-
Triton X-100
-
Bovine Serum Albumin (BSA)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Mounting medium
-
Glass coverslips and microscope slides
-
Humidified chamber
Step-by-Step Protocol
-
Cell Culture and Preparation:
-
Plate cells on sterile glass coverslips in a culture dish and culture until the desired confluency is reached.
-
-
Fixation:
-
Permeabilization:
-
Wash the fixed cells three times with PBS for 5 minutes each.
-
Permeabilize the cells by incubating with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.[5] This step is crucial for allowing antibodies and phalloidin to access intracellular structures.
-
-
Blocking:
-
Wash the cells three times with PBS for 5 minutes each.
-
Block non-specific antibody binding by incubating the cells with 1% BSA in PBS for 30-60 minutes at room temperature in a humidified chamber.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody to its recommended concentration in the blocking buffer.
-
Aspirate the blocking buffer and add the diluted primary antibody solution to the coverslips.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash the cells three times with PBS for 5 minutes each.
-
Dilute the fluorophore-conjugated secondary antibody to its recommended concentration in the blocking buffer.
-
Incubate the cells with the diluted secondary antibody for 1 hour at room temperature in the dark.
-
-
This compound Staining:
-
Wash the cells three times with PBS for 5 minutes each.
-
Dilute the this compound stock solution to a final concentration of 100-500 nM in PBS.
-
Incubate the cells with the this compound solution for 30-60 minutes at room temperature in the dark.
-
Note: Some protocols suggest co-incubation of phalloidin with the secondary antibody. This may require optimization.[6]
-
-
Nuclear Counterstaining (Optional):
-
Wash the cells twice with PBS.
-
Incubate the cells with DAPI solution (1-5 µg/mL in PBS) for 5-10 minutes at room temperature in the dark.
-
-
Mounting and Imaging:
-
Wash the cells three times with PBS.
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Seal the edges of the coverslip with nail polish to prevent drying.
-
Image the stained cells using a fluorescence microscope equipped with the appropriate filter sets for the chosen fluorophores. For this compound, use an excitation wavelength of ~653 nm and an emission filter centered around ~669 nm.
-
Mandatory Visualization
Caption: Experimental workflow for combined immunofluorescence and this compound staining.
Caption: Simplified Rho GTPase signaling pathway regulating actin cytoskeleton dynamics.
References
- 1. Recent advances in Si-rhodamine-based fluorescent probes for live-cell imaging - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00130C [pubs.rsc.org]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. arigobio.com [arigobio.com]
- 4. biotium.com [biotium.com]
- 5. Phalloidin staining protocol | Abcam [abcam.com]
- 6. Phalloidin labeling protocol for optimal F-actin staining [abberior.rocks]
Application Notes and Protocols for Phalloidin-f-HM-SiR Super-Resolution Imaging
Introduction
Fluorescently labeled phalloidin is a high-affinity probe used to visualize filamentous actin (F-actin), a critical component of the cytoskeleton in eukaryotic cells.[1][2] Phalloidin-silicon-rhodamine (SiR) conjugates are particularly well-suited for super-resolution microscopy techniques like Stimulated Emission Depletion (STED) and Stochastic Optical Reconstruction Microscopy (dSTORM) due to their far-red fluorescence, high photostability, and brightness.[3][4] This document provides a detailed protocol for sample preparation using Phalloidin-f-HM-SiR, a specialized far-red dye, for super-resolution imaging of F-actin. The methodologies outlined are designed for researchers, scientists, and drug development professionals aiming to achieve high-quality nanoscale images of cytoskeletal architecture.
The protocol covers critical steps from cell culture and fixation to staining and mounting, with specific considerations for preserving the delicate F-actin structures required for super-resolution imaging.[5] Adherence to these guidelines will help minimize artifacts and ensure reproducible, high-fidelity results.
Experimental Workflow for F-Actin Super-Resolution Imaging
The overall workflow involves seeding cells on appropriate coverslips, followed by a multi-step process of fixation, permeabilization, blocking, and staining before the final mounting and imaging. Each step is critical for the preservation of cellular morphology and effective labeling.
Figure 1: General workflow for sample preparation. This diagram illustrates the key stages from cell preparation to final imaging for super-resolution microscopy of F-actin.
Quantitative Data Summary
Successful super-resolution imaging relies on precise concentrations and incubation times. The following tables summarize the recommended parameters for each stage of the protocol.
Table 1: Reagent Stock Solutions
| Reagent | Solvent | Stock Concentration | Storage Conditions |
|---|---|---|---|
| This compound | Anhydrous DMSO or DMF | 6.6 µM (equivalent to 200 Units/mL)[1] | -20°C, protected from light and moisture[1] |
| Formaldehyde | Aqueous Solution | 16-37% (Methanol-free) | 4°C, protected from light |
| Triton X-100 | Aqueous Solution | 10% (w/v) | Room Temperature |
| Bovine Serum Albumin (BSA) | PBS | 10% (w/v) | 4°C |
Table 2: Working Solution Concentrations and Incubation Times
| Step | Reagent | Concentration | Incubation Time | Temperature |
|---|---|---|---|---|
| Fixation | Formaldehyde in PBS | 3-4%[2] | 10-15 minutes[1][6] | Room Temperature |
| Permeabilization | Triton X-100 in PBS | 0.1%[6] | 5-15 minutes[1] | Room Temperature |
| Blocking | BSA in PBS | 1%[6][7] | 30-60 minutes[1] | Room Temperature |
| Staining | this compound | 1-2 Units/mL (approx. 33-66 nM)[8] | 60-90 minutes[1][2] | Room Temperature |
Detailed Experimental Protocols
Materials Required:
-
This compound conjugate
-
Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Methanol-free Formaldehyde (e.g., 16% solution)
-
Triton X-100
-
Bovine Serum Albumin (BSA)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
High-performance glass coverslips (#1.5H, ~170 µm thickness)[3][8]
-
Mounting medium suitable for super-resolution (e.g., non-hardening anti-fade media)[8]
-
Humid chamber
-
Forceps
Protocol 1: Preparation of Reagent Stock Solutions
-
This compound Stock (6.6 µM):
-
Bring the lyophilized this compound vial to room temperature.
-
Dissolve the contents in anhydrous DMSO or DMF to achieve a final concentration of 6.6 µM (often cited as 200 Units/mL).[1] The exact volume of solvent depends on the amount provided by the manufacturer (typically 20 µg).
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.[1]
-
-
Formaldehyde Working Solution (4%):
-
Prepare fresh from a 16% stock solution. For 10 mL, mix 2.5 mL of 16% formaldehyde with 7.5 mL of PBS.
-
Caution: Formaldehyde is toxic. Handle in a fume hood. Methanol-based fixatives must be avoided as they can disrupt F-actin structures.[2]
-
-
Triton X-100 Working Solution (0.1%):
-
For 10 mL, add 100 µL of a 10% Triton X-100 stock to 9.9 mL of PBS.
-
-
Blocking Buffer (1% BSA in PBS):
-
For 10 mL, add 1 mL of a 10% BSA stock to 9 mL of PBS.
-
Protocol 2: Staining of Adherent Cells on Coverslips
This protocol is optimized for adherent cells grown on glass coverslips. All steps should be performed at room temperature unless otherwise specified.
-
Cell Seeding:
-
Place sterile #1.5H glass coverslips into the wells of a cell culture plate.
-
Seed cells onto the coverslips and culture until they reach the desired confluency. Ensure cells are not overly dense to allow for clear imaging of individual cytoskeletal structures.
-
-
Fixation:
-
Permeabilization:
-
Aspirate the fixation solution and wash the cells three times with PBS for 5 minutes each.
-
Permeabilize the cells by adding 0.1% Triton X-100 in PBS and incubate for 5-15 minutes.[1] The optimal time may vary depending on the cell type.
-
-
Blocking:
-
Phalloidin Staining:
-
Prepare the staining solution by diluting the this compound stock solution into the blocking buffer to a final concentration of 1-2 Units/mL (approximately 33-66 nM).[8]
-
Aspirate the blocking buffer from the coverslips.
-
Transfer the coverslips to a humid chamber, cell-side up.
-
Add a small volume (e.g., 50-100 µL) of the phalloidin staining solution onto each coverslip, ensuring the cells are fully covered.
-
Incubate for 60-90 minutes at room temperature, protected from light.[1][2]
-
-
Final Washes:
-
Carefully remove the staining solution.
-
Wash the coverslips three times with PBS for 5 minutes each to remove unbound phalloidin.
-
-
Mounting:
-
Remove excess PBS by gently touching the edge of the coverslip to a piece of tissue paper.
-
Place a small drop of anti-fade mounting medium onto a clean microscope slide.
-
Carefully invert the coverslip (cell-side down) onto the mounting medium, avoiding air bubbles.
-
Seal the edges of the coverslip with nail polish if using a non-hardening medium or as recommended by the manufacturer.
-
For best results, allow the mounting medium to cure (if applicable) and image the samples within one week.[8]
-
Key Considerations for Super-Resolution Imaging
-
Fluorophore Choice: SiR and other far-red dyes are advantageous for STED microscopy as they often exhibit better photostability and can be efficiently depleted with commonly available STED lasers.[3][9]
-
Mounting Media: The choice of mounting medium is critical. For STED, a medium with a refractive index close to that of immersion oil (~1.518) is ideal. Non-hardening media are often recommended for 3D STED imaging.[8]
-
Coverslip Thickness: The use of #1.5H (170 ± 5 µm) coverslips is crucial, as high-numerical-aperture objectives used in super-resolution microscopy are corrected for this specific thickness.[3]
-
Toxicity: Phalloidin is a toxic substance (LD50 of ~2 mg/kg) and should be handled with appropriate care and personal protective equipment.[1]
References
- 1. Phalloidin labeling protocol for optimal F-actin staining [abberior.rocks]
- 2. Phalloidin staining protocol | Abcam [abcam.com]
- 3. content.ilabsolutions.com [content.ilabsolutions.com]
- 4. Live Cell Imaging Of The Actin Cytoskeleton [cytoskeleton.com]
- 5. Quantitative Superresolution Imaging of F-Actin in the Cell Body and Cytoskeletal Protrusions Using Phalloidin-Based Single-Molecule Labeling and Localization Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. abberior.rocks [abberior.rocks]
- 9. mn.uio.no [mn.uio.no]
Troubleshooting & Optimization
Technical Support Center: Phalloidin-f-HM-SiR Staining
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing weak or inconsistent staining with Phalloidin-f-HM-SiR and other phalloidin conjugates.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
Phalloidin is a bicyclic peptide toxin isolated from the Amanita phalloides mushroom that binds with high selectivity to filamentous actin (F-actin).[1] this compound is a fluorescent conjugate of phalloidin, meaning the phalloidin molecule is attached to a silicon-rhodamine (SiR) fluorophore. This allows for the visualization of F-actin structures within cells using fluorescence microscopy. The "f-HM" component indicates a modification that enhances its properties for live-cell imaging. SiR-based probes are cell-permeable and fluorogenic, meaning their fluorescence increases upon binding to their target, reducing background noise.[2][3]
Q2: Can I use this compound for live-cell imaging?
Yes, SiR-based probes like this compound are specifically designed for live-cell imaging because they are cell-permeable.[2][3][4] However, it's important to note that phalloidin itself stabilizes actin filaments and can interfere with natural actin dynamics, especially at higher concentrations or over long imaging periods.[2][5] Traditional phalloidin conjugates (e.g., with Alexa Fluor dyes) are generally not membrane-permeable and are restricted to use in fixed and permeabilized cells.
Q3: Why is my this compound signal weak or absent?
Weak staining can result from several factors including suboptimal dye concentration, insufficient incubation time, improper sample preparation (fixation and permeabilization), or issues with the imaging setup. Each of these factors must be optimized for your specific cell type and experimental conditions.
Q4: Which fixative should I use for F-actin staining?
For staining F-actin in fixed cells, paraformaldehyde (PFA) at a concentration of 3-4% in PBS is highly recommended as it preserves the quaternary structure of actin filaments.[1][6] Methanol-based fixatives must be avoided as they disrupt actin filament structure, leading to poor or no staining.[2]
Q5: Is a permeabilization step always necessary?
For traditional phalloidin conjugates in fixed cells, permeabilization is mandatory to allow the probe to cross the cell membrane and access the cytoskeleton.[1] A common permeabilizing agent is 0.1-0.5% Triton X-100 in PBS.[6] For live-cell imaging with SiR-based probes, this step is not required as the dye is already cell-permeable.
Q6: How should I store my this compound?
Phalloidin conjugates are typically shipped as a lyophilized powder and should be stored at -20°C, protected from light and moisture.[7] After reconstitution in a solvent like DMSO or DMF, the stock solution should also be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles.[7] The stability of the dissolved probe can be affected by solvent quality and light exposure.[7][8]
Troubleshooting Guide for Weak Staining
This section provides a systematic approach to identifying and resolving common issues that lead to weak this compound staining.
Troubleshooting Workflow
The diagram below illustrates a logical workflow for troubleshooting weak phalloidin staining, starting from the most common issues.
Caption: A flowchart outlining the key areas to investigate when troubleshooting weak phalloidin staining results.
Problem, Cause, and Solution Table
| Problem | Possible Cause | Recommended Solution |
| Weak or No Signal | Improper Fixation: Using methanol or acetone-based fixatives disrupts F-actin structure.[2] Old or improperly prepared PFA can be ineffective.[9] | Use freshly prepared 3-4% methanol-free formaldehyde (PFA) in PBS for 10-20 minutes at room temperature.[1][6] |
| Insufficient Permeabilization: The phalloidin conjugate cannot enter the cell to bind F-actin (applies to fixed-cell staining). | Permeabilize with 0.1% to 0.5% Triton X-100 in PBS for 5-10 minutes.[6] For delicate cells, a shorter time may be necessary. | |
| Suboptimal Dye Concentration: The concentration of this compound is too low to produce a strong signal. | Optimize the dye concentration. Typical ranges for phalloidin conjugates are 80-200 nM, but this can vary.[1] Perform a titration series to find the optimal concentration for your cell type. | |
| Insufficient Incubation Time: The dye has not had enough time to bind to F-actin. | Increase the incubation time. A typical incubation is 30-90 minutes at room temperature.[1] For very weak signals, overnight incubation at 4°C can be tested.[1][10] | |
| Incorrect Buffer pH: Phalloidin binding can be sensitive to pH. | Ensure the pH of all buffers used for dilution and washing is stable and within the physiological range (pH 7.4-7.5).[6] | |
| Reagent Degradation: The this compound stock has degraded due to improper storage, light exposure, or multiple freeze-thaw cycles.[7][8] | Aliquot the stock solution upon reconstitution to minimize freeze-thaw cycles. Always store at -20°C, protected from light.[7] If degradation is suspected, use a fresh vial. | |
| Incorrect Microscope Settings: The excitation and emission filters do not match the spectral profile of the SiR fluorophore (Ex/Em max ~652/674 nm). | Ensure you are using the correct filter set for a far-red dye. Check the microscope's laser lines and emission filters. | |
| Photobleaching: The sample was exposed to excessive light during preparation or imaging, causing the fluorophore to fade. | Minimize light exposure at all stages. Use an anti-fade mounting medium for fixed samples.[11] Use the lowest possible laser power and exposure time during imaging. | |
| High Background | Incomplete Washing: Excess, unbound phalloidin conjugate remains in the sample. | Increase the number and duration of wash steps after staining. Wash 2-3 times with PBS for 5 minutes each. |
| Non-specific Binding: The probe is binding to components other than F-actin. | Consider adding a blocking step with 1% Bovine Serum Albumin (BSA) in PBS for 20-30 minutes before staining.[6] Adding 1% BSA to the staining solution can also help by preventing the probe from adhering to plasticware. | |
| Inconsistent Staining | Cells are Unhealthy or Detaching: Unhealthy cells may have a disrupted cytoskeleton, leading to poor staining. | Ensure optimal cell culture conditions. Adding 2-10% serum to staining and wash buffers can sometimes improve cell appearance. |
| Uneven Reagent Application: Reagents are not covering the cells evenly, which can happen if coverslips are allowed to dry out at the edges.[9] | Ensure the sample remains covered in liquid throughout the entire staining procedure.[11][12] Use a humidified chamber during incubation steps to prevent evaporation.[7] |
Experimental Protocols
Standard Protocol for F-Actin Staining in Fixed Cells
This protocol is a general guideline for staining F-actin in adherent cells grown on coverslips using a phalloidin conjugate. Optimization of incubation times and concentrations may be required.
Workflow Diagram
Caption: A step-by-step workflow for the fixation, permeabilization, and staining of F-actin with phalloidin.
Materials:
-
Cells cultured on glass coverslips
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Methanol-free Formaldehyde (PFA), 16% stock
-
Triton X-100
-
Bovine Serum Albumin (BSA) (Optional)
-
This compound conjugate
-
DMSO or DMF for reconstitution
-
Anti-fade mounting medium
Methodology:
-
Reagent Preparation:
-
Fixation Solution (4% PFA): Dilute 16% PFA stock to a final concentration of 4% in PBS. Prepare this solution fresh.
-
Permeabilization Buffer (0.1% Triton X-100): Dilute Triton X-100 to 0.1% (v/v) in PBS.
-
Blocking Buffer (1% BSA): Dissolve BSA to a final concentration of 1% (w/v) in PBS.
-
Staining Solution: Dilute the this compound stock solution in PBS (or 1% BSA in PBS) to the desired final concentration (e.g., 100-200 nM).[13]
-
-
Cell Fixation and Permeabilization:
-
Gently aspirate the culture medium from the cells.
-
Wash the cells twice with PBS at room temperature.
-
Add the 4% PFA Fixation Solution and incubate for 10-20 minutes at room temperature.[6]
-
Aspirate the fixation solution and wash the cells 2-3 times with PBS.
-
Add the Permeabilization Buffer and incubate for 5-10 minutes at room temperature.[6]
-
Aspirate the buffer and wash the cells 2-3 times with PBS.
-
-
Staining and Mounting:
-
(Optional) Blocking: Add Blocking Buffer and incubate for 20-30 minutes at room temperature to reduce non-specific background.[6]
-
Aspirate the blocking buffer (if used). Add the Phalloidin Staining Solution and incubate for 30-90 minutes at room temperature, protected from light.
-
Aspirate the staining solution and wash the cells 2-3 times with PBS, for 5 minutes each wash, protected from light.
-
(Optional) Counterstaining: If desired, incubate with a nuclear counterstain like DAPI according to the manufacturer's protocol.
-
Briefly wash once more with PBS.
-
Mount the coverslip onto a glass slide using a drop of anti-fade mounting medium.
-
Seal the edges with nail polish and store the slide at 4°C in the dark until imaging. For best results, image immediately.[11]
-
References
- 1. yeasenbio.com [yeasenbio.com]
- 2. Super-Resolution Imaging Approaches for Quantifying F-Actin in Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. synentec.com [synentec.com]
- 4. researchgate.net [researchgate.net]
- 5. Live Cell Imaging Of The Actin Cytoskeleton [cytoskeleton.com]
- 6. researchgate.net [researchgate.net]
- 7. Phalloidin labeling protocol for optimal F-actin staining [abberior.rocks]
- 8. researchgate.net [researchgate.net]
- 9. forum.microlist.org [forum.microlist.org]
- 10. 5298094.fs1.hubspotusercontent-na1.net [5298094.fs1.hubspotusercontent-na1.net]
- 11. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 12. Immunofluorescence Troubleshooting | Tips & Tricks [stressmarq.com]
- 13. F-Actin Staining | Thermo Fisher Scientific - US [thermofisher.com]
Technical Support Center: Optimizing Phalloidin-f-HM-SiR Blinking
Welcome to the technical support center for optimizing laser power for Phalloidin-f-HM-SiR super-resolution imaging. This guide provides detailed troubleshooting advice, experimental protocols, and frequently asked questions to help researchers, scientists, and drug development professionals achieve optimal single-molecule localization microscopy (SMLM) results.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a specialized fluorescent probe used for imaging F-actin, a critical component of the cytoskeleton. It consists of two key parts: Phalloidin, a peptide that binds with high affinity to filamentous actin (F-actin), and HM-SiR, a spontaneously blinking silicon-rhodamine dye.[1][2][3] The "HM" (hydroxymethyl) modification allows the SiR dye to spontaneously switch between a fluorescent "on" state and a non-fluorescent "off" state through a process of stochastic protonation and deprotonation.[1][4] This blinking is essential for SMLM techniques like STORM, as it allows for the temporal separation and precise localization of individual molecules.
Q2: Why is laser power optimization critical for a "spontaneously blinking" dye?
While this compound blinks spontaneously, the rate and characteristics of this blinking are influenced by the excitation laser power. Optimization is crucial for several reasons:
-
Signal-to-Noise Ratio (SNR): Adequate laser power is needed to excite the "on" state molecules sufficiently to generate enough photons for precise localization.[5]
-
Blinking Kinetics: Laser power affects the on/off duty cycle. Low power can lead to longer "on" times, resulting in a high density of active fluorophores and overlapping signals, which compromises spatial resolution.[5] Conversely, excessively high power can drive molecules into the dark state too quickly or cause irreversible photobleaching.[5][6]
-
Localization Precision: Higher laser power can increase the number of photons collected per switching event, which directly improves localization precision, up to a certain point before photobleaching dominates.[7]
Q3: What is a good starting laser power for imaging with this compound?
A good starting point for dyes excited with a 640 nm or similar laser is approximately 55 mW.[5] For HM-SiR, studies have shown that increasing laser power density from 1.5 kW/cm² up to a range of 4–10 kW/cm² can significantly improve localization precision.[7] The optimal power will depend on the specific microscope setup, sample labeling density, and imaging buffer. It is always recommended to perform a power titration for your specific experimental conditions.
Q4: How does laser power affect localization precision and photobleaching?
There is a trade-off between localization precision and photobleaching. Increasing laser power generally leads to a higher photon emission rate, which improves the precision of single-molecule localization.[7] However, this also accelerates the rate of photobleaching, where the fluorophore is irreversibly damaged and can no longer fluoresce.[5] The goal is to find a laser power that maximizes the number of photons detected per blinking event before the molecule photobleaches, ensuring both high precision and a sufficient number of localizations to reconstruct the final image.
Section 2: Troubleshooting Guide
This guide addresses common issues encountered during SMLM experiments with this compound.
Problem: I am seeing no or very few blinking events.
-
Possible Cause 1: Laser Power is Too Low. The excitation energy is insufficient to generate a detectable fluorescent signal from the molecules in the "on" state.
-
Solution: Gradually increase the 640-647 nm laser power. Monitor the camera feed for the appearance of distinct, single-molecule blinking events.
-
-
Possible Cause 2: Poor Sample Labeling or Preparation. Issues with cell fixation, permeabilization, or the concentration of the this compound probe can lead to a lack of staining.[8][9]
-
Solution: Review your staining protocol. Ensure complete fixation and permeabilization (e.g., with 0.1-0.5% Triton X-100) to allow the probe to access the F-actin.[8] Verify the probe concentration and incubation time.
-
-
Possible Cause 3: Incorrect Imaging Buffer pH. The spontaneous blinking of HM-SiR is dependent on a protonation/deprotonation equilibrium and is thus sensitive to pH.[7]
-
Solution: Ensure your imaging buffer is prepared correctly and the pH is within the optimal range for the dye's blinking characteristics.
-
Problem: The fluorescent signal disappears very quickly (fast photobleaching).
-
Possible Cause: Laser Power is Too High. Excessive laser power can rapidly and irreversibly photobleach the fluorophores.[5]
-
Solution: Reduce the laser power in increments. Try to find a balance where you acquire a sufficient number of photons for good localization without prematurely destroying the fluorophores. Consider reducing the exposure time as well.
-
Problem: The density of blinking molecules is too high, causing them to overlap.
-
Possible Cause: Laser Power is Too Low. For many SMLM dyes, lower laser power can lead to longer "on" times and a lower off-switching rate, meaning more molecules are fluorescent simultaneously.[5][6]
-
Solution: Carefully increase the laser power. This will help to more rapidly switch the fluorophores to the "off" state, ensuring that at any given time, only a sparse subset of molecules is active.[6]
-
Problem: The final super-resolution image has poor resolution.
-
Possible Cause 1: Low Localization Precision. This occurs when an insufficient number of photons are collected for each blinking event.
-
Solution: Increase the laser power to boost the photon count per event. A study demonstrated that increasing power density from 1.5 to ~4–10 kW/cm² improved localization precision from 22 nm to ~12 nm.[7]
-
-
Possible Cause 2: Insufficient Number of Localizations. The image is reconstructed from thousands of single-molecule detections. If too few events are recorded, the final structure will be poorly defined.
-
Solution: Find a laser power that balances good photon output with minimal photobleaching to maximize the number of useful localizations collected over the acquisition period. Ensure your acquisition is long enough (e.g., 10,000–40,000 frames).[10]
-
Section 3: Data Presentation
Table 1: Laser Power Density and its Effect on HM-SiR Performance
| Laser Power Density | Observed Effect on HM-SiR | Localization Precision (σ) | Reference |
|---|---|---|---|
| 1.5 kW/cm² | Suboptimal performance | ~22 nm | [7] |
| ~4–10 kW/cm² | Improved performance, better precision | ~12 nm | [7] |
| 9.9 kW/cm² | Used for long time-lapse imaging of plasma membrane | Not specified | [7] |
| 17.6 kW/cm² | Used for in vitro experiments on immobilized HMSiR | Not specified |[7] |
Table 2: Troubleshooting Summary
| Symptom | Primary Suspect | Recommended Action |
|---|---|---|
| No/few blinks | Laser power too low | Gradually increase laser power |
| Fast photobleaching | Laser power too high | Decrease laser power |
| High blink density (poor sparsity) | Laser power too low | Gradually increase laser power |
| Poor image resolution | Low photon count / few localizations | Optimize laser power for max photons before bleaching |
Section 4: Experimental Protocols
Protocol 1: Staining Cultured Cells with this compound
This protocol provides a general guideline for staining adherent cells. Optimization may be required for different cell types.
-
Cell Culture: Grow adherent cells on high-quality glass coverslips to an appropriate confluency.
-
Washing: Gently wash the cells 2-3 times with pre-warmed Phosphate-Buffered Saline (PBS).
-
Fixation: Fix the cells with 3-4% paraformaldehyde (PFA) in PBS for 10-20 minutes at room temperature.[3][8]
-
Washing: Wash the cells 2-3 times with PBS to remove the fixative.
-
Permeabilization: Permeabilize the cells with 0.1% to 0.5% Triton X-100 in PBS for 5-10 minutes at room temperature.[8] This step is crucial for allowing the phalloidin probe to enter the cell.
-
Washing: Wash the cells 2-3 times with PBS.
-
Staining: Dilute the this compound stock solution in PBS containing 1% Bovine Serum Albumin (BSA) to the manufacturer's recommended concentration. Incubate the cells with the staining solution for 30-90 minutes at room temperature, protected from light.[3]
-
Final Washes: Wash the cells 2-3 times with PBS to remove any unbound probe.
-
Mounting: Mount the coverslip onto a microscope slide using an appropriate imaging buffer for SMLM.
Protocol 2: Step-by-Step Laser Power Optimization
-
Initial Setup: Place the prepared sample on the microscope. Select the 640-647 nm laser line for excitation.
-
Set a Low Starting Power: Begin with a low laser power density (e.g., 1-2 kW/cm² or ~55 mW total power as a starting point).[5][7] Set the camera exposure time to a value between 20-50 ms.[5][10]
-
Acquire a Test Series: Record a short movie (e.g., 1,000-2,000 frames).
-
Analyze Blink Characteristics:
-
Visually Inspect: Check if you can see distinct, well-separated single-molecule blinking events.
-
Quantitative Check: Use your localization software to analyze the blink density (number of localizations per frame per area) and the photon count per localization.
-
-
Iterative Adjustment:
-
If blink density is too high or blinks are too dim: Gradually increase the laser power and acquire another test series.
-
If the signal is bleaching too quickly: Decrease the laser power.
-
-
Find the Optimum: The optimal laser power is the one that provides the highest photon count per localization while maintaining a sparse density of blinking molecules and acceptable photostability over a long acquisition (e.g., 20,000 frames).
-
Full Acquisition: Once the optimal laser power is determined, proceed with acquiring the full dataset for your final image reconstruction.
Section 5: Visual Guides
Caption: The spontaneous blinking mechanism of HM-SiR dyes.
Caption: Workflow for iterative laser power optimization.
References
- 1. A series of spontaneously blinking dyes for super-resolution microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Phalloidin staining protocol | Abcam [abcam.com]
- 4. researchgate.net [researchgate.net]
- 5. insights.oni.bio [insights.oni.bio]
- 6. Single-Molecule Super-Resolution Imaging | Nikon’s MicroscopyU [microscopyu.com]
- 7. Long Time-lapse Nanoscopy with Spontaneously Blinking Membrane Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. Stochastic optical reconstruction microscopy (STORM) - PMC [pmc.ncbi.nlm.nih.gov]
How to prevent phototoxicity in live-cell imaging with Phalloidin-f-HM-SiR
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent phototoxicity during live-cell imaging of the actin cytoskeleton with Phalloidin-f-HM-SiR.
Troubleshooting Guide
Encountering issues with phototoxicity during your live-cell imaging experiments with this compound can be frustrating. This guide provides solutions to common problems to help you acquire high-quality data while maintaining cell health.
| Problem | Possible Cause | Recommended Solution |
| Cells are rounding up, blebbing, or detaching from the substrate during imaging. | High illumination intensity or prolonged exposure is causing cellular stress and damage.[1] | Reduce the laser power to the lowest level that provides a detectable signal. Decrease the exposure time per frame. Increase the time interval between image acquisitions. |
| Fluorescence signal is weak, leading to the need for high laser power. | Suboptimal probe concentration or incubation time. | Optimize the concentration of this compound. Start with a concentration range of 50 nM to 1 µM and incubate for 1-4 hours. For long-term imaging, use concentrations at or below 100 nM to avoid altering actin dynamics.[2] A simple washing step after incubation by replacing the labeling solution with fresh culture medium can improve the signal-to-noise ratio.[2] |
| Rapid photobleaching of the fluorescent signal. | The illumination intensity is too high. | Reduce the excitation laser power. Use a more sensitive detector to allow for lower laser power. Employ imaging techniques that are gentler on the sample, such as spinning disk confocal or light-sheet microscopy.[3][4] |
| Observed changes in actin dynamics that are not related to the experimental conditions. | The concentration of the this compound probe may be too high, leading to stabilization of actin filaments and altering their natural dynamics.[2][4] | For long-term experiments where actin dynamics are critical, it is recommended to use a this compound concentration of 100 nM or lower.[2] Perform control experiments with varying probe concentrations to identify a concentration that does not perturb the biological process under investigation. |
| High background fluorescence, obscuring the actin structures. | The probe concentration is too high, or there is an excess of unbound probe in the medium. | After the incubation period, wash the cells once with fresh culture medium to remove the excess unbound probe.[2] Optimize the probe concentration to the lowest effective level. |
Frequently Asked Questions (FAQs)
Q1: What is phototoxicity and why is it a concern in live-cell imaging?
A1: Phototoxicity is the damage caused to cells by light, particularly the high-intensity light used for fluorescence excitation.[3] This damage is primarily mediated by the generation of reactive oxygen species (ROS), which can lead to cellular stress, altered cell behavior, and even cell death.[1] In live-cell imaging, phototoxicity can introduce artifacts, leading to misinterpretation of experimental results.
Q2: How does this compound help in reducing phototoxicity?
A2: this compound is a fluorescent probe that operates in the far-red spectrum (excitation/emission ~652/674 nm).[2][5] Longer wavelength light is inherently less energetic and therefore less damaging to cells compared to shorter wavelength light (e.g., blue or green).[6] Additionally, SiR (silicon rhodamine) probes are fluorogenic, meaning they only become brightly fluorescent upon binding to their target (F-actin), which reduces the overall background fluorescence and the amount of excitation light needed.[5][7]
Q3: What are the initial signs of phototoxicity I should look for?
A3: Early signs of phototoxicity can be subtle and may include a slowdown or arrest of dynamic cellular processes like cell migration or division. More severe signs include changes in cell morphology such as membrane blebbing, cell rounding, the formation of vacuoles, and eventually detachment from the substrate and cell death.[1]
Q4: What is a good starting concentration and incubation time for this compound?
A4: A good starting point for many cell lines is a concentration of 1 µM with an incubation time of 1-4 hours to achieve strong initial staining.[2] However, for long-term imaging experiments (several hours), it is crucial to use a lower concentration, at or below 100 nM, to avoid potential artifacts from the stabilization of actin filaments.[2] Optimal conditions should be determined empirically for each cell type and experimental setup.
Q5: What are the recommended imaging settings to minimize phototoxicity?
A5: To minimize phototoxicity, you should always aim to use the minimum light dose necessary to obtain a satisfactory signal-to-noise ratio. This can be achieved by:
-
Using the lowest possible laser power.
-
Keeping exposure times as short as possible.
-
Increasing the interval between image acquisitions.
-
Using highly sensitive detectors that can capture faint signals. [3]
Experimental Protocols
Live-Cell Staining with this compound
Materials:
-
This compound
-
Anhydrous DMSO
-
Cell culture medium appropriate for your cells
-
Live-cell imaging dish or chamber
Stock Solution Preparation:
-
Allow the vial of lyophilized this compound to warm to room temperature before opening.
-
Prepare a stock solution by dissolving the contents in anhydrous DMSO to a concentration of 1 mM.
-
Store the stock solution at -20°C, protected from light and moisture. Aliquot to avoid repeated freeze-thaw cycles.
Staining Protocol:
-
Culture your cells to the desired confluency on a live-cell imaging dish or chamber.
-
Prepare the staining solution by diluting the this compound stock solution in pre-warmed cell culture medium to the desired final concentration.
-
Replace the existing culture medium with the staining solution.
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Incubate the cells for 1-4 hours at 37°C in a CO₂ incubator.
-
For immediate imaging, washing is not strictly necessary as the probe is fluorogenic. However, to improve the signal-to-noise ratio, you can optionally replace the staining solution with fresh, pre-warmed culture medium before imaging.[2]
Imaging Parameters for Minimizing Phototoxicity
The following table provides a starting point for imaging parameters. These will need to be optimized for your specific microscope setup and experimental needs.
| Parameter | Recommendation | Rationale |
| Excitation Wavelength | 640-650 nm | To match the absorption peak of the SiR fluorophore (~652 nm).[2][8] |
| Emission Detection | 660-700 nm | To capture the peak emission of the SiR fluorophore (~674 nm).[2][8] |
| Laser Power | As low as possible | To minimize the generation of reactive oxygen species (ROS) and subsequent phototoxicity.[6] |
| Exposure Time | As short as possible | To reduce the total light dose delivered to the cells.[6] |
| Time Interval | As long as the biological process allows | To allow cells to recover between exposures. |
| Microscopy Technique | Spinning disk confocal or light-sheet microscopy | These techniques are generally gentler on live samples compared to point-scanning confocal microscopy.[3][4] |
Signaling Pathways and Visualization
Phototoxicity primarily exerts its detrimental effects through the generation of Reactive Oxygen Species (ROS). ROS can, in turn, interfere with signaling pathways that regulate the actin cytoskeleton, leading to aberrant cell behavior. One of the key families of proteins affected is the Rho GTPases.
Caption: Phototoxicity-induced signaling cascade affecting the actin cytoskeleton.
The diagram above illustrates how high-intensity light excites the this compound probe, leading to the generation of ROS. These ROS can then dysregulate the activity of Rho GTPases, which are master regulators of the actin cytoskeleton. This disruption in Rho GTPase signaling affects actin polymerization and depolymerization, ultimately leading to a loss of cytoskeletal integrity and observable signs of cellular stress and death.
References
- 1. Phototoxicity in Live-Cell Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 2. spirochrome.com [spirochrome.com]
- 3. Overcoming Photobleaching and Phototoxicity in Imaging [oxinst.com]
- 4. Super-Resolution Imaging Approaches for Quantifying F-Actin in Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SiR-actin - Live cell actin probe - spirochrome [spirochrome.com]
- 6. 5 Special Considerations for Live Cell Imaging - ExpertCytometry [expertcytometry.com]
- 7. Live Cell Imaging Of The Actin Cytoskeleton [cytoskeleton.com]
- 8. SiR-Actin Spirochrome Kit provided by Cytoskeleton, Inc. [cytoskeleton.com]
Technical Support Center: Phalloidin-f-HM-SiR STORM Imaging
Welcome to the technical support center for Phalloidin-f-HM-SiR STORM imaging. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and artifacts encountered during their super-resolution microscopy experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used for STORM imaging of F-actin?
A1: Phalloidin is a bicyclic peptide isolated from the Amanita phalloides mushroom that binds with high affinity and specificity to filamentous actin (F-actin)[1]. For STORM (Stochastic Optical Reconstruction Microscopy), phalloidin is conjugated to a photoswitchable fluorophore. HM-SiR (hydroxymethyl silicon-rhodamine) is a high-performance, spontaneously blinking fluorophore derivative of silicon rhodamine (SiR)[2][3][4]. It offers improved photon output and switching characteristics compared to the original SiR dyes[2][3]. The use of this compound allows for super-resolution imaging of F-actin with potentially higher resolution and less dependence on harsh STORM buffers compared to conventional fluorophores[2][3][4].
Q2: What are the most common artifacts observed in Phalloidin-based STORM imaging?
A2: Common artifacts include:
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Signal Loss and Photobleaching: A gradual decrease in fluorescence intensity throughout the acquisition period.
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Fragmented or Discontinuous Filaments: Reconstructed actin filaments appear broken or patchy.
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High Background Noise: A high level of non-specific signal that obscures the true actin structures.
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Blinking Artifacts and Artificial Clustering: Single fluorophores blinking multiple times can be misinterpreted as a cluster of molecules.[5][6]
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Structural Damage to Fragile Filaments: Delicate actin protrusions can be damaged during sample preparation.[7]
Q3: How does the STORM imaging buffer affect Phalloidin-fluorophore conjugates?
A3: STORM buffers are crucial for inducing the photoswitching of fluorophores but can also contribute to artifacts. These buffers typically contain an oxygen scavenging system and a reducing agent, such as 2-mercaptoethanol (BME)[8][9]. While necessary for the blinking of many fluorophores, components like BME can attack the pi system of some dyes, leading to significant signal loss[7][10]. For example, in a STORM buffer, the fluorescence signal of phalloidin-AF647 can be reduced by 70-85% within 40 minutes[7][10]. One of the advantages of using HM-SiR is its ability to blink spontaneously in physiological buffers, reducing the need for harsh chemical environments[3][4].
Troubleshooting Guides
Below are detailed troubleshooting guides for common issues encountered during this compound STORM imaging.
Issue 1: Rapid Signal Loss or Low Signal Intensity
Question: My fluorescence signal is very weak or diminishes quickly during the STORM acquisition. What could be the cause and how can I fix it?
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Phalloidin Dissociation | Phalloidin-dye conjugates have an intrinsic dissociation rate from F-actin, leading to signal loss over time.[10][11] Consider using a phalloidin-based PAINT (Points Accumulation for Imaging in Nanoscale Topography) approach, which utilizes the binding and unbinding for localization.[12] |
| Photobleaching | The fluorophore is being irreversibly destroyed by the excitation laser. Reduce the laser power to the minimum required for single-molecule detection. Optimize the imaging buffer; for fluorophores other than HM-SiR, ensure the oxygen scavenging system is fresh and effective.[8] |
| Suboptimal Imaging Buffer | For HM-SiR, a standard physiological buffer should be sufficient.[3][4] If using other SiR derivatives or fluorophores, the buffer composition is critical. The presence of certain reducing agents can accelerate signal loss.[7][10] |
| Incorrect Fluorophore Concentration | Using too low a concentration of the phalloidin conjugate will result in a weak initial signal. Optimize the staining concentration as recommended by the manufacturer, typically in the range of 1:100 to 1:1000 dilution.[13] |
Quantitative Data on Signal Loss:
The following table summarizes the observed signal loss of Phalloidin-AF647 in different buffer conditions.
| Buffer | Time | Approximate Signal Loss | Citation(s) |
| DPBS | 40 min | 40-50% | [10] |
| STORM Buffer (with 2-mercaptoethanol) | 40 min | 70-85% | [7][10] |
Issue 2: Reconstructed Actin Filaments Appear Fragmented
Question: My final STORM image shows actin filaments as broken lines rather than continuous structures. How can I improve the continuity of the filaments?
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Low Labeling Density | The concentration of the phalloidin conjugate may be too low, or the incubation time too short, resulting in sparse labeling of the actin filaments. Increase the concentration of the this compound probe and/or extend the incubation time (e.g., 60-90 minutes).[13] |
| Blinking Artifacts | The analysis software may be incorrectly interpreting multiple blinks from a single fluorophore as separate molecules, leading to gaps in the reconstructed filament.[7] Use grouping algorithms in your localization software (e.g., ThunderSTORM) to merge localizations that appear in close proximity in consecutive frames.[7] |
| Poor Fixation and Permeabilization | Inadequate fixation can lead to a disrupted actin cytoskeleton before imaging even begins.[14] Methanol fixation, in particular, should be avoided as it can cause significant actin disruption.[14] Use a cytoskeleton-stabilizing buffer with paraformaldehyde for fixation.[14] Ensure complete permeabilization (e.g., with 0.1% Triton X-100 for 3-5 minutes) to allow the phalloidin probe to access the actin filaments.[13] |
| Structural Damage during Washing | Fragile actin structures, such as membrane protrusions, can be physically damaged or detached during the washing steps.[7] Minimize the number and vigor of washing steps, especially after staining. |
Issue 3: High Background Noise in the Final Image
Question: My STORM image has a high background, which makes it difficult to distinguish the actin filaments clearly. What can I do to reduce the background?
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Excess Unbound Phalloidin | Residual unbound this compound in the sample will contribute to background fluorescence. Ensure adequate washing after the staining step (e.g., 2-3 times with PBS for 5 minutes each).[13] However, be gentle to avoid damaging fragile structures.[7] |
| Cellular Autofluorescence | Some cell types or culture media components can be autofluorescent.[15][16] Image cells in a clean, phenol red-free medium. If autofluorescence is a major issue, consider using a fluorophore in a different spectral range. The far-red emission of SiR dyes is often beneficial in this regard.[14] |
| Non-specific Binding | The phalloidin conjugate may be binding non-specifically to other cellular components or the coverslip. Block with a solution like 1% Bovine Serum Albumin (BSA) in PBS before staining.[13] |
| Suboptimal Imaging Conditions | High laser power can increase background noise. Use the lowest possible laser power that still allows for robust single-molecule detection.[16] |
Experimental Protocols and Methodologies
General Protocol for this compound Staining
This is a generalized protocol and may require optimization for specific cell types and experimental conditions.
-
Cell Culture: Plate cells on high-quality coverslips suitable for super-resolution microscopy and grow to the desired confluency.
-
Fixation:
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Wash cells gently with pre-warmed Phosphate-Buffered Saline (PBS).
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Fix cells with 4% paraformaldehyde in a cytoskeleton-stabilizing buffer for 10-15 minutes at room temperature.[14]
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Wash cells 2-3 times with PBS.
-
-
Permeabilization:
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Incubate cells with 0.1% Triton X-100 in PBS for 3-5 minutes at room temperature.[13]
-
Wash cells 2-3 times with PBS.
-
-
Blocking (Optional but Recommended):
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Incubate cells with 1% BSA in PBS for 30-60 minutes to reduce non-specific binding.[13]
-
-
Phalloidin Staining:
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Washing:
-
Imaging:
Visualizations
Experimental Workflow for this compound STORM
Caption: Workflow for this compound STORM imaging.
Troubleshooting Logic for Fragmented Filaments
Caption: Troubleshooting logic for fragmented actin filaments.
References
- 1. アクチン染色用ファイロジン | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. Single-Molecule Super-Resolution Imaging | Nikon’s MicroscopyU [microscopyu.com]
- 3. microscopyu.com [microscopyu.com]
- 4. Fluorogenic probes for super-resolution microscopy - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C8OB02711K [pubs.rsc.org]
- 5. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 6. A Review of Super-Resolution Single-Molecule Localization Microscopy Cluster Analysis and Quantification Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative Superresolution Imaging of F-Actin in the Cell Body and Cytoskeletal Protrusions Using Phalloidin-Based Single-Molecule Labeling and Localization Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. insights.oni.bio [insights.oni.bio]
- 9. Resolution Doubling in 3D-STORM Imaging through Improved Buffers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phalloidin-PAINT: Enhanced quantitative nanoscale imaging of F-actin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparing lifeact and phalloidin for super-resolution imaging of actin in fixed cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Phalloidin staining protocol | Abcam [abcam.com]
- 14. Super-Resolution Imaging Approaches for Quantifying F-Actin in Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Immunofluorescence Troubleshooting | Tips & Tricks [stressmarq.com]
- 16. youtube.com [youtube.com]
Improving signal-to-noise ratio of Phalloidin-f-HM-SiR
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the signal-to-noise ratio when using Phalloidin-f-HM-SiR for F-actin staining.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a fluorescent probe used for visualizing filamentous actin (F-actin) in cells. It consists of phalloidin, a bicyclic peptide from the Amanita phalloides mushroom that binds specifically to F-actin, conjugated to a silicon-rhodamine (SiR) dye.[1][2][3][4] This probe is valuable for studying the cytoskeleton, cell morphology, and motility.[2] SiR dyes are advantageous due to their far-red to near-infrared fluorescence, which minimizes autofluorescence from biological samples and allows for deeper tissue imaging.[5]
Q2: I am observing a very weak fluorescent signal. What are the possible causes and solutions?
A weak signal can stem from several factors in your staining protocol. Common issues include insufficient dye concentration, short incubation times, or improper fixation that damages F-actin structures.[2] Ensure your microscope's filter sets are appropriate for the excitation and emission spectra of the SiR dye.[2] Additionally, the fluorescence of Si-rhodamine dyes can be sensitive to environmental factors, so it's crucial to follow a consistent and optimized protocol.[6]
Q3: My images have high background fluorescence, which obscures the specific F-actin staining. How can I reduce the background?
High background can be caused by several factors, including excessive dye concentration, inadequate washing, or nonspecific binding of the probe.[2][7] To mitigate this, it is important to optimize the concentration of this compound through titration.[8] Thorough washing after the staining step is crucial to remove unbound probes.[2][9] Incorporating a blocking step with Bovine Serum Albumin (BSA) before and during staining can also help to reduce nonspecific binding.[2][10]
Q4: Can I use methanol or acetone for cell fixation when staining with this compound?
It is strongly advised to avoid fixatives containing methanol or acetone.[2] These solvents can disrupt the integrity of actin filaments, which will prevent proper phalloidin binding and lead to poor or nonexistent staining.[2] The recommended fixative is methanol-free formaldehyde.[2][10]
Q5: What is the optimal concentration for this compound?
The optimal concentration can vary depending on the cell type and experimental conditions.[2] A general starting point for phalloidin conjugates is in the range of 100-200 nM.[11] However, it is highly recommended to perform a concentration titration to determine the ideal concentration that provides the best signal-to-noise ratio for your specific experiment.
Troubleshooting Guide
This guide addresses common issues encountered during F-actin staining with this compound and provides step-by-step solutions.
| Problem | Potential Cause | Recommended Solution |
| Weak or No Signal | Improper Fixation: F-actin structure is compromised. | Use 3-4% methanol-free formaldehyde in PBS for fixation. Avoid methanol or acetone-based fixatives.[2] |
| Suboptimal Dye Concentration: The concentration of the probe is too low. | Perform a titration experiment to find the optimal concentration of this compound.[8] | |
| Insufficient Incubation Time: The probe has not had enough time to bind to F-actin. | Increase the incubation time with the phalloidin conjugate, typically ranging from 20 to 90 minutes.[2] | |
| Incorrect Microscope Settings: The filter sets do not match the dye's excitation/emission profile. | Ensure the microscope's excitation and emission filters are appropriate for the SiR dye. | |
| High Background | Excessive Dye Concentration: Too much unbound probe is present. | Reduce the concentration of this compound used for staining.[8] |
| Inadequate Washing: Unbound probe has not been sufficiently removed. | Increase the number and duration of washing steps with PBS after staining.[2][9] | |
| Nonspecific Binding: The probe is binding to cellular components other than F-actin. | Include a blocking step with 1% BSA in PBS before staining.[2][10] Adding BSA to the staining solution can also be beneficial.[10] | |
| Photobleaching | Excessive Light Exposure: The fluorophore is being destroyed by high-intensity light. | Reduce the exposure time and excitation light intensity on the microscope. Use an anti-fade mounting medium.[2] |
| Uneven Staining | Incomplete Permeabilization: The probe cannot access the cytoplasm effectively. | Ensure complete permeabilization by using a detergent like Triton X-100 (typically 0.1%) for an adequate duration (e.g., 3-5 minutes).[2] |
| Cell Clumping: Cells are not in a monolayer, preventing uniform staining. | Ensure cells are seeded at an appropriate density to avoid clumping. |
Experimental Protocols
Optimized Staining Protocol for Cultured Cells
This protocol is a general guideline. Optimization of incubation times and concentrations may be necessary for specific cell types and experimental conditions.
Materials:
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Phosphate-Buffered Saline (PBS)
-
Methanol-free Formaldehyde (3-4% in PBS)
-
Permeabilization Buffer (0.1% Triton X-100 in PBS)
-
Blocking Buffer (1% BSA in PBS)
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This compound stock solution
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Staining Solution (this compound diluted in Blocking Buffer)
-
Mounting Medium (preferably with an anti-fade agent)
Procedure:
-
Cell Culture: Grow cells on coverslips or in imaging-compatible plates to the desired confluency.
-
Washing: Gently wash the cells two to three times with pre-warmed PBS.
-
Fixation: Fix the cells with 3-4% methanol-free formaldehyde in PBS for 10-30 minutes at room temperature.[2]
-
Washing: Wash the cells two to three times with PBS.
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 3-5 minutes.[2]
-
Washing: Wash the cells two to three times with PBS.
-
Blocking: Block nonspecific binding by incubating the cells with 1% BSA in PBS for 20-30 minutes at room temperature.[2]
-
Staining: Dilute the this compound stock solution to the optimized working concentration in 1% BSA in PBS. Incubate the cells with the staining solution for 20-90 minutes at room temperature, protected from light.[2]
-
Washing: Wash the cells two to three times with PBS for 5 minutes each to remove unbound probe.
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Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.
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Imaging: Image the stained cells using a fluorescence microscope with appropriate filter sets for the SiR dye.
Quantitative Data Summary
| Parameter | Recommended Range/Value | Notes |
| Phalloidin Conjugate Concentration | 1:100 - 1:1000 dilution of stock solution | The optimal dilution should be determined empirically for each cell type and application.[2] |
| 100 - 200 nM | A common starting concentration range for phalloidin conjugates.[11] | |
| Fixation Time | 10 - 30 minutes | Over-fixation can sometimes lead to increased background. |
| Permeabilization Time | 3 - 5 minutes | Insufficient permeabilization can lead to weak or uneven staining. |
| Staining Incubation Time | 20 - 90 minutes | Longer incubation times may increase signal but can also contribute to higher background if not properly washed.[2] |
Visualizations
References
- 1. Phalloidin-f-HM-SiR_TargetMol [targetmol.com]
- 2. Phalloidin staining protocol | Abcam [abcam.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Phalloidin Conjugates for Actin Staining | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Recent advances in Si-rhodamine-based fluorescent probes for live-cell imaging - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. High background in phalloidin staining - Cell Biology [protocol-online.org]
- 8. biotium.com [biotium.com]
- 9. Optimized fixation and phalloidin staining of basally localized F-actin networks in collectively migrating follicle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. F-Actin Staining | Thermo Fisher Scientific - CN [thermofisher.cn]
Managing blinking density of f-HM-SiR for optimal localization
Welcome to the technical support center for f-HM-SiR, a fluorogenic and spontaneously blinking fluorophore designed for advanced live-cell single-molecule localization microscopy (SMLM). This guide provides troubleshooting advice and frequently asked questions to help you optimize your experiments and achieve optimal localization density.
Frequently Asked Questions (FAQs)
Q1: What is f-HM-SiR and how does it work?
A1: f-HM-SiR is a derivative of the hydroxymethyl-silicon-rhodamine (HM-SiR) fluorescent probe. It is designed to be both fluorogenic and spontaneously blinking .
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Fluorogenic Property: The "f" in f-HM-SiR stands for fluorogenic. The probe is initially in a quenched, non-fluorescent state due to a tetrazine group attached to the fluorophore core.[1][2] This tetrazine allows for bioorthogonal labeling via an inverse-electron-demand Diels-Alder (DAinv) "click" reaction with a dienophile (e.g., TCO or BCN) that has been attached to your target of interest.[3][4] Upon reaction, the quenching is relieved, and the dye becomes fluorescent. This "turn-on" mechanism significantly reduces background from unbound probes.[3][5]
-
Spontaneous Blinking: The blinking behavior is intrinsic to the HM-SiR core. The molecule exists in a dynamic equilibrium between a fluorescent, open zwitterionic state and a non-fluorescent, colorless, closed spiroether state.[1][6] At physiological pH, the equilibrium strongly favors the non-fluorescent "off" state.[1][4] The dye spontaneously and stochastically switches to the fluorescent "on" state, enabling its detection for SMLM without requiring harsh dSTORM imaging buffers or a dedicated photo-activation laser.[6][7]
Q2: What is "blinking density" and why is it critical for SMLM?
A2: Blinking density refers to the number of fluorescent molecules that are in the "on" state within a given area at a single point in time. For SMLM techniques like dSTORM or PALM, it is crucial to manage this density.
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Optimal Density: Only a sparse subset of fluorophores should be fluorescent in any given camera frame. This ensures that their individual point spread functions (PSFs) are spatially separated and can be precisely localized by the analysis software.
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Too High Density: If too many molecules are "on" simultaneously, their PSFs overlap. The localization algorithm cannot distinguish individual molecules, leading to inaccurate localizations or complete failure to resolve the underlying structure.[8]
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Too Low Density: If too few molecules are "on", the acquisition time required to build a complete super-resolved image becomes impractically long.
f-HM-SiR is engineered to have a low "duty cycle" (the fraction of time it spends in the "on" state), which helps maintain a sparse density of blinking events suitable for SMLM.[7][9]
Q3: What imaging buffer should I use for f-HM-SiR?
A3: One of the key advantages of f-HM-SiR is its ability to blink spontaneously in standard physiological buffers. You can perform SMLM imaging in Phosphate-Buffered Saline (PBS) at pH 7.4 or in standard cell culture medium.[6][10] This contrasts with traditional dSTORM dyes (like Alexa Fluor 647) which require specific, often toxic, imaging buffers containing reducing and oxygen-scavenging agents (e.g., thiols like MEA or BME) to induce blinking.[11][12]
Q4: Do I need a 405 nm or UV laser for photo-activation?
A4: No. The blinking of f-HM-SiR is a spontaneous process driven by thermal equilibrium.[5] It does not require a separate photo-activation or "wakeup" laser (e.g., 405 nm) that is typically used for other SMLM dyes like Alexa Fluor 647 or photo-activatable fluorescent proteins.[6][11] You only need the excitation laser corresponding to the dye's absorption maximum (approx. 654 nm).[5]
Troubleshooting Guide
Here are solutions to common issues encountered when using f-HM-SiR for SMLM experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High background fluorescence, poor signal-to-noise ratio. | 1. Incomplete reaction or removal of unbound probe. 2. Non-specific binding of the probe. 3. Acidic cellular compartments. Unreacted f-HM-SiR can become fluorescent in acidic environments like lysosomes (pH ~4.5-5.0), where protonation shifts the equilibrium to the open, fluorescent form.[4] | 1. Optimize Labeling & Washing: Ensure your bioorthogonal labeling reaction goes to completion. Increase the number and duration of washing steps after labeling to thoroughly remove any unbound f-HM-SiR.[3]2. Blocking: Use appropriate blocking agents (e.g., BSA) in your buffers to minimize non-specific adsorption.3. pH Control: Ensure your imaging buffer is well-buffered at pH 7.4. |
| Blinking density is too high (molecules are too dense to resolve). | 1. Over-labeling of the target structure. 2. Intrinsic properties of the dye. While f-HM-SiR has a low duty cycle, densely packed targets can still lead to overlapping signals. | 1. Reduce Labeling Density: Titrate the concentration of your dienophile-conjugated labeling agent (e.g., HaloTag-TCO) to reduce the number of available binding sites for f-HM-SiR.[11]2. Lower Excitation Power: Reduce the power of your main excitation laser. This can sometimes decrease the rate at which molecules enter the "on" state, effectively lowering the density of active fluorophores per frame.[13] |
| Blinking density is too low (very few localizations per frame). | 1. Inefficient labeling. The dienophile-tetrazine reaction may be incomplete.2. Low expression of the target protein. 3. Photobleaching. Using excessively high laser power can permanently bleach the fluorophores. | 1. Optimize Labeling Protocol: Increase the concentration of f-HM-SiR (e.g., from 2 µM to 5 µM) or the incubation time to drive the click reaction to completion.[5]2. Increase Expression: If using transient expression, consider optimizing transfection conditions or using a stronger promoter.3. Optimize Laser Power: Start with a low excitation laser power (e.g., ~275 W/cm²) and gradually increase it to find a balance between sufficient signal and minimal photobleaching.[14] |
| Signal fades quickly / Total number of localizations is low. | 1. Photobleaching. The fluorophore is being irreversibly destroyed by high-intensity laser light.2. Reversible photoinactivation. Some fluorophores can enter long-lived dark states that are distinct from the blinking mechanism. | 1. Reduce Laser Power: This is the most effective way to reduce the rate of photobleaching.[7]2. Use Anti-photobleaching Reagents: Although f-HM-SiR does not require a dSTORM buffer, the addition of oxygen scavengers (e.g., glucose oxidase/catalase system) to the imaging medium can sometimes improve photostability for long acquisition times.[15] |
Experimental Protocols & Data
Key Photophysical Properties
The performance of f-HM-SiR is governed by its chemical equilibrium and photophysical parameters.
| Parameter | Description | Value / Characteristic |
| Mechanism | Spontaneous blinking via intramolecular spirocyclization | pH-dependent equilibrium between fluorescent zwitterion and non-fluorescent spiroether[5][6] |
| Excitation Max (λ_abs_) | Wavelength of maximum light absorption | ~654 nm[5] |
| Emission Max (λ_em_) | Wavelength of maximum fluorescence emission | ~670 nm[5] |
| pK_cycl_ | The pH at which the fluorescent and non-fluorescent forms are in equal concentration. | ~4.0 (for unreacted f-HM-SiR), indicating the dark state is highly favored at physiological pH.[1][4] |
| Quantum Yield (Φ) | Efficiency of converting absorbed photons to emitted photons. | 0.06 (at pH 3.5, unreacted)[5] |
| Imaging Buffer | Recommended buffer for SMLM | Standard physiological buffers (e.g., PBS, pH 7.4) or cell culture medium.[6][10] |
Protocol: Live-Cell SMLM Labeling using HaloTag
This protocol provides a general workflow for labeling an intracellular protein fused to a HaloTag with f-HM-SiR.
-
Seed Cells: Plate cells expressing your HaloTag-fused protein of interest on imaging-grade glass-bottom dishes. Allow them to adhere and grow to the desired confluency.
-
Primary Labeling (Dienophile):
-
Wash Step:
-
Wash the cells thoroughly (e.g., 3 times) with fresh, pre-warmed culture medium to remove excess, unbound HaloTag ligand.
-
-
Secondary Labeling (f-HM-SiR):
-
Final Wash & Imaging:
-
Replace the labeling medium with fresh imaging medium (e.g., phenol red-free medium or PBS pH 7.4).
-
Proceed immediately to the microscope for SMLM imaging. No special dSTORM buffer is required.
-
Visualizations
f-HM-SiR Blinking and Labeling Mechanism
The following diagram illustrates the two key processes: the fluorogenic "turn-on" reaction and the spontaneous blinking equilibrium.
Caption: f-HM-SiR activation and blinking pathway.
Troubleshooting Workflow for Blinking Density
This flowchart provides a logical sequence for diagnosing and solving common issues related to blinking density in your f-HM-SiR experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Rational Design of Fluorogenic and Spontaneously Blinking Labels for Super-Resolution Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Test samples for optimizing STORM super-resolution microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A series of spontaneously blinking dyes for super-resolution microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. microscopyu.com [microscopyu.com]
- 11. insights.oni.bio [insights.oni.bio]
- 12. Quantitative Superresolution Imaging of F-Actin in the Cell Body and Cytoskeletal Protrusions Using Phalloidin-Based Single-Molecule Labeling and Localization Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Correlative 3D microscopy of single cells using super-resolution and scanning ion-conductance microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Photochemical Mechanisms of Fluorophores Employed in Single‐Molecule Localization Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Phalloidin-f-HM-SiR for Fixed Cell Imaging
This guide provides troubleshooting advice and answers to frequently asked questions for researchers using Phalloidin-f-HM-SiR to stain F-actin in fixed cells.
Frequently Asked Questions (FAQs)
My F-actin staining is weak or completely absent. What went wrong?
Weak or no signal is a common issue that can typically be traced back to the fixation and permeabilization steps.
-
Cause 1: Improper Fixation. The use of methanol-based fixatives is a primary cause of poor phalloidin staining.[1][2] Methanol disrupts the delicate structure of F-actin by denaturing proteins, which prevents phalloidin from binding to its target.[2][3]
-
Solution 1: Always use a methanol-free formaldehyde or paraformaldehyde (PFA) solution (e.g., 4% PFA in PBS) for fixation.[1] This crosslinks proteins, preserving the native structure of F-actin required for phalloidin binding.[2][3] Ensure the fixation time is optimized, typically 10-20 minutes at room temperature.[4][5]
-
Cause 2: Insufficient Permeabilization. Phalloidin conjugates are unable to cross the cell membrane of intact cells, making permeabilization a mandatory step for fixed samples.[6] If the permeabilization is too gentle or too short, the probe cannot efficiently reach the cytoskeleton.
-
Solution 2: Use a detergent-based permeabilization buffer, most commonly 0.1% to 0.5% Triton X-100 in PBS, for 5-15 minutes.[6][7][8] This step should be performed after fixation and washing.
-
Cause 3: Incorrect Probe Concentration. Using a concentration of this compound that is too low will result in a weak signal.
-
Solution 3: The optimal concentration may vary depending on the cell type and experimental conditions. A good starting point is often a 1:100 to 1:1000 dilution of the stock solution, but this may require empirical optimization.
I'm observing high background fluorescence, which is obscuring the F-actin signal. How can I reduce it?
High background can be caused by non-specific binding of the phalloidin conjugate or autofluorescence from the fixative.
-
Cause 1: Non-specific Binding. The phalloidin conjugate may bind to other cellular components or the coverslip itself.
-
Solution 1: Incorporate a blocking step before staining. Incubating the cells with 1% Bovine Serum Albumin (BSA) in PBS for 30 minutes can significantly reduce non-specific background.[4][9] Adding 1% BSA to the staining solution can also be beneficial.[9]
-
Cause 2: Fixative-Induced Autofluorescence. Glutaraldehyde, and to a lesser extent formaldehyde, can cause cellular autofluorescence.
-
Solution 2: After fixation, quench any excess formaldehyde by washing with a solution like 10 mM ethanolamine or 0.1 M glycine in PBS for 5 minutes. If using glutaraldehyde, a subsequent incubation with a reducing agent like sodium borohydride (0.1% w/v in PBS) for 7-10 minutes can reduce background fluorescence.[10]
The staining appears patchy and inconsistent across the cells. What could be the reason?
Inconsistent staining often points to issues with cell health or uneven processing steps.
-
Cause 1: Poor Cell Health. Unhealthy or dying cells can have a disrupted actin cytoskeleton, leading to patchy staining.
-
Solution 1: Ensure cells are healthy and not overly confluent before starting the experiment. If cells appear unhealthy after fixation and permeabilization, adding 2-10% serum to the staining and wash buffers may help.[4]
-
Cause 2: Inefficient Permeabilization. If permeabilization is not uniform across the sample, some cells will be stained brightly while others remain dim.[11]
-
Solution 2: Ensure the entire sample is evenly covered with the permeabilization solution for a consistent amount of time. A typical recommendation is 0.1% Triton X-100 for 5-10 minutes.[11]
Experimental Protocols & Data
Recommended Staining Protocol for this compound
This protocol is a general guideline and may require optimization for specific cell types.
-
Cell Culture: Grow cells on glass coverslips or in imaging-grade dishes to 70-80% confluence.[4]
-
Washing: Gently wash the cells once with Phosphate-Buffered Saline (PBS) at room temperature.[7]
-
Fixation: Fix the cells with 3-4% methanol-free paraformaldehyde (PFA) in PBS for 10-20 minutes at room temperature.[4]
-
Washing: Aspirate the fixation solution and wash the cells 2-3 times with PBS.[4]
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes.[4][6]
-
Washing: Wash the cells 2-3 times with PBS.[4]
-
Blocking (Optional but Recommended): To reduce background, incubate with 1% BSA in PBS for 30 minutes at room temperature.[4][9]
-
Staining: Dilute the this compound stock solution in PBS (or 1% BSA in PBS) to the desired working concentration. Incubate the cells with the staining solution for 30-90 minutes at room temperature, protected from light.
-
Final Washes: Rinse the cells 2-3 times with PBS to remove unbound probe.
-
Imaging: Mount the coverslip with a suitable mounting medium. Image the cells using appropriate filter sets for SiR dyes (Excitation/Emission ~652/672 nm).
Data Summary Tables
Table 1: Comparison of Common Fixation Methods
| Feature | Formaldehyde / PFA | Methanol / Acetone | Recommendation for Phalloidin Staining |
| Mechanism | Crosslinks proteins, forming methylene bridges.[3][12] | Dehydrates cells, precipitating and denaturing proteins.[3][13] | Formaldehyde is strongly recommended. |
| F-actin Preservation | Preserves the native quaternary structure of F-actin.[2] | Disrupts and denatures F-actin filaments.[1][2] | Methanol is not compatible with phalloidin staining.[2] |
| Permeabilization | Does not sufficiently permeabilize the cell membrane.[3] | Permeabilizes the cell membrane.[3] | A separate permeabilization step is required. |
Table 2: Recommended Reagent Concentrations and Incubation Times
| Reagent | Recommended Concentration | Typical Incubation Time | Purpose |
| Paraformaldehyde (PFA) | 3-4% (methanol-free) in PBS | 10-20 minutes | Fixation |
| Triton X-100 | 0.1 - 0.5% in PBS | 5-15 minutes | Permeabilization |
| Bovine Serum Albumin (BSA) | 1% in PBS | 30 minutes | Blocking |
| This compound | Varies (e.g., 1:100 - 1:1000 dilution) | 30-90 minutes | F-actin Staining |
Visual Guides
Standard Experimental Workflow
Caption: Standard workflow for this compound staining in fixed cells.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common phalloidin staining issues.
References
- 1. Before staining actin with phalloidin dye conjugates, how should I fixate my sample? | AAT Bioquest [aatbio.com]
- 2. Why am I unable to see phalloidin staining in my methanol-fixed and permeabilized samples? | Cell Signaling Technology [cellsignal.jp]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Optimized fixation and phalloidin staining of basally localized F-actin networks in collectively migrating follicle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. yeasenbio.com [yeasenbio.com]
- 7. Actin Staining Techniques - Actin staining protocols, Actin stain, Actin probe, Acti-stain 488 phalloidin, Acti-stain 555 phalloidin, Acti-stain 535 phalloidin, Acti-stain 670 phalloidin, Actin stain, Actin -stain488. [cytoskeleton.com]
- 8. Phalloidin labeling protocol for optimal F-actin staining [abberior.rocks]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Comparing lifeact and phalloidin for super-resolution imaging of actin in fixed cells | PLOS One [journals.plos.org]
- 11. researchgate.net [researchgate.net]
- 12. journals.viamedica.pl [journals.viamedica.pl]
- 13. Fixation Strategies and Formulations | Thermo Fisher Scientific - SG [thermofisher.com]
Technical Support Center: f-HM-SiR in Single-Molecule Localization Microscopy (SMLM)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in correcting for multiple-blinking events when using the spontaneously blinking dye f-HM-SiR in Single-Molecule Localization Microscopy (SMLM) experiments.
Frequently Asked Questions (FAQs)
Q1: What is f-HM-SiR and why is it used in SMLM?
A1: f-HM-SiR (fluorogenic hydroxymethyl silicon-rhodamine) is a cell-permeable, far-red fluorescent dye that exhibits spontaneous blinking, making it well-suited for SMLM.[1][2] Its fluorogenic nature means it has low fluorescence until it binds to its target, reducing background noise.[3][4] The spontaneous blinking, a reversible switching between a fluorescent "on" state and a dark "off" state, is crucial for SMLM as it allows for the temporal separation of individual molecular emissions, enabling super-resolution imaging without the need for photoactivation lasers or specific imaging buffers.[1][5]
Q2: What causes multiple-blinking events in SMLM with f-HM-SiR?
A2: Multiple-blinking is an inherent photophysical property of f-HM-SiR and other spontaneously blinking dyes.[1] A single f-HM-SiR molecule can cycle between its fluorescent "on" and dark "off" states multiple times before it permanently photobleaches.[1] This results in the same molecule being detected and localized at slightly different positions in consecutive frames of an SMLM acquisition, leading to an overcounting of molecules and the appearance of artificial clustering in the final reconstructed image.[6][7]
Q3: Why is it important to correct for multiple-blinking events?
A3: Correcting for multiple-blinking events is critical for accurate quantitative analysis of SMLM data.[6][8] Failure to do so can lead to:
-
Inaccurate Molecular Counting: Overestimation of the number of molecules in a region of interest.[9]
-
Artificial Clustering: The appearance of clusters of localizations that do not reflect the true underlying biological organization.[6][7]
-
Distorted Structural Analysis: Inaccurate measurements of cluster size, density, and distribution.
Q4: What are the common methods to correct for multiple-blinking artifacts?
A4: Several computational approaches can be used to correct for multiple-blinking artifacts in SMLM data. The most common methods involve grouping localizations in close spatial and temporal proximity that likely originate from the same molecule. These include:
-
Temporal Grouping (Dark Time Thresholding): This method merges localizations that appear within a defined spatial radius and a certain number of dark frames (i.e., frames where the molecule is in the "off" state).[6]
-
Model-Based Correction (MBC): These algorithms use a photophysical model of the dye to estimate the probability that a series of localizations originates from a single molecule.[6][7][10]
-
Density-Based Clustering Algorithms (e.g., DBSCAN): These can be adapted to group localizations based on their spatiotemporal density.
Troubleshooting Guide
Issue: The reconstructed SMLM image shows an unexpectedly high number of localizations and artificial-looking clusters.
Possible Cause: This is a classic sign of uncorrected multiple-blinking events from the f-HM-SiR dye. Each individual molecule is being counted multiple times.
Solution:
-
Implement a Multiple-Blinking Correction Algorithm: Apply a correction algorithm to your localization data. A temporal grouping algorithm is often a good starting point due to its conceptual simplicity.
-
Optimize Correction Parameters: The key parameters for a temporal grouping algorithm are the spatial search radius (in nanometers) and the temporal window (in frames) for linking consecutive localizations from the same molecule.
-
Spatial Search Radius: This should be on the order of your localization precision. A typical starting point is 2-3 times the average localization precision (e.g., 20-50 nm).
-
Temporal Window (Allowed Dark Frames): This depends on the blinking kinetics of f-HM-SiR. Analyze the "off" times of your localizations to determine a suitable threshold. For spontaneously blinking dyes, a threshold of 1-5 dark frames is often a reasonable starting point.
-
-
Evaluate the Correction: After applying the correction, the number of localizations should decrease significantly, and the resulting image should provide a more realistic representation of the underlying structure.
Experimental Protocol: Correction of Multiple-Blinking Events using Temporal Grouping
This protocol outlines a typical workflow for correcting multiple-blinking artifacts in f-HM-SiR SMLM data using a temporal grouping algorithm. This can be implemented using various open-source software packages such as ThunderSTORM (ImageJ/Fiji), SMAP, or custom scripts in Python or MATLAB.[11][12][13]
1. Data Acquisition:
-
Acquire a time-series of images of your sample labeled with f-HM-SiR using an SMLM setup.
-
Ensure a sufficient number of frames are collected to capture the blinking dynamics and adequately sample the structure of interest.
2. Localization:
-
Process the raw image sequence with a localization algorithm (e.g., Gaussian fitting) to generate a list of single-molecule localizations.[14] This list should contain, at a minimum, the x and y coordinates and the frame number for each localization.
3. Multiple-Blinking Correction (Temporal Grouping):
-
Load Localization Data: Import your localization data into your chosen analysis software.
-
Set Grouping Parameters:
-
Spatial Threshold (nm): Define the maximum distance between two localizations for them to be considered as potentially originating from the same molecule. A recommended starting point is 2-3 times your average localization precision.
-
Temporal Threshold (frames): Define the maximum number of consecutive dark frames allowed between two localizations from the same molecule. This should be based on the known "off-time" kinetics of f-HM-SiR.
-
-
Run the Grouping Algorithm: The software will iterate through the localizations and group those that fall within the defined spatial and temporal thresholds.
-
Generate Corrected Localizations: The algorithm will output a new list of localizations where each group of blinks from a single molecule is represented by a single, averaged coordinate.
4. Post-Correction Analysis:
-
Reconstruct the SMLM Image: Use the corrected localization list to generate the final super-resolution image.
-
Quantitative Analysis: Perform quantitative analyses such as cluster analysis or molecular counting on the corrected data.
Data Presentation: Parameter Optimization for Temporal Grouping
| Parameter | Description | Typical Starting Value for f-HM-SiR | Rationale |
| Spatial Search Radius (nm) | The maximum lateral distance to link two localizations. | 20 - 50 nm | This should be slightly larger than the localization precision to account for localization uncertainty. |
| Allowed Dark Frames | The maximum number of consecutive frames a molecule can be "off" before it is considered a new molecule. | 1 - 5 frames | This is based on the typical short "off" times of spontaneously blinking dyes like f-HM-SiR.[1] |
Visualizations
Caption: Workflow for correcting multiple-blinking events in SMLM data.
Caption: Temporal grouping merges multiple blinks from a single molecule.
References
- 1. A series of spontaneously blinking dyes for super-resolution microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.aip.org [pubs.aip.org]
- 6. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. Quantitative Single-Molecule Localization Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Estimating the dynamic range of quantitative single-molecule localization microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [PDF] Correction of multiple-blinking artifacts in photoactivated localization microscopy | Semantic Scholar [semanticscholar.org]
- 11. OneFlowTraX: a user-friendly software for super-resolution analysis of single-molecule dynamics and nanoscale organization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Raw Data to Results: A Hands-On Introduction and Overview of Computational Analysis for Single-Molecule Localization Microscopy [frontiersin.org]
- 13. owendz-protein-databank / smlm-analysis · GitLab [gitlab.bham.ac.uk]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
A Head-to-Head Comparison: Phalloidin-f-HM-SiR vs. SiR-actin for Live-Cell Imaging of the Actin Cytoskeleton
For researchers in cell biology, neuroscience, and drug development, the dynamic visualization of the actin cytoskeleton in living cells is paramount to understanding fundamental cellular processes. This guide provides an objective comparison of two prominent fluorescent probes for actin imaging: Phalloidin-f-HM-SiR and SiR-actin. We will delve into their mechanisms of action, performance in live-cell imaging, and provide supporting experimental data and protocols to aid in the selection of the optimal tool for your research needs.
At a Glance: Key Differences
| Feature | This compound | SiR-actin |
| Target | Filamentous Actin (F-actin) | Filamentous Actin (F-actin) |
| Binding Moiety | Phalloidin | Jasplakinolide |
| Cell Permeability | Not cell-permeable | Cell-permeable |
| Suitability for Live-Cell Imaging | Not suitable | Highly suitable |
| Fluorogenicity | Not significantly fluorogenic | Highly fluorogenic |
| Cytotoxicity | Toxic to living cells | Low cytotoxicity at optimal concentrations |
| Mechanism of Action | Binds to and stabilizes F-actin, preventing depolymerization. | Competitively binds to the phalloidin binding site on F-actin and stabilizes filaments. |
Mechanism of Action: Two Paths to Actin Visualization
Both this compound and SiR-actin are designed to label filamentous actin (F-actin) with a silicon-rhodamine (SiR) fluorophore, enabling far-red fluorescence imaging which minimizes phototoxicity and autofluorescence. However, their fundamental mechanisms of targeting and their suitability for live-cell imaging are distinct.
This compound utilizes phalloidin, a bicyclic peptide toxin isolated from the Amanita phalloides mushroom. Phalloidin binds with high affinity to the grooves between actin subunits in F-actin, effectively locking them together and preventing depolymerization. This stabilizing effect is toxic to living cells, disrupting the highly dynamic nature of the actin cytoskeleton. Crucially, phalloidin conjugates are not cell-permeable and therefore require cell fixation and permeabilization for staining, making them the gold standard for imaging F-actin in fixed samples.[1][2] While microinjection into live cells is technically possible, it often leads to altered actin dynamics and cell death.[3] A conjugate of SiR and phalloidin has been shown to not be significantly fluorogenic and does not effectively label F-actin in living cells, likely due to its inability to cross the cell membrane.[4]
SiR-actin , in contrast, is based on the natural product jasplakinolide, a cyclic peptide that also binds to F-actin.[5] Jasplakinolide competes with phalloidin for the same binding site on F-actin and also stabilizes actin filaments.[5] The key advantage of SiR-actin is that the jasplakinolide moiety, when conjugated to the SiR fluorophore, renders the entire probe cell-permeable. This allows for the direct labeling of F-actin in living cells without the need for fixation or permeabilization.[6] Furthermore, SiR-actin is fluorogenic, meaning its fluorescence intensity increases dramatically upon binding to F-actin. This property significantly reduces background fluorescence from unbound probes in the cytoplasm, leading to a high signal-to-noise ratio.[7]
Experimental workflow for this compound and SiR-actin staining.
Performance Comparison: The Decisive Factors
The choice between this compound and SiR-actin for imaging the actin cytoskeleton hinges on the experimental question. For high-fidelity visualization of actin architecture in its native, dynamic state, the data overwhelmingly supports the use of SiR-actin.
Live-Cell Imaging Suitability
SiR-actin is the clear choice for live-cell imaging. Its cell-permeable nature allows for straightforward incubation with living cells, enabling the tracking of actin dynamics over time. Studies have demonstrated its successful use in various cell types and even in whole embryo cultures.[7]
This compound is not suitable for live-cell imaging. Its lack of cell permeability and inherent toxicity make it a tool exclusively for fixed-cell applications.[1]
Signal-to-Noise Ratio and Photostability
SiR-actin exhibits a high signal-to-noise ratio due to its fluorogenic properties.[7] The fluorescence of the probe is significantly enhanced upon binding to F-actin, minimizing background from unbound molecules in the cytoplasm. The signal-to-background ratio of SiR-actin has been shown to increase over several hours of incubation.[7]
While direct photostability comparisons with this compound in live cells are not feasible, SiR-probes, in general, are known for their good photostability, a critical feature for long-term time-lapse imaging. A study on a related probe, SiR-XActin, which has a lower affinity for F-actin, demonstrated even higher photostability than SiR-actin in live cells, suggesting that the exchange of bleached probes is facilitated by weaker binding.[8]
Cytotoxicity
SiR-actin demonstrates low cytotoxicity at the recommended concentrations. However, as it is based on jasplakinolide, which stabilizes actin filaments, higher concentrations can impact cell proliferation and actin dynamics.[4] It is therefore crucial to determine the optimal, lowest effective concentration for each cell type and experimental duration.
This compound is inherently toxic to living cells due to its irreversible stabilization of the actin cytoskeleton, which is incompatible with normal cellular function.[1]
Experimental Protocols
Live-Cell Imaging with SiR-actin
This protocol is a general guideline and should be optimized for your specific cell type and imaging setup.
Materials:
-
SiR-actin stock solution (e.g., 1 mM in DMSO)
-
Cell culture medium appropriate for your cells
-
Live-cell imaging dish or chambered coverslip
-
Confocal or fluorescence microscope with appropriate filter sets for Cy5 (Excitation/Emission: ~650/670 nm)
Procedure:
-
Cell Seeding: Seed cells on a live-cell imaging dish or chambered coverslip to achieve the desired confluency for imaging.
-
Staining Solution Preparation: Prepare the SiR-actin staining solution by diluting the stock solution in pre-warmed cell culture medium. A final concentration range of 50-250 nM is a good starting point.[7] Lower concentrations are recommended for long-term imaging to minimize potential effects on actin dynamics.[7]
-
Cell Staining: Replace the existing cell culture medium with the SiR-actin staining solution.
-
Incubation: Incubate the cells at 37°C in a humidified incubator with 5% CO₂ for 4-12 hours. The optimal incubation time may vary depending on the cell type.
-
Imaging: Image the cells directly in the staining solution. No washing step is required, which is a significant advantage for maintaining cell health. Use a microscope equipped for live-cell imaging with temperature and CO₂ control.
Fixed-Cell Staining with this compound
This protocol is for the visualization of F-actin in fixed cells.
Materials:
-
This compound stock solution
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Bovine serum albumin (BSA) for blocking (optional)
-
Mounting medium
-
Fluorescence microscope with appropriate filter sets for Cy5 (Excitation/Emission: ~650/670 nm)
Procedure:
-
Cell Culture: Grow cells on coverslips to the desired confluency.
-
Fixation: Gently wash the cells with PBS and then fix with 4% PFA in PBS for 10-15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Blocking (Optional): To reduce non-specific binding, incubate the cells with a blocking solution (e.g., 1% BSA in PBS) for 30-60 minutes.
-
Staining: Dilute the this compound stock solution to the desired final concentration (typically in the nanomolar range) in PBS (or blocking buffer). Incubate the cells with the staining solution for 30-60 minutes at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS.
-
Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Imaging: Image the stained cells using a fluorescence microscope.
Logical relationship between probe properties and imaging application.
Conclusion and Recommendations
For researchers focused on the dynamic processes involving the actin cytoskeleton in living cells, SiR-actin is the superior choice . Its cell permeability, fluorogenic nature, and low cytotoxicity at optimized concentrations make it a powerful tool for live-cell imaging. The ability to perform long-term imaging without wash steps is a significant advantage for studying processes such as cell migration, division, and intracellular transport.
This compound, like other phalloidin conjugates, remains the gold standard for staining F-actin in fixed cells. Its high affinity and specificity provide excellent structural detail of the actin cytoskeleton in a static state. While a direct comparison in fixed cells shows a high correlation in staining patterns with SiR-actin, its inapplicability to live cells is a major limitation for dynamic studies.[7]
References
- 1. Phalloidin staining protocol | Abcam [abcam.com]
- 2. pubcompare.ai [pubcompare.ai]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. pure.mpg.de [pure.mpg.de]
- 5. researchgate.net [researchgate.net]
- 6. Live Cell Imaging Of The Actin Cytoskeleton [cytoskeleton.com]
- 7. Live Fluorescence Imaging of F-Actin Organization in Chick Whole Embryo Cultures Using SiR-Actin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Head-to-Head Comparison: Phalloidin-f-HM-SiR versus Alexa Fluor Phalloidin Conjugates for F-Actin Visualization
For researchers, scientists, and drug development professionals seeking the optimal tool for visualizing filamentous actin (F-actin), the choice between different fluorescent phalloidin conjugates is critical. This guide provides an objective comparison of Phalloidin-f-HM-SiR, a member of the silicon-rhodamine (SiR) dye family, and the widely established Alexa Fluor phalloidin conjugates. We present a summary of their performance characteristics, supporting experimental protocols, and visual guides to aid in your selection process.
At a Glance: Key Differences and Performance Metrics
While direct quantitative comparisons for this compound are limited, we can infer its performance based on the well-characterized SiR-actin probes. The primary distinction lies in their suitability for live-cell versus fixed-cell imaging. Alexa Fluor phalloidin conjugates are the gold standard for fixed-cell imaging, renowned for their exceptional brightness and photostability.[1][2][3][4][5][6] In contrast, this compound, like other SiR-based probes, is cell-permeable, making it a valuable tool for live-cell imaging of F-actin dynamics.[7][8][9]
| Feature | This compound (inferred from SiR-actin) | Alexa Fluor Phalloidin Conjugates |
| Primary Application | Live-cell imaging | Fixed-cell imaging |
| Cell Permeability | Yes | No |
| Photostability | Good | Excellent[1][4][5] |
| Brightness | Bright | Very Bright to Exceptionally Bright[5] |
| Signal-to-Noise Ratio | High (fluorogenic nature reduces background)[7] | High (low non-specific binding)[5][10] |
| Fixation Requirement | Not required for live-cell imaging | Required (formaldehyde-based fixatives are optimal)[11][12] |
| Toxicity | Lower cytotoxicity at working concentrations[9] | Toxic, prevents actin depolymerization |
| Super-Resolution Compatibility | Yes (e.g., STED, SIM) | Yes (e.g., STORM, SIM)[13][14][15] |
Experimental Protocols
Staining Live Cells with this compound (General Protocol for SiR-Actin)
This protocol is based on the general usage of SiR-actin for live-cell imaging and should be optimized for your specific cell type and experimental conditions.
-
Cell Preparation: Plate cells on a suitable imaging dish or slide to allow for optimal imaging.
-
Reagent Preparation: Prepare a stock solution of this compound in DMSO. The final working concentration typically ranges from 50 to 500 nM.[7]
-
Staining: Add the this compound working solution directly to the cell culture medium.
-
Incubation: Incubate the cells for 1-4 hours at 37°C in a CO2 incubator.
-
Imaging: Proceed with live-cell imaging. No washing step is required due to the fluorogenic nature of the probe, which fluoresces upon binding to F-actin, minimizing background from unbound probes.[7]
Staining Fixed Cells with Alexa Fluor Phalloidin Conjugates
This protocol is a standard procedure for staining F-actin in fixed cells and can be adapted for various cell types.
-
Cell Preparation: Grow cells on coverslips until they reach the desired confluency.
-
Fixation: Fix the cells with 3.7% methanol-free formaldehyde in phosphate-buffered saline (PBS) for 10 minutes at room temperature.[10] It is crucial to avoid methanol-based fixatives as they can disrupt the actin cytoskeleton.[11][12]
-
Permeabilization: Wash the fixed cells twice with PBS. Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes.
-
Blocking (Optional): To reduce non-specific background staining, incubate the cells with 1% bovine serum albumin (BSA) in PBS for 20-30 minutes.
-
Staining: Dilute the Alexa Fluor phalloidin conjugate to its working concentration (typically 1:40 to 1:200 from a stock solution) in PBS with 1% BSA. Incubate the cells with the staining solution for 20-30 minutes at room temperature, protected from light.
-
Washing: Wash the cells two to three times with PBS.
-
Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Imaging: Image the stained cells using a fluorescence microscope with the appropriate filter sets for the chosen Alexa Fluor dye.
Visualizing the Workflow and Principles
To further clarify the experimental processes and the underlying principles of these reagents, the following diagrams have been generated using Graphviz.
Caption: A comparison of the experimental workflows for live-cell F-actin imaging and fixed-cell staining.
Caption: The fluorogenic mechanism of SiR-based probes for F-actin visualization.
References
- 1. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative analysis of tools for live cell imaging of actin network architecture - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Labeling Actin with Phalloidin vs. Antibodies: Smaller Size for Greater Density - Nordic Biosite [nordicbiosite.com]
- 4. flowcytometrynet.com [flowcytometrynet.com]
- 5. アクチン染色用ファイロジン | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. Photobleaching comparison of fluorescein phalloidin and Alexa Fluor® 488 phalloidin. | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Live Fluorescence Imaging of F-Actin Organization in Chick Whole Embryo Cultures Using SiR-Actin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. synentec.com [synentec.com]
- 9. researchgate.net [researchgate.net]
- 10. immunologicalsciences.com [immunologicalsciences.com]
- 11. Phalloidin staining protocol | Abcam [abcam.com]
- 12. Actin Staining Techniques - Actin staining protocols, Actin stain, Actin probe, Acti-stain 488 phalloidin, Acti-stain 555 phalloidin, Acti-stain 535 phalloidin, Acti-stain 670 phalloidin, Actin stain, Actin -stain488. [cytoskeleton.com]
- 13. Comparing lifeact and phalloidin for super-resolution imaging of actin in fixed cells | PLOS One [journals.plos.org]
- 14. Comparing lifeact and phalloidin for super-resolution imaging of actin in fixed cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biotium.com [biotium.com]
A Comparative Guide to the Photostability of Phalloidin Conjugates for F-Actin Staining
For researchers, scientists, and drug development professionals, the selection of appropriate fluorescent probes is critical for generating high-quality, reproducible data in cellular imaging. When visualizing the filamentous actin (F-actin) cytoskeleton, phalloidin conjugates are the gold standard. However, the photostability of the attached fluorophore can significantly impact the duration of imaging experiments and the quantitative accuracy of the results. This guide provides a comparison of the photostability of Phalloidin-f-HM-SiR and Cy5 phalloidin, with a highly photostable alternative included as a benchmark.
Overview of Phalloidin Conjugates
Phalloidin is a bicyclic peptide toxin isolated from the Amanita phalloides mushroom that binds with high affinity and specificity to F-actin, preventing its depolymerization.[1][2] When conjugated to a fluorescent dye, it becomes a powerful tool for visualizing the intricate network of actin filaments within fixed and permeabilized cells. The choice of the fluorophore is paramount, as it dictates the brightness, spectral properties, and, crucially, the photostability of the probe.
Photostability Comparison: this compound vs. Cy5 Phalloidin
This compound is a more specialized probe. The f-HM-SiR (fluorogenic hydroxymethyl silicon-rhodamine) dye is designed for super-resolution microscopy techniques, such as STORM. These dyes are engineered to be "spontaneously blinking" and are often fluorogenic, meaning their fluorescence increases upon binding to their target. While advantageous for single-molecule localization, they are not optimized for the continuous, high-intensity illumination typical of standard confocal microscopy, where photostability is paramount.
Cy5 phalloidin is a widely used conjugate for F-actin staining in the far-red spectrum. Cy5 is a member of the cyanine dye family. While bright, cyanine dyes are known to be susceptible to photobleaching, which can limit their utility in long-term imaging experiments or when high laser power is required.
Due to the lack of direct comparative data, we have included Alexa Fluor 647 phalloidin as a benchmark for a highly photostable alternative in the same spectral region. Alexa Fluor dyes are renowned for their brightness and superior photostability compared to traditional dyes like Cy5.[3]
Quantitative Data Summary
The following table summarizes the available spectral properties of the fluorophores. Direct photostability metrics like photobleaching half-life are highly dependent on experimental conditions (e.g., laser power, illumination time, mounting medium) and are therefore not listed as absolute values. General photostability is categorized based on available data and dye class characteristics.
| Feature | This compound | Cy5 Phalloidin | Alexa Fluor 647 Phalloidin (Benchmark) |
| Excitation Max (nm) | ~654 | ~650 | ~650 |
| Emission Max (nm) | ~670 | ~668 | ~668 |
| Primary Application | Super-resolution microscopy (STORM) | Conventional and Confocal Microscopy | Conventional, Confocal, and Super-resolution Microscopy |
| Relative Photostability | Low (Optimized for blinking) | Moderate | High |
| Brightness | Low (Fluorogenic) | High | Very High |
Experimental Protocols
To enable researchers to perform their own photostability comparisons, a detailed experimental protocol is provided below.
Protocol for Comparing Photostability of Phalloidin Conjugates
1. Cell Culture and Preparation:
-
Plate cells (e.g., HeLa or U2OS) on glass-bottom dishes or coverslips and culture to 50-70% confluency.
-
Wash cells twice with pre-warmed phosphate-buffered saline (PBS).
2. Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.[4]
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes at room temperature.[4]
-
Wash the cells three times with PBS.
3. Staining:
-
Prepare staining solutions of each phalloidin conjugate (this compound, Cy5 phalloidin, and the benchmark) at the manufacturer's recommended concentration in PBS containing 1% Bovine Serum Albumin (BSA). A common starting concentration is 1:100 to 1:1000 from a stock solution.[5]
-
Incubate the cells with the staining solution for 30-60 minutes at room temperature, protected from light.
-
Wash the cells three times with PBS.
4. Mounting:
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium. For cyanine-based dyes like Cy5 and Alexa Fluor 647, ensure the mounting medium is compatible.[3]
5. Imaging and Photobleaching:
-
Image the samples using a confocal microscope equipped with appropriate lasers and filters for the far-red fluorophores (e.g., 633 nm or 647 nm laser line).
-
For each probe, select a field of view with well-stained cells.
-
Acquire an initial image (t=0) using standardized imaging parameters (e.g., laser power, pinhole size, detector gain, pixel dwell time).
-
Continuously illuminate a defined region of interest (ROI) with the excitation laser at a fixed power.
-
Acquire images of the ROI at regular intervals (e.g., every 10 seconds) until the fluorescence signal is significantly diminished.
6. Data Analysis:
-
Measure the mean fluorescence intensity of the ROI in each image over time.
-
Normalize the fluorescence intensity at each time point to the initial intensity at t=0.
-
Plot the normalized intensity against time to generate a photobleaching curve.
-
The photobleaching half-life (t₁/₂) is the time it takes for the fluorescence intensity to decrease to 50% of its initial value. This can be calculated from the decay curve.
Visualizations
Phalloidin-Actin Binding Mechanism
Caption: Mechanism of F-actin stabilization by fluorescent phalloidin conjugates.
Experimental Workflow for Photostability Comparison
Caption: Experimental workflow for comparing the photostability of different phalloidin conjugates.
References
Introduction to Phalloidin-f-HM-SiR and Super-Resolution Techniques
A comparative analysis of Phalloidin-f-HM-SiR for imaging filamentous actin using Stochastic Optical Reconstruction Microscopy (STORM) and Structured Illumination Microscopy (SIM).
This guide provides a detailed comparison of the performance of this compound for resolving filamentous actin (F-actin) structures using two prominent super-resolution microscopy techniques: STORM and SIM. The information presented is intended for researchers, scientists, and professionals in drug development to facilitate informed decisions on the selection of imaging modalities for cytoskeletal research.
Phalloidin is a bicyclic peptide isolated from the Amanita phalloides mushroom that binds with high affinity and specificity to F-actin, preventing its depolymerization. When conjugated to a fluorescent dye, it becomes a powerful tool for visualizing the actin cytoskeleton. This compound is a specialized probe where phalloidin is linked to a hydroxymethyl silicon-rhodamine (HM-SiR) dye. HM-SiR is a spontaneously blinking fluorophore, a property that is essential for Single-Molecule Localization Microscopy (SMLM) techniques like STORM.
STORM is an SMLM technique that achieves super-resolution by temporally separating the fluorescence of individual molecules. By stochastically activating and imaging a sparse subset of fluorophores in each frame, their precise locations can be determined, and a super-resolved image is reconstructed from these localizations.
SIM , on the other hand, is a super-resolution technique that uses patterned illumination to excite the sample. The interference between the illumination pattern and the sample structure creates moiré fringes, which contain high-frequency spatial information that is not captured by conventional microscopy. A series of images with the pattern shifted and rotated are processed to reconstruct a super-resolved image, typically doubling the resolution of a conventional microscope.
Resolution and Performance Comparison
| Feature | STORM with this compound | SIM with this compound |
| Lateral Resolution (XY) | < 10 nm - 50 nm | ~100 - 120 nm |
| Axial Resolution (Z) | < 20 nm - 80 nm | ~300 - 350 nm |
| Principle | Single-molecule localization based on spontaneous blinking of HM-SiR. | Moiré fringe generation and computational reconstruction. |
| Imaging Speed | Slower, requires acquisition of thousands of frames. | Faster, requires a smaller number of raw images. |
| Live-cell Imaging | Challenging due to long acquisition times and potential phototoxicity. | More suitable for live-cell imaging due to faster acquisition and lower light exposure. |
| Fluorophore Requirement | Requires spontaneously blinking or photoswitchable dyes like HM-SiR. | Benefits from bright and photostable dyes. |
| Complexity | High, involves complex data analysis for localization and reconstruction. | Moderate, involves computational reconstruction of raw images. |
Experimental Protocols
Detailed methodologies for staining F-actin with fluorescent phalloidin for STORM and SIM are provided below. These protocols are based on established procedures and can be adapted for this compound.
Phalloidin Staining for STORM Imaging
This protocol is adapted from dSTORM procedures for imaging actin.
-
Cell Culture and Fixation:
-
Plate cells on high-precision glass coverslips suitable for microscopy.
-
Grow cells to the desired confluency.
-
Fix cells with 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS) for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Permeabilization:
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Blocking (Optional but Recommended):
-
Incubate the cells with a blocking buffer (e.g., 1% bovine serum albumin in PBS) for 30 minutes to reduce non-specific binding.
-
-
This compound Staining:
-
Prepare a staining solution of this compound at a concentration of 100-200 nM in PBS.
-
Incubate the cells with the staining solution for 1 hour at room temperature in the dark.
-
Wash the cells three to five times with PBS to remove unbound phalloidin.
-
-
Imaging:
-
Mount the coverslip on a microscope slide with a STORM imaging buffer. A common STORM buffer composition includes an oxygen scavenging system (e.g., glucose oxidase and catalase) and a primary thiol (e.g., β-mercaptoethanol or MEA) to facilitate fluorophore blinking. However, as HM-SiR is spontaneously blinking, a specialized buffer may not be strictly necessary, though it can sometimes enhance performance.
-
Acquire a large number of frames (typically 10,000-100,000) using a STORM-capable microscope system.
-
Process the raw data to localize single-molecule events and reconstruct the super-resolved image.
-
Phalloidin Staining for SIM Imaging
This protocol is a standard procedure for fluorescent staining compatible with SIM.
-
Cell Culture and Fixation:
-
Follow the same procedure as for STORM (Step 1).
-
-
Permeabilization:
-
Follow the same procedure as for STORM (Step 2).
-
-
Blocking:
-
Follow the same procedure as for STORM (Step 3).
-
-
This compound Staining:
-
Prepare a staining solution of this compound at a concentration of 100-200 nM in PBS.
-
Incubate the cells with the staining solution for 20-30 minutes at room temperature in the dark.
-
Wash the cells three times with PBS.
-
-
Imaging:
-
Mount the coverslip on a microscope slide using a mounting medium with an appropriate refractive index for SIM (e.g., 1.47).
-
Acquire a series of raw images (typically 9 to 15) with different orientations and phases of the structured illumination pattern.
-
Process the raw images using the SIM reconstruction software to generate the super-resolved image.
-
Visualizations
Experimental Workflow for F-actin Staining
Caption: Workflow for F-actin staining and subsequent imaging with STORM or SIM.
Conceptual Comparison of STORM and SIM Principles
Caption: Conceptual overview of the principles behind STORM and SIM super-resolution microscopy.
A Head-to-Head Comparison: Phalloidin-f-HM-SiR vs. LifeAct for Advanced Actin Imaging
For researchers, scientists, and drug development professionals seeking superior visualization of the actin cytoskeleton, the choice of fluorescent probe is critical. This guide provides an objective comparison of Phalloidin-f-HM-SiR and LifeAct, focusing on their performance in live-cell imaging and supported by experimental data.
The actin cytoskeleton is a dynamic network essential for a multitude of cellular processes, including cell motility, division, and intracellular transport. Visualizing these intricate and transient structures requires probes that are not only bright and specific but also minimally disruptive to normal cellular function. For years, LifeAct, a 17-amino-acid peptide fused to a fluorescent protein, has been a popular tool for live-cell actin imaging. However, the advent of advanced chemical probes, such as this compound, presents a compelling alternative with significant advantages.
This compound is a novel probe that combines the high-affinity F-actin binding of phalloidin with a fluorogenic and spontaneously blinking silicon-rhodamine (SiR) dye. The "f" denotes its fluorogenic nature, meaning it only becomes fluorescent upon binding to its target, while "HM" refers to a hydroxymethyl group that facilitates spontaneous blinking, making it ideal for super-resolution microscopy. Unlike LifeAct, which requires genetic transfection and can lead to overexpression artifacts, this compound is a cell-permeable chemical probe that can be directly added to the cell culture medium.
Quantitative Comparison of Actin Probes
| Feature | This compound (and SiR-actin probes) | LifeAct |
| Delivery Method | Direct addition to cell culture medium (cell-permeable) | Transient or stable transfection of a genetic construct |
| Binding Specificity | High affinity and specificity for F-actin | Binds to F-actin, but also shows affinity for G-actin, leading to higher background.[1][2] |
| Binding Affinity (Kd) | Not explicitly found for this compound, but SiR-actin is based on jasplakinolide, a potent F-actin binder. | ~1.2 µM for LifeAct-14 and ~2.2 µM for LifeAct-17.[3] |
| Effect on Actin Dynamics | Minimal perturbation at low nanomolar concentrations; some stabilization may occur at higher concentrations. | Overexpression can alter actin dynamics, including nucleation, elongation, and severing.[4][5][6][7][8] |
| Cytotoxicity | Minimal cytotoxicity reported for SiR-based probes at optimal concentrations.[1] | Overexpression can lead to cellular stress, morphological changes, and even lethality.[4][5][7][8] |
| Phototoxicity | Far-red excitation reduces phototoxicity compared to GFP.[9][10] However, all fluorescent probes can induce phototoxicity with prolonged high-intensity illumination. | GFP and other fluorescent proteins can generate reactive oxygen species (ROS) upon illumination, leading to phototoxicity.[9] |
| Photostability | SiR dyes are known for their high photostability. | Photostability is dependent on the fused fluorescent protein (e.g., EGFP). |
| Suitability for Super-Resolution | Spontaneously blinking properties of HM-SiR are ideal for techniques like STORM/PALM. | Can be used for super-resolution, but may require specific imaging modalities like PAINT. |
Mechanism of Action and Experimental Workflow
The fundamental difference in the mechanism of these two probes is a key determinant of their utility in live-cell imaging.
Advantages of this compound over LifeAct
1. Minimized Cellular Disruption: The most significant advantage of this compound is its gentle, non-genetic delivery method. By avoiding transfection, researchers can bypass the cellular stress and potential for overexpression artifacts associated with LifeAct.[4][5][7][8] High levels of LifeAct expression have been shown to disrupt the natural organization of the actin cytoskeleton and impair cellular functions.[4][5][7][8]
2. Superior Signal-to-Noise Ratio: The fluorogenic nature of the f-HM-SiR dye means that it remains non-fluorescent until it binds to F-actin. This dramatically reduces background fluorescence from unbound probes in the cytoplasm, resulting in a higher signal-to-noise ratio and clearer images. In contrast, LifeAct-GFP is constitutively fluorescent, and the unbound pool of the fusion protein contributes to a diffuse cytoplasmic haze.[1][2]
3. Reduced Phototoxicity: this compound is excited by far-red light, which is less energetic and therefore less damaging to cells than the blue or green light typically used to excite GFP-based probes like LifeAct-GFP.[9][10] This allows for longer time-lapse imaging experiments with minimal impact on cell viability and behavior.
4. Simplified Workflow: The direct addition of this compound to the cell culture medium streamlines the experimental workflow, eliminating the time-consuming and often variable process of plasmid transfection and protein expression.
Experimental Protocols
Protocol 1: Live-Cell Actin Imaging with this compound
This protocol is based on general procedures for live-cell staining with SiR-actin probes.
Materials:
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Live-cell imaging medium
-
Cells cultured on glass-bottom dishes or slides suitable for microscopy
Procedure:
-
Cell Preparation: Culture cells to the desired confluency on a glass-bottom dish.
-
Staining Solution Preparation: Dilute the this compound stock solution in pre-warmed live-cell imaging medium to a final concentration of 50-200 nM. The optimal concentration should be determined empirically for each cell type and experimental setup.
-
Staining: Replace the culture medium with the staining solution.
-
Incubation: Incubate the cells for 1-3 hours at 37°C in a CO2 incubator.
-
Imaging: Proceed with live-cell imaging using a fluorescence microscope equipped for far-red fluorescence (Excitation/Emission: ~650/670 nm). No washing step is required due to the fluorogenic nature of the probe. For long-term imaging, it is recommended to use the lowest possible probe concentration and light intensity to minimize potential toxicity.
Protocol 2: Live-Cell Actin Imaging with LifeAct-GFP
This protocol outlines a general procedure for transient transfection and imaging.
Materials:
-
LifeAct-GFP plasmid DNA
-
Transfection reagent (e.g., Lipofectamine)
-
Opti-MEM or other serum-free medium
-
Complete cell culture medium
-
Cells cultured in a multi-well plate or on coverslips
Procedure:
-
Cell Seeding: The day before transfection, seed cells so that they will be at 70-90% confluency at the time of transfection.
-
Transfection Complex Formation: a. Dilute the LifeAct-GFP plasmid DNA in serum-free medium. b. In a separate tube, dilute the transfection reagent in serum-free medium and incubate for 5 minutes at room temperature. c. Combine the diluted DNA and transfection reagent, mix gently, and incubate for 20-30 minutes at room temperature to allow complexes to form.[11][12]
-
Transfection: Add the transfection complexes dropwise to the cells.
-
Incubation and Expression: Incubate the cells for 24-48 hours at 37°C in a CO2 incubator to allow for expression of the LifeAct-GFP fusion protein.
-
Imaging Preparation: 2-4 hours before imaging, replace the medium with a live-cell imaging medium to reduce autofluorescence.
-
Imaging: Mount the cells on a fluorescence microscope equipped for GFP imaging (Excitation/Emission: ~488/509 nm). Identify cells with low to moderate fluorescence intensity to minimize artifacts from overexpression.
Conclusion
While LifeAct has been a valuable tool for actin visualization, the development of probes like this compound offers significant advantages for researchers demanding high-fidelity, long-term live-cell imaging with minimal perturbation. Its cell-permeability, fluorogenic properties, and far-red excitation spectrum collectively contribute to a superior imaging experience with more reliable and biologically relevant data. For demanding applications, particularly in super-resolution microscopy and long-term dynamic studies, this compound represents a more advanced and less artifact-prone alternative to LifeAct.
References
- 1. F-Actin probes in living cells newsletter [cytoskeleton.com]
- 2. F-actin Probes in Living Cells [cytoskeleton.com]
- 3. embopress.org [embopress.org]
- 4. Frontiers | Overexpression of Lifeact-GFP Disrupts F-Actin Organization in Cardiomyocytes and Impairs Cardiac Function [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Avoiding artefacts when counting polymerized actin in live cells with LifeAct fused to fluorescent proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Overexpression of Lifeact in the C. elegans body wall muscle causes sarcomere disorganization and embryonic or larval lethality - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. SiR DNA Phototoxicity :: Phase Focus [phasefocus.com]
- 10. Between life and death: strategies to reduce phototoxicity in super-resolution microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Transfection and live-cell imaging [bio-protocol.org]
- 12. Transient Transfection [bio-protocol.org]
A Head-to-Head Comparison of Far-Red Actin Probes: Phalloidin-f-HM-SiR vs. The Competition
For researchers, scientists, and drug development professionals seeking to visualize the intricate dynamics of the actin cytoskeleton, the choice of fluorescent probe is paramount. A high signal-to-noise ratio is critical for acquiring crisp, high-resolution images that faithfully represent cellular structures. This guide provides an objective comparison of Phalloidin-f-HM-SiR against other popular far-red actin probes, supported by available experimental data and detailed protocols.
The far-red spectrum is particularly advantageous for live-cell imaging as it minimizes phototoxicity and cellular autofluorescence, leading to cleaner signals. In this landscape, silicon-rhodamine (SiR)-based probes have emerged as powerful tools due to their fluorogenic properties—they remain virtually non-fluorescent until they bind to their target, dramatically reducing background noise.
Quantitative Comparison of Far-Red Actin Probes
| Probe | Target | Application | Signal Enhancement/Signal-to-Noise Ratio (SNR) | Quantum Yield (Φ) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) |
| This compound | F-actin | Fixed and potentially live cells | Data not available in comparative studies. As a SiR-based probe, a high signal-to-noise ratio is expected due to its fluorogenic nature. | Data not specified | Data not specified |
| SiR-actin | F-actin | Live cells | Up to 100-fold fluorescence increase upon binding. | Data not specified | Data not specified |
| Phalloidin-Alexa Fluor 647 | F-actin | Fixed cells | Average SNR of 4 in single-molecule imaging. | Data not specified | ~270,000 |
| Phalloidin-Janelia Fluor 646 | F-actin | Fixed cells | Data not available in comparative studies. | 0.54[1] | 152,000 |
Key Observations:
-
SiR-based Probes (this compound and SiR-actin): The standout feature of these probes is their fluorogenicity. The dramatic increase in fluorescence upon binding to F-actin inherently provides a high signal-to-noise ratio by minimizing background from unbound probes[2]. This makes them exceptionally well-suited for live-cell imaging where washing steps are not feasible.
-
Phalloidin-Alexa Fluor 647: This is a widely used and very bright probe for fixed-cell imaging. The reported average SNR of 4 in the demanding context of single-molecule imaging suggests a robust performance in conventional microscopy[3].
-
Phalloidin-Janelia Fluor 646: This probe boasts a high quantum yield and a large extinction coefficient, indicating high brightness, which is a key factor for achieving a good signal-to-noise ratio[1]. It is a popular choice for super-resolution microscopy techniques like dSTORM and STED.
Experimental Methodologies
Detailed and reproducible experimental protocols are crucial for achieving optimal results. Below are representative protocols for live-cell imaging with SiR-based probes and fixed-cell staining with phalloidin conjugates.
Live-Cell Imaging with SiR-Actin
This protocol is adapted for live-cell imaging of F-actin using SiR-actin.
Materials:
-
SiR-actin stock solution (1 mM in DMSO)
-
Verapamil (10 mM stock solution in DMSO, optional but recommended to inhibit efflux pumps)
-
Cell culture medium
-
Live-cell imaging dish or chamber
Procedure:
-
Cell Preparation: Plate cells on a live-cell imaging dish and allow them to adhere and grow to the desired confluency.
-
Staining Solution Preparation: Prepare the staining solution by diluting SiR-actin in the cell culture medium to a final concentration of 0.1-1 µM. To reduce the efflux of the probe from the cells, Verapamil can be added to a final concentration of 10 µM.
-
Staining: Replace the cell culture medium with the staining solution and incubate the cells for 1-4 hours at 37°C in a CO₂ incubator.
-
Imaging: The cells can be imaged directly in the staining solution. For long-term imaging, the staining solution can be replaced with fresh cell culture medium.
-
Microscopy: Acquire images using a fluorescence microscope equipped with a Cy5 filter set (Excitation/Emission: ~650/670 nm).
Fixed-Cell Staining with Phalloidin-Alexa Fluor 647
This protocol is a standard method for staining F-actin in fixed cells using a fluorescent phalloidin conjugate.
Materials:
-
Phalloidin-Alexa Fluor 647 stock solution (e.g., 6.6 µM in methanol or DMSO)
-
Phosphate-buffered saline (PBS)
-
Formaldehyde (4%), methanol-free
-
Triton X-100 (0.1%) in PBS
-
Bovine serum albumin (BSA) (1%) in PBS
-
Mounting medium
Procedure:
-
Fixation: Fix cells with 4% formaldehyde in PBS for 10-20 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes.
-
Washing: Wash the cells three times with PBS.
-
Blocking (Optional): To reduce non-specific binding, incubate the cells with 1% BSA in PBS for 30 minutes.
-
Staining: Dilute the Phalloidin-Alexa Fluor 647 stock solution in 1% BSA in PBS to a final concentration of approximately 1:40 to 1:100 (e.g., 165 nM). Incubate the cells with the staining solution for 20-60 minutes at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS.
-
Mounting: Mount the coverslip with an appropriate mounting medium.
-
Imaging: Acquire images using a fluorescence microscope with a Cy5 filter set (Excitation/Emission: ~650/668 nm).
Signaling Pathway and Logical Relationships
The fundamental principle behind the high signal-to-noise ratio of SiR-based probes is a conformational change upon binding to their target. In their unbound state, the SiR fluorophore exists in a non-fluorescent, closed spirolactone form. Binding to F-actin induces a conformational change to the open, highly fluorescent zwitterionic form.
Conclusion
For researchers prioritizing a high signal-to-noise ratio, particularly in live-cell imaging, the fluorogenic properties of This compound and SiR-actin make them superior choices. The ability to image cells without washing away unbound probe simplifies experimental workflows and minimizes perturbations to the cellular environment. For fixed-cell applications where maximum brightness is the primary concern, Phalloidin-Alexa Fluor 647 and Phalloidin-Janelia Fluor 646 remain excellent and well-validated options. The ultimate choice of probe will depend on the specific experimental requirements, including the cell type, imaging modality (conventional, confocal, or super-resolution), and whether the experiment is performed on live or fixed samples.
References
Validating Phalloidin-f-HM-SiR Staining with Electron Microscopy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Phalloidin-f-HM-SiR with alternative methods for labeling filamentous actin (F-actin) in correlative light and electron microscopy (CLEM). We offer detailed experimental protocols, quantitative data comparisons, and visual workflows to assist researchers in selecting the optimal method for their specific needs.
Introduction
This compound is a fluorescent probe that combines the high-affinity F-actin binding of phalloidin with a silicon-rhodamine (SiR) dye, making it suitable for fluorescence microscopy. Validating the localization of such fluorescent probes at the ultrastructural level using electron microscopy is crucial for confirming the accuracy of the fluorescent signal and understanding the precise spatial organization of the actin cytoskeleton. This guide explores the validation of this compound staining through CLEM and compares its potential performance with established alternatives.
Experimental Workflows and Logical Relationships
To validate the staining of this compound with electron microscopy, a correlative light and electron microscopy (CLEM) workflow is essential. This process involves imaging the fluorescently labeled sample with a light microscope and then processing the same sample for electron microscopy to correlate the fluorescent signal with the ultrastructural details.
Detailed Experimental Protocols
While a specific, validated protocol for this compound in a CLEM workflow is not widely published, a general protocol can be adapted based on established CLEM procedures for fluorescently labeled structures.[1][2][3]
General Protocol for Correlative Light and Electron Microscopy (CLEM) with Fluorescent Phalloidin
This protocol provides a framework that can be adapted for this compound.
Materials:
-
This compound
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fixative solution (e.g., 2.5% glutaraldehyde, 2% paraformaldehyde in 0.1 M cacodylate buffer)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% Bovine Serum Albumin in PBS)
-
Osmium tetroxide (OsO4)
-
Uranyl acetate
-
Lead citrate
-
Ethanol series (for dehydration)
-
Epoxy resin (for embedding)
Procedure:
-
Cell Culture: Grow cells on gridded coverslips or dishes suitable for both light and electron microscopy.
-
Fixation: Fix the cells with the fixative solution for 1 hour at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Permeabilization: Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Blocking: Block non-specific binding with blocking buffer for 30 minutes.
-
Staining: Incubate the cells with this compound solution (concentration to be optimized) for 1 hour at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS.
-
Light Microscopy: Image the stained cells using a fluorescence microscope. Acquire images of the regions of interest (ROIs), noting their positions on the grid.
-
Post-fixation: Post-fix the cells with 1% OsO4 in 0.1 M cacodylate buffer for 1 hour on ice.
-
Dehydration: Dehydrate the samples through a graded ethanol series (e.g., 50%, 70%, 90%, 100%).
-
Infiltration and Embedding: Infiltrate the samples with epoxy resin and polymerize at 60°C for 48 hours.
-
Sectioning: Cut ultrathin sections (70-90 nm) of the ROIs identified during light microscopy.
-
EM Staining: Stain the sections with uranyl acetate and lead citrate.
-
Electron Microscopy: Image the sections using a transmission electron microscope (TEM).
-
Correlation: Correlate the fluorescence and electron microscopy images to validate the localization of the this compound signal.
Alternative Protocol: Phalloidin-Eosin Staining with Photo-oxidation for EM
This method provides a direct way to visualize F-actin at the electron microscopy level.[4]
Materials:
-
Phalloidin-eosin conjugate
-
Fixative solution (e.g., 1% glutaraldehyde in PBS)
-
Diaminobenzidine (DAB)
-
Osmium tetroxide (OsO4)
-
Other reagents for standard EM processing
Procedure:
-
Fixation: Fix cells or tissue with 1% glutaraldehyde in PBS. This higher concentration of glutaraldehyde is tolerated by phalloidin and provides good ultrastructural preservation.[4]
-
Staining: Incubate the sample with phalloidin-eosin. The small size of these molecules allows for good penetration into the tissue.[4]
-
Photo-oxidation: Illuminate the eosin-stained sample in the presence of DAB. This process generates an electron-dense DAB polymer at the site of the phalloidin-eosin, which is visible in the electron microscope.
-
EM Processing: Proceed with standard osmication, dehydration, and resin embedding for electron microscopy.
Comparison of F-actin Staining Methods for High-Resolution Imaging
Here we compare this compound with two common alternatives for high-resolution F-actin imaging: Phalloidin-Eosin with photo-oxidation and the peptide-based probe, Lifeact.
| Feature | This compound (Predicted Performance for EM) | Phalloidin-Eosin with Photo-oxidation | Lifeact |
| Principle | Fluorescent phalloidin conjugate for CLEM. | Phalloidin-fluorophore conjugate followed by photo-oxidation to create an electron-dense precipitate. | A 17-amino-acid peptide that binds to F-actin. |
| Validation with EM | Requires a CLEM workflow to correlate fluorescence with ultrastructure. | Direct visualization of an electron-dense product at the site of F-actin. | Can be used in CLEM workflows, often as a fluorescent protein fusion. |
| Resolution | Dependent on the correlation accuracy of the CLEM procedure. | High-resolution localization of the DAB precipitate. | Super-resolution fluorescence imaging shows comparable resolution to phalloidin.[5][6] |
| Filament Continuity | Likely to provide continuous staining similar to other phalloidin conjugates. | Provides a continuous electron-dense signal along filaments. | May provide more continuous labeling of thin filaments compared to phalloidin in super-resolution microscopy.[6] |
| Fixation Compatibility | Compatible with standard aldehyde fixatives. | Tolerates higher concentrations of glutaraldehyde (up to 1%), leading to better ultrastructural preservation.[4] | Compatible with standard aldehyde fixatives. |
| Live-cell Imaging | Not suitable for live-cell imaging. | Not suitable for live-cell imaging. | Can be expressed as a fluorescent protein fusion for live-cell imaging. |
Quantitative Data Summary
The following table summarizes quantitative data from studies comparing phalloidin-based staining with Lifeact for super-resolution fluorescence microscopy. While this data is not from electron microscopy, it provides insights into the potential performance of these probes for high-resolution imaging.
| Parameter | Phalloidin (Alexa Fluor 647) | Lifeact (Atto 655) | Reference |
| Resolution (HeLa cells) | 52.4 - 58.7 nm | 52.7 - 60.5 nm | [5] |
| Resolution (RBL-2H3 cells) | 36.3 - 45.1 nm | 49.5 - 59.2 nm | [5] |
| Filament Continuity (Median) | 91.4% | 98.1% | [6] |
Logical Relationships in Probe Selection
The choice of F-actin probe for validation with electron microscopy depends on the specific experimental goals.
Conclusion
References
A Researcher's Guide to Quantitative F-actin Analysis: Phalloidin-f-HM-SiR vs. Alternatives
This guide provides an objective comparison of Phalloidin-f-HM-SiR and other common probes for the quantitative analysis of filamentous actin (F-actin). Aimed at researchers, scientists, and drug development professionals, this document outlines key performance metrics, presents supporting experimental data, and offers detailed protocols to aid in the selection of the most appropriate tool for F-actin imaging and quantification.
The actin cytoskeleton is a dynamic and essential cellular component involved in processes such as cell migration, division, and maintenance of cell shape.[1][2] Consequently, the accurate visualization and quantification of F-actin are crucial for a wide range of biological research. The advent of high-affinity probes has enabled detailed investigation, but each tool comes with its own set of strengths and weaknesses that can influence experimental outcomes.
This compound belongs to the family of silicon-rhodamine (SiR) based probes, which are known for their far-red fluorescence, cell permeability, and suitability for live-cell imaging.[3][4] These probes are fluorogenic, meaning their fluorescence significantly increases upon binding to their target, leading to high-contrast images.[4] This guide compares this compound and its relatives to other prevalent F-actin probes, including genetically encoded reporters like LifeAct and F-tractin.
Quantitative Comparison of F-actin Probes
The selection of an F-actin probe depends heavily on the experimental context, such as whether the cells are live or fixed, the required imaging resolution, and the sensitivity of the cells to potential probe-induced artifacts. The tables below summarize the key characteristics and performance metrics of this compound (represented by the SiR-actin family) and its main alternatives.
Table 1: General Properties and Specifications of Common F-actin Probes
| Feature | This compound / SiR-actin | Fluorescent Phalloidin (e.g., Alexa Fluor™ 487) | LifeAct | F-tractin | Utrophin (UtrCH) |
| Probe Type | Small Molecule (Jasplakinolide-based) | Small Molecule (Peptide Toxin) | Genetically Encoded Peptide | Genetically Encoded Peptide | Genetically Encoded Domain |
| Cell Permeability | Yes[3][4] | No (Requires Permeabilization)[1] | N/A (Expressed in cells) | N/A (Expressed in cells) | N/A (Expressed in cells) |
| Typical Application | Live-cell imaging, Super-resolution[3] | Fixed-cell imaging (Gold Standard)[5][6] | Live-cell imaging | Live-cell imaging | Live-cell imaging |
| Mechanism | Binds F-actin, stabilizing filaments | Binds F-actin, preventing depolymerization[1] | Binds F-actin via a 17-amino-acid peptide[3] | Binds F-actin via a 43-amino-acid peptide[3] | Binds F-actin via Calponin Homology domain[5] |
| Excitation/Emission (nm) | ~650 / ~670 (Far-Red)[3] | Varies by Conjugate (e.g., ~495 / ~519 for AF488) | Varies by Fusion Protein (e.g., ~488 / ~509 for GFP) | Varies by Fusion Protein | Varies by Fusion Protein |
| Fluorogenic | Yes (Fluorescence increases >100-fold upon binding)[4] | Partial (Some fluorescence enhancement)[7] | No | No | No |
Table 2: Performance Metrics and Cellular Impact
| Metric | This compound / SiR-actin | Fluorescent Phalloidin | LifeAct | F-tractin | Utrophin (UtrCH) |
| Binding Affinity (Kd) | ~20 nM (Jasplakinolide) | ~36 nM (Unlabeled) | ~2.2 µM | ~10 µM[3] | Not specified |
| Photostability | High[3][4] | Moderate to High (Depends on dye) | Moderate (Depends on fluorescent protein) | Moderate (Depends on fluorescent protein) | Moderate (Depends on fluorescent protein) |
| Cytotoxicity / Artifacts | Can stabilize filaments and alter dynamics at high concentrations.[2][4] Susceptible to efflux pumps in some cells.[8] | Toxic to live cells; strictly for fixed samples.[1] | Can cause artifacts and interfere with actin-binding proteins at high expression levels.[2][3] May fail to label certain structures.[1] | Can modify cellular structures and sterically hinder protein binding due to its larger size.[3] | Can cause actin aggregation at high concentrations.[2] May not label all actin networks equally.[5][7] |
| Signal-to-Noise Ratio | High (due to fluorogenic nature)[4] | High (low non-specific binding)[9] | Lower (due to soluble pool of unbound probe)[7][10] | Lower (due to soluble pool of unbound probe)[7] | Lower (due to soluble pool of unbound probe)[7] |
| Super-Resolution Compatibility | Yes (STED, SIM)[3][4] | Yes (STORM, etc.)[1][11] | Yes, but with limitations[2] | Yes[5][7] | Yes[5][7] |
Visualized Workflows and Pathways
To better illustrate the application and biological context of F-actin analysis, the following diagrams outline a typical experimental workflow, a key signaling pathway regulating actin, and a decision-making guide for probe selection.
References
- 1. Comparing lifeact and phalloidin for super-resolution imaging of actin in fixed cells | PLOS One [journals.plos.org]
- 2. Super-Resolution Imaging Approaches for Quantifying F-Actin in Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. F-Actin probes in living cells newsletter [cytoskeleton.com]
- 4. F-actin Probes in Living Cells [cytoskeleton.com]
- 5. Comparative analysis of tools for live cell imaging of actin network architecture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phalloidin staining protocol | Abcam [abcam.com]
- 7. Comparative analysis of tools for live cell imaging of actin network architecture - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Phalloidin Conjugates for Actin Staining | Thermo Fisher Scientific - AL [thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. Comparing lifeact and phalloidin for super-resolution imaging of actin in fixed cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Phalloidin-f-HM-SiR for Super-Resolution Imaging of F-Actin
This guide provides a detailed comparison of Phalloidin-f-HM-SiR with other common fluorescent phalloidin conjugates for super-resolution microscopy. The information is targeted towards researchers, scientists, and drug development professionals seeking to select the optimal probe for visualizing filamentous actin (F-actin) in various advanced imaging modalities.
Introduction to F-Actin Labeling in Super-Resolution Microscopy
Visualizing the intricate network of F-actin is crucial for understanding a myriad of cellular processes, from cell motility and division to intracellular transport. Super-resolution microscopy techniques, which bypass the diffraction limit of light, have become indispensable tools for studying the actin cytoskeleton at the nanoscale. The choice of fluorescent probe is paramount for achieving high-quality super-resolution images. Phalloidin, a bicyclic peptide from the Amanita phalloides mushroom, is a high-affinity probe that selectively binds to F-actin, making its fluorescent conjugates popular for actin labeling in fixed cells.[1]
This guide focuses on the performance of this compound, a conjugate of phalloidin and a spontaneously blinking silicon-rhodamine (SiR) dye, and compares it with other widely used alternatives across different super-resolution modalities: Stimulated Emission Depletion (STED) microscopy, Structured Illumination Microscopy (SIM), and Single-Molecule Localization Microscopy (SMLM), including techniques like dSTORM and SOFI.
Performance Comparison in Super-Resolution Modalities
The selection of a phalloidin conjugate is highly dependent on the specific super-resolution technique being employed. Key performance indicators include achievable resolution, photostability, and the specific photophysical properties of the conjugated fluorophore.
Quantitative Performance Data
| Super-Resolution Modality | Probe | Achieved Resolution (nm) | Photostability/Key Features | Cell Type(s) |
| STED | This compound | < 50 (estimated) | SiR dyes are well-suited for STED with a 775 nm depletion laser, offering good photostability. | Not specified |
| SIM | This compound | ~100-120 (estimated) | High brightness and photostability of SiR dyes are advantageous for SIM. | Not specified |
| SMLM (SOFI) | This compound | 101 ± 9 | Self-blinking dye, minimal photobleaching effects during acquisition of 16,000-30,000 frames. | COS-7 cells |
| SMLM (dSTORM) | Phalloidin-Alexa Fluor 647 | 36.3 - 45.1 | Photoswitchable dye suitable for dSTORM. | RBL-2H3 cells |
| SMLM (dSTORM) | Phalloidin-Alexa Fluor 647 | 52.4 - 58.7 | Photoswitchable dye suitable for dSTORM. | HeLa cells |
Experimental Protocols
Detailed methodologies are crucial for successful super-resolution imaging. Below are protocols for F-actin staining with this compound and Phalloidin-Alexa Fluor 647, as described in the cited literature.
Protocol 1: Staining with this compound for SOFI Imaging
This protocol is adapted from a study using correlative 2D SICM-SOFI imaging.
Cell Culture and Fixation:
-
COS-7 cells were cultured on glass coverslips.
-
Cells were fixed with 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS) for 10 minutes.
-
Following fixation, cells were washed three times with PBS.
Permeabilization and Staining:
-
Cells were permeabilized with 0.1% Triton X-100 in PBS for 5 minutes.
-
After washing three times with PBS, samples were blocked with a blocking buffer for 60 minutes.
-
Actin was stained with 500 nM of custom-synthesized this compound in PBS for 60 minutes at room temperature.
-
Samples were washed three times for 5 minutes with PBS on an orbital shaker.
Imaging:
-
Samples were imaged immediately in an imaging buffer.
-
For 2D SOFI imaging, this compound labeled actin was imaged using a 635 nm laser at an excitation intensity of 275 W/cm².
-
16,000–30,000 frames were acquired for high-order SOFI analysis.
Protocol 2: Staining with Phalloidin-Alexa Fluor 647 for dSTORM Imaging
This protocol is based on a comparative study of Lifeact and phalloidin for super-resolution imaging.[1]
Cell Culture and Fixation:
-
HeLa or RBL-2H3 cells were cultured on coverslips.
-
Cells were fixed with 4% PFA in PBS for 15 minutes.
-
Fixation was stopped by incubating with 0.1 M ammonium chloride in PBS for 10 minutes.
Permeabilization and Staining:
-
Cells were permeabilized with 0.1% Triton X-100 in PBS for 10 minutes.
-
Samples were incubated for one hour in 0.56 μM Phalloidin-Alexa Fluor 647 in PBS.[1]
-
The samples were washed once in PBS.
Imaging:
-
Samples were placed in a dSTORM imaging buffer containing an enzymatic oxygen scavenging system (50 mM tris, 10 mM NaCl, 10% w/v glucose, 168.8 U/ml glucose oxidase, 1404 U/ml catalase) and 60 mM 2-aminoethanethiol (MEA) at pH 8.0.[1]
-
dSTORM imaging was performed to acquire super-resolution images.
Visualizations
Experimental Workflow for F-Actin Staining
The following diagram illustrates the general workflow for preparing fixed cells for F-actin staining with fluorescent phalloidin conjugates.
Caption: General experimental workflow for F-actin staining in fixed cells.
Logical Relationship of Super-Resolution Modalities
This diagram outlines the classification of the discussed super-resolution microscopy techniques.
Caption: Classification of super-resolution microscopy techniques.
Discussion and Conclusion
This compound emerges as a promising probe for SMLM techniques like SOFI, where its self-blinking properties can be leveraged for high-resolution imaging with minimal phototoxicity. The SiR fluorophore, in general, is known for its brightness and photostability, making it a good candidate for other super-resolution modalities as well.
For STED microscopy, the far-red emission of SiR dyes is advantageous as it allows for the use of a 775 nm depletion laser, which is generally less phototoxic to cells. While direct quantitative data for this compound in STED is lacking, the properties of SiR dyes suggest it would be a strong performer, likely achieving resolutions below 50 nm.
In SIM, the high photon output and photostability of SiR dyes are beneficial for obtaining high-contrast raw images, which are essential for the reconstruction process. An estimated resolution of around 100-120 nm can be expected.
Phalloidin-Alexa Fluor 647 remains a well-characterized and reliable choice for dSTORM, with demonstrated high resolution. However, like other cyanine dyes, it can be prone to photobleaching under the intense laser illumination required for SMLM.
-
This compound is an excellent choice for SMLM (SOFI) and is theoretically a strong candidate for STED and SIM , particularly when photostability is a concern.
-
Phalloidin-Alexa Fluor 647 is a proven and widely used probe for SMLM (dSTORM) , offering excellent resolution.
The choice between these probes will ultimately depend on the specific super-resolution modality, the available laser lines, and the specific experimental requirements regarding resolution and photostability. Further direct comparative studies of this compound in STED and SIM would be valuable to the research community.
References
A Comparative Guide to Actin Visualization: A Cost-Benefit Analysis of Phalloidin-f-HM-SiR and its Alternatives
For researchers, scientists, and drug development professionals, the visualization of filamentous actin (F-actin) is crucial for understanding a myriad of cellular processes, from cell motility and division to intracellular transport. The choice of fluorescent probe for labeling F-actin is a critical decision that impacts experimental outcomes. This guide provides a comprehensive cost-benefit analysis of Phalloidin-f-HM-SiR and compares its performance with other common actin probes, supported by experimental data and detailed protocols.
Quantitative Comparison of Actin Probes
To provide a clear overview of the available tools for actin visualization, the following table summarizes the key quantitative and qualitative features of this compound and its main alternatives: standard fluorescent phalloidin conjugates (e.g., conjugated to Alexa Fluor dyes), SiR-actin (a jasplakinolide-based SiR probe), and LifeAct (a fluorescent protein-tagged peptide).
| Feature | This compound (Inferred) | Standard Fluorescent Phalloidins (e.g., Alexa Fluor 488 Phalloidin) | SiR-actin | LifeAct-FP |
| Target | F-actin | F-actin | F-actin | F-actin |
| Cell Permeability | Yes | No (requires cell fixation and permeabilization) | Yes | Requires transfection |
| Live-Cell Imaging | Yes | No (toxic) | Yes | Yes |
| Fixation Required | No | Yes | No | No |
| Toxicity | Likely low for live-cell imaging | High (stabilizes actin filaments) | Low | Low (can cause artifacts at high expression levels) |
| Photostability | High (characteristic of SiR dyes) | Varies by fluorophore (e.g., Alexa Fluor dyes are highly photostable) | High | Varies by fluorescent protein |
| Signal-to-Noise | High (fluorogenic) | High | High (fluorogenic) | Moderate to High |
| Resolution | Potentially suitable for super-resolution | High (used in dSTORM) | High (used in STED and SIM) | High (used in super-resolution) |
| Labeling Continuity | Likely high | Can be discontinuous in super-resolution imaging | High | Generally high |
| Cost | High (specialized probe) | Low to Moderate | High | Moderate (requires vector and transfection reagents) |
Experimental Data Insights
Direct comparative studies involving this compound are lacking; however, research comparing its alternatives provides valuable context. A study comparing LifeAct and phalloidin for super-resolution microscopy in fixed cells found that while both could achieve comparable resolutions (in the range of 36-60 nm), LifeAct provided more continuous labeling of thin filaments.[4] Phalloidin labeling, while producing a slightly better average resolution in some cases, was subject to degradation due to dissociation of the probe.[4]
SiR-actin, which like this compound utilizes a silicon-rhodamine dye, is known for its excellent performance in live-cell super-resolution imaging (STED and SIM).[2] Its fluorogenic nature, where fluorescence intensity increases upon binding to F-actin, contributes to a high signal-to-noise ratio.[2] It is based on the F-actin binding natural product jasplakinolide.[2][3]
Cost-Benefit Analysis
The primary benefit of This compound lies in its presumed ability to combine the high specificity of phalloidin with the live-cell imaging and far-red fluorescence advantages of SiR dyes. This makes it a potentially powerful tool for researchers wanting to perform long-term imaging of actin dynamics in living cells with minimal phototoxicity. However, the cost of such a specialized probe is expected to be high.
Standard fluorescent phalloidins are the most cost-effective option for staining F-actin in fixed cells. They are available with a wide variety of bright and photostable fluorophores.[5][6] Their main limitation is their inability to be used in live cells.
SiR-actin represents a direct competitor for live-cell imaging applications. While also a high-cost reagent, it is well-characterized and has a proven track record in super-resolution microscopy.[2] The cost may be justified by the high-quality data it can produce in demanding live-cell imaging experiments.
LifeAct , expressed as a fluorescent protein fusion, offers a different approach. The initial cost involves the purchase of the vector, but it can then be propagated in-house. It is particularly useful for generating stable cell lines expressing the probe. However, care must be taken as high expression levels can lead to actin bundling and other cellular artifacts.
Experimental Protocols
Staining of Fixed Cells with Fluorescent Phalloidin Conjugates
This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.
-
Cell Preparation: Grow cells on sterile glass coverslips to the desired confluency.
-
Fixation: Aspirate the culture medium and wash the cells once with pre-warmed Phosphate-Buffered Saline (PBS). Fix the cells with 3.7% paraformaldehyde in PBS for 10-15 minutes at room temperature.
-
Permeabilization: Wash the fixed cells two to three times with PBS. Permeabilize the cells with 0.1% Triton X-100 in PBS for 3-5 minutes.
-
Staining: Wash the cells again with PBS. Incubate the cells with the fluorescent phalloidin conjugate (e.g., 1:100 to 1:1000 dilution of a stock solution in PBS containing 1% BSA) for 20-90 minutes at room temperature, protected from light.
-
Washing and Mounting: Wash the cells two to three times with PBS. Mount the coverslip onto a microscope slide with a suitable mounting medium.
Live-Cell Imaging with SiR-actin
-
Probe Preparation: Prepare a stock solution of SiR-actin in DMSO.
-
Staining: Dilute the SiR-actin stock solution in the cell culture medium to a final concentration of 0.5-1 µM.[2]
-
Incubation: Replace the medium of the cells to be stained with the SiR-actin containing medium and incubate for 1-2 hours.
-
Imaging: The cells can be imaged directly without a washing step. For long-term imaging, it is recommended to replace the staining medium with fresh medium.
Visualizations
References
- 1. 5298094.fs1.hubspotusercontent-na1.net [5298094.fs1.hubspotusercontent-na1.net]
- 2. Cytoskeleton, Inc. SiR-Actin Kit, 50 nmol SiR-Actin and 1 umol verapamil, | Fisher Scientific [fishersci.com]
- 3. SiR-actin - Live cell actin probe - spirochrome [spirochrome.com]
- 4. dspace.library.uu.nl [dspace.library.uu.nl]
- 5. Phalloidin Conjugates for Actin Staining | Thermo Fisher Scientific - US [thermofisher.com]
- 6. biotium.com [biotium.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Phalloidin-f-HM-SiR
For researchers and scientists in the fast-paced world of drug development, ensuring laboratory safety is paramount. The proper handling and disposal of chemical reagents are critical components of a safe and efficient workflow. This guide provides essential, immediate safety and logistical information for the disposal of Phalloidin-f-HM-SiR, a fluorescently-labeled phalloidin conjugate used for staining F-actin in cells. Adherence to these procedures will help maintain a safe laboratory environment and ensure compliance with hazardous waste regulations.
Immediate Safety and Hazard Information
Phalloidin and its conjugates are highly toxic and must be handled with extreme care. The primary hazards associated with phalloidin-based reagents are:
-
Acute Toxicity: Phalloidin is fatal if swallowed, inhaled, or in contact with skin.[1] Exposure can lead to severe liver damage.
-
Irritation: The compound may cause irritation to the eyes, skin, and respiratory system.[1]
Due to these significant health risks, it is imperative to use appropriate personal protective equipment (PPE) and follow strict safety protocols when handling this compound.
Personal Protective Equipment (PPE) Requirements
| Protective Equipment | Specification | Rationale |
| Gloves | Nitrile or other chemically resistant gloves | To prevent skin contact, which can be fatal.[1][2] |
| Eye Protection | Safety glasses or goggles | To protect eyes from splashes and aerosols.[1][2] |
| Lab Coat | Standard laboratory coat | To protect skin and clothing from contamination.[1][2] |
| Respiratory Protection | Use in a well-ventilated area or with a fume hood | To avoid inhalation of any aerosols or dust, which can be fatal.[1][2] |
Step-by-Step Disposal Protocol for this compound
This protocol outlines the necessary steps for the safe disposal of this compound and any materials contaminated with it.
1. Preparation for Disposal:
-
Ensure all required PPE is worn correctly.
-
Designate a specific, clearly labeled area for the collection of this compound waste.
-
Have a spill kit readily available.
2. Segregation of Waste:
-
Liquid Waste: Collect all solutions containing this compound (e.g., staining solutions, wash buffers) in a dedicated, leak-proof, and clearly labeled hazardous waste container.
-
Solid Waste: All materials that have come into contact with this compound are considered contaminated and must be disposed of as hazardous waste. This includes:
-
Pipette tips
-
Gloves
-
Tubes
-
Contaminated paper towels or bench protectors
-
-
Place all contaminated solid waste into a designated, clearly labeled hazardous waste bag or container.
3. Labeling of Hazardous Waste:
-
Label all waste containers with the following information:
-
"Hazardous Waste"
-
"Toxic"
-
"this compound"
-
Accumulation Start Date
-
Principal Investigator/Lab Name
-
4. Storage of Waste:
-
Store hazardous waste containers in a designated, secure area away from general lab traffic.
-
Ensure the storage area is well-ventilated.
-
Do not allow waste to accumulate for extended periods. Follow your institution's guidelines for waste pickup.
5. Final Disposal:
-
Dispose of the collected hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[2]
-
Never dispose of this compound down the drain or in the regular trash.
Experimental Workflow for Phalloidin Staining
To provide context for the generation of this compound waste, a typical experimental workflow for staining adherent cells is presented below.
Logical Flow for Waste Disposal Decision Making
The following diagram illustrates the decision-making process for the proper segregation and disposal of materials potentially contaminated with this compound.
References
Safeguarding Your Research: Essential Safety and Handling Protocols for Phalloidin-f-HM-SiR
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This document provides critical safety and logistical information for the handling and disposal of Phalloidin-f-HM-SiR, a high-affinity F-actin probe.
Phalloidin, a bicyclic peptide from the toxic Amanita phalloides mushroom, is a potent stabilizer of actin filaments.[1] When conjugated with the fluorescent dye f-HM-SiR, it becomes a valuable tool for visualizing the actin cytoskeleton. However, the inherent toxicity of phalloidin necessitates strict adherence to safety protocols to prevent accidental exposure. Phalloidin is classified as acutely toxic and can be fatal if swallowed, inhaled, or absorbed through the skin.[2][3][4]
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is crucial when working with this compound. The following table summarizes the required equipment to minimize exposure risk.
| PPE Category | Item | Specifications and Best Practices |
| Hand Protection | Chemical-resistant gloves | Nitrile or other appropriate chemical-resistant gloves must be worn at all times. Inspect gloves for integrity before each use and practice proper removal techniques to avoid skin contact.[2] Dispose of contaminated gloves immediately. |
| Body Protection | Laboratory coat | A fully buttoned lab coat should be worn to protect skin and personal clothing from contamination. |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from potential splashes of the reconstituted solution. |
| Respiratory Protection | NIOSH-approved respirator | Recommended when handling the lyophilized powder before reconstitution to prevent inhalation.[2][3] Work in a well-ventilated area or a chemical fume hood. |
Operational Plan: A Step-by-Step Guide to Safe Handling
Following a standardized operational plan minimizes the risk of exposure and ensures the integrity of your experiment.
1. Preparation and Reconstitution:
-
Before handling, ensure you have read and understood the Safety Data Sheet (SDS) for phalloidin conjugates.[1]
-
Work in a designated area, preferably a chemical fume hood, especially when handling the lyophilized powder.
-
Wear all required PPE as outlined in the table above.
-
Reconstitute the lyophilized this compound according to the manufacturer's protocol, typically using a solvent like methanol or DMSO.
2. Staining Procedure (for fixed and permeabilized cells):
-
Phalloidin conjugates are used to stain F-actin in fixed and permeabilized cells and are not cell-permeant.[5]
-
Handle all solutions containing phalloidin with the same level of caution as the stock solution.
-
Perform all incubation and washing steps carefully to avoid generating aerosols or splashes.
-
After the staining procedure, immediately decontaminate the work area.
3. Spill Management:
-
In case of a spill, immediately alert others in the vicinity.
-
Wearing appropriate PPE, cover the spill with an absorbent material.
-
Collect the absorbed material into a sealed container for hazardous waste disposal.
-
Clean the spill area thoroughly with a suitable disinfectant.
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and associated materials is critical to prevent environmental contamination and accidental exposure.
-
Liquid Waste: All solutions containing this compound (e.g., staining solutions, wash buffers) must be collected in a clearly labeled, sealed hazardous waste container. Do not pour down the drain.[6]
-
Solid Waste: All materials that have come into contact with this compound, including pipette tips, microfuge tubes, and contaminated gloves, must be disposed of as hazardous solid waste in a designated and labeled container.
-
Decontamination: All non-disposable equipment and surfaces should be decontaminated according to your institution's guidelines for handling toxic chemicals.
-
Follow all local, state, and federal regulations for the disposal of toxic chemical waste.
Experimental Workflow
The following diagram illustrates the key stages of handling this compound, from preparation to disposal, emphasizing the integration of safety measures at each step.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
